molecular formula C14H7F4N B566885 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile CAS No. 1365272-74-7

2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile

Cat. No.: B566885
CAS No.: 1365272-74-7
M. Wt: 265.211
InChI Key: SLTCJFOQKWSILG-UHFFFAOYSA-N
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Description

2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile (CAS 1365272-74-7) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C14H7F4N and a molecular weight of 265.21 g/mol, features a biphenyl core substituted with a nitrile group and a fluoro-trifluoromethylphenyl group. Its structure is closely related to key intermediates used in developing active pharmaceutical ingredients (APIs). The presence of the trifluoromethyl group is a critical feature, as this moiety is known to enhance a compound's lipophilicity, metabolic stability, and bioavailability, making it a valuable modification in drug design . This chemical serves as a versatile precursor in organic synthesis. Research into analogous compounds highlights the importance of such nitrile-containing intermediates for the synthesis of novel s-triazine derivatives investigated for antimicrobial and antimycobacterial activities . Furthermore, structural analogs of this compound are central to the development of potent antagonists for targets like the human Transient Receptor Potential Vanilloid 1 (hTRPV1), a promising target for treating neuropathic pain . The specific substitution pattern on the biphenyl system makes it a valuable scaffold for constructing molecules that interact with various biological targets. Researchers utilize this compound under the understanding that it is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-fluoro-3-(trifluoromethyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F4N/c15-13-6-5-9(7-12(13)14(16,17)18)11-4-2-1-3-10(11)8-19/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLTCJFOQKWSILG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC(=C(C=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60742919
Record name 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carbonitrile
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Molecular Weight

265.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-74-7
Record name [1,1′-Biphenyl]-2-carbonitrile, 4′-fluoro-3′-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365272-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

CAS 1365272-74-7 physicochemical data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Tirzepatide: A Novel Dual GIP and GLP-1 Receptor Agonist

Introduction

Tirzepatide, with the CAS number 2023788-19-2, is a first-in-class therapeutic agent that functions as a dual agonist for both the glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) receptors.[1] This synthetic polypeptide, comprised of 39 amino acids, has garnered significant attention within the medical and scientific communities for its profound effects on glycemic control and weight management.[1][2] Developed by Eli Lilly and Company, it is marketed under the brand names Mounjaro® for the treatment of type 2 diabetes and Zepbound® for chronic weight management.[1][3] This guide provides a comprehensive overview of the physicochemical properties, mechanism of action, and clinical pharmacology of tirzepatide, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

Tirzepatide is a large peptide molecule with a complex structure designed for enhanced stability and a prolonged half-life.[4][5] Its molecular formula is C225H348N48O68, and it has a molecular weight of 4813.53 Da.[4][5] The structure of tirzepatide is based on the native GIP sequence and includes a C20 fatty diacid moiety attached to a lysine residue, which facilitates binding to albumin and extends its duration of action.[1][4]

Table 1: Physicochemical Data of Tirzepatide

PropertyValueReference
CAS Number 2023788-19-2[5]
Molecular Formula C225H348N48O68[4][5]
Molecular Weight 4813.53 g/mol [4][5]
Appearance Clear, colorless to slightly yellow solution[6]
Solubility In DMSO: ~50 mg/mL. Insoluble in water.[5][7]
Storage Refrigerate at 2°C to 8°C (36°F to 46°F). Can be stored at room temperature for up to 21 days. Do not freeze. Protect from light.[8][9][10]

Mechanism of Action: A Dual Incretin Approach

Tirzepatide's innovative mechanism of action lies in its ability to simultaneously activate both GIP and GLP-1 receptors.[1] These incretin hormones are naturally released from the gut in response to nutrient intake and play a crucial role in glucose homeostasis. By mimicking the actions of both GIP and GLP-1, tirzepatide provides a multi-faceted approach to improving metabolic health.

The binding of tirzepatide to its receptors initiates a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP). This signaling pathway leads to:

  • Enhanced Insulin Secretion: Tirzepatide stimulates the release of insulin from pancreatic β-cells in a glucose-dependent manner, meaning it has a minimal risk of causing hypoglycemia.[5]

  • Suppressed Glucagon Release: It reduces the secretion of glucagon from pancreatic α-cells, which in turn decreases hepatic glucose production.[5]

  • Delayed Gastric Emptying: Similar to native GLP-1, tirzepatide slows the rate at which food leaves the stomach, leading to increased satiety and reduced food intake.[2]

  • Increased Insulin Sensitivity: Studies have shown that tirzepatide can improve insulin sensitivity, potentially through its effects on adiponectin levels and by reducing insulin resistance.[2][4]

Diagram 1: Simplified Signaling Pathway of Tirzepatide

Tirzepatide_Pathway cluster_pancreas In the Pancreas Tirzepatide Tirzepatide GIP_R GIP Receptor Tirzepatide->GIP_R GLP1_R GLP-1 Receptor Tirzepatide->GLP1_R AC Adenylyl Cyclase GIP_R->AC Activates GLP1_R->AC Activates Pancreas Pancreatic β-cell cAMP ↑ cAMP AC->cAMP PKA PKA Activation cAMP->PKA Insulin ↑ Insulin Secretion (Glucose-dependent) PKA->Insulin

Caption: Tirzepatide activates GIP and GLP-1 receptors, leading to increased insulin secretion.

Pharmacokinetics and Metabolism

Tirzepatide is administered as a once-weekly subcutaneous injection.[5] It exhibits high bioavailability, approximately 80%, with peak plasma concentrations reached between 8 and 72 hours post-administration.[2] A key feature of tirzepatide is its long elimination half-life of about 5 days, which is attributed to its high (99%) binding to plasma albumin.[2][5] This prolonged half-life allows for convenient once-weekly dosing.

The metabolism of tirzepatide occurs through proteolytic cleavage of the peptide backbone, β-oxidation of the fatty diacid moiety, and amide hydrolysis.[5] The resulting metabolites are primarily excreted in the urine and feces.[7]

Table 2: Pharmacokinetic Parameters of Tirzepatide

ParameterValueReference
Bioavailability ~80%[2]
Time to Peak Concentration (Tmax) 8 - 72 hours[2]
Protein Binding 99% (to albumin)[2][5]
Volume of Distribution (Vd) ~10.3 L[2][5]
Elimination Half-life ~5 days[2][5]
Metabolism Proteolytic cleavage, β-oxidation, amide hydrolysis[5]
Excretion Urine and feces[7]

Experimental Protocols: Quantification of Tirzepatide in Plasma

Accurate quantification of tirzepatide in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. A common method employed is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Step-by-Step LC-MS/MS Protocol for Tirzepatide Quantification:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of tirzepatide).

    • Vortex for 1 minute to precipitate plasma proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) system.

    • Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for tirzepatide and the internal standard.

    • Data Analysis: Quantify tirzepatide concentrations by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Diagram 2: Experimental Workflow for Tirzepatide Quantification

LCMS_Workflow Start Plasma Sample Step1 Protein Precipitation (Acetonitrile + IS) Start->Step1 Step2 Centrifugation Step1->Step2 Step3 Supernatant Transfer & Evaporation Step2->Step3 Step4 Reconstitution Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5 End Data Quantification Step5->End

Caption: Workflow for quantifying tirzepatide in plasma using LC-MS/MS.

Clinical Development and Applications

Tirzepatide has undergone extensive clinical evaluation in the SURPASS and SURMOUNT clinical trial programs, demonstrating significant efficacy in improving glycemic control in patients with type 2 diabetes and promoting substantial weight loss in individuals with obesity or who are overweight.[4] Clinical data has shown that tirzepatide is superior to several other antidiabetic medications, including semaglutide and insulin degludec, in terms of both HbA1c reduction and weight loss.[4]

Conclusion

Tirzepatide represents a significant advancement in the management of type 2 diabetes and obesity. Its unique dual-agonist mechanism of action, targeting both GIP and GLP-1 receptors, provides a powerful and multifaceted approach to improving metabolic health. The favorable pharmacokinetic profile, allowing for once-weekly administration, enhances patient convenience and adherence. As research continues, the full therapeutic potential of tirzepatide is likely to be further elucidated, solidifying its role as a cornerstone therapy in the field of metabolic diseases.

References

  • 4'-Fluoro-3'-methylacetophenone | CAS#:369-32-4. (n.d.). Chemsrc. Retrieved January 25, 2026, from [Link]

  • 2-[4-Fluoro-3-(trifluoroMethyl)phenyl]benzonitrile CAS#: 1365272-74-7. (n.d.). ChemWhat. Retrieved January 25, 2026, from [Link]

  • Tirzepatide. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

  • Chavda, V. P., Ajabiya, J., Teli, D., Bojarska, J., & Apostolopoulos, V. (2022). Tirzepatide, a new era of dual-targeted treatment for diabetes and obesity: a mini-review. StatPearls. NCBI Bookshelf. Retrieved January 25, 2026, from [Link]

  • 1 • ChemWhat | Database of Chemicals & Biologicals. (n.d.). ChemWhat. Retrieved January 25, 2026, from [Link]

  • Tirzepatide. (n.d.). PubChem. National Institutes of Health. Retrieved January 25, 2026, from [Link]

  • Vyas, A., et al. (2024). Comprehensive review of tirzepatide: Mechanism, chemistry, analytical method, and clinical development in diabetes management. Taylor & Francis Online. Retrieved January 25, 2026, from [Link]

  • Tirzepatide / Niacinamide Injection. (n.d.). Empower Pharmacy. Retrieved January 25, 2026, from [Link]

  • Mounjaro (tirzepatide injection) Product Monograph. (2022, November 23). Eli Lilly Canada Inc. Retrieved January 25, 2026, from [Link]

  • 10 Tips on Storing and Refrigerating Tirzepatide Safely. (n.d.). TrimBody M.D. Retrieved January 25, 2026, from [Link]

  • What Is Compounded Tirzepatide? Benefits and Considerations. (2024, November 13). Hims & Hers Health, Inc. Retrieved January 25, 2026, from [Link]

  • The Truth About Compounded Tirzepatide Shelf Life: How Long It Lasts and How to Store It Safely. (n.d.). Blue Medi Spa. Retrieved January 25, 2026, from [Link]

  • Does Compounded Tirzepatide Need To Be Refrigerated? (2025, September 17). GobyMeds. Retrieved January 25, 2026, from [Link]

Sources

Synthesis of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile, a key biaryl intermediate in the development of pharmaceuticals and advanced functional materials. The fluorinated and trifluoromethyl-substituted phenyl moiety makes this compound a valuable building block for modulating the physicochemical and pharmacokinetic properties of target molecules. This document emphasizes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, detailing the mechanistic rationale, a robust experimental protocol, and methods for structural verification. This guide is intended for researchers, chemists, and process development professionals engaged in synthetic organic chemistry and drug discovery.

Introduction and Strategic Overview

The synthesis of unsymmetrical biaryl compounds is a cornerstone of modern organic chemistry, with profound implications for medicinal chemistry and materials science. The target molecule, 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile, incorporates several key structural features: a biphenyl core, a nitrile group which can serve as a handle for further transformations or as a key pharmacophoric element, and electron-withdrawing fluorine and trifluoromethyl groups. These fluorine-containing substituents are often introduced to enhance metabolic stability, improve binding affinity, and modulate lipophilicity in drug candidates.

The primary challenge in synthesizing this molecule lies in the selective formation of the carbon-carbon bond between the two distinct aromatic rings. A retrosynthetic analysis logically disconnects this bond, pointing towards a cross-coupling strategy as the most efficient approach.

G Target 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile Disconnect C-C Bond Disconnection Target->Disconnect Strategy Cross-Coupling Strategy Disconnect->Strategy Implies Reactant1 2-Halobenzonitrile (X = Br, I) Strategy->Reactant1 Partners Reactant2 4-Fluoro-3-(trifluoromethyl)phenyl Boronic Acid or Ester Strategy->Reactant2 Partners

Caption: Retrosynthetic approach for the target molecule.

Among various cross-coupling methodologies, the Suzuki-Miyaura reaction is particularly advantageous due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its organoboron reagents.[1][2] This guide will therefore focus on this robust and widely adopted synthetic route.

The Suzuki-Miyaura Coupling Approach

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex.[1] For the synthesis of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile, this involves the reaction between a 2-halobenzonitrile (typically 2-bromobenzonitrile) and 4-fluoro-3-(trifluoromethyl)phenylboronic acid.

Causality of Component Selection
  • Aryl Halide (2-Bromobenzonitrile): 2-Bromobenzonitrile is chosen for its commercial availability and appropriate reactivity. The C-Br bond is readily activated by the palladium catalyst for oxidative addition, initiating the catalytic cycle. While an aryl iodide would be more reactive, the bromide offers a good balance of reactivity and cost-effectiveness.

  • Organoboron Reagent (4-Fluoro-3-(trifluoromethyl)phenylboronic Acid): This reagent is stable, often crystalline, and relatively easy to handle. The electron-withdrawing nature of the CF₃ group can increase the Lewis acidity of the boronic acid, which can be beneficial for the transmetalation step.[3]

  • Palladium Catalyst: A palladium(0) species is the active catalyst. It can be generated in situ from a stable Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) or introduced directly with a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

  • Ligand: Phosphine ligands (e.g., triphenylphosphine, XPhos) are crucial. They stabilize the palladium center, prevent its precipitation as palladium black, and modulate its reactivity, influencing the rates of oxidative addition and reductive elimination.

  • Base: A base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate complex, which then transfers its organic group to the palladium center.

The Catalytic Cycle Mechanism

The reaction proceeds through a well-established catalytic cycle, which is fundamental to understanding reaction optimization.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar¹-Pd(II)L₂-X Pd0->PdII_Aryl + Ar¹-X OxAdd Oxidative Addition PdII_Biaryl Ar¹-Pd(II)L₂-Ar² PdII_Aryl->PdII_Biaryl + [Ar²-B(OH)₃]⁻ Transmetalation Transmetalation PdII_Biaryl->Pd0 - Ar¹-Ar² RedElim Reductive Elimination Ar1X Ar¹-X (2-Bromobenzonitrile) Ar2BOH2 Ar²-B(OH)₂ (Boronic Acid) Base Base (e.g., K₂CO₃) Product Ar¹-Ar² (Target Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromobenzonitrile to form a Pd(II) complex.

  • Transmetalation: The base activates the boronic acid to form a boronate species. This species then transfers the 4-fluoro-3-(trifluoromethyl)phenyl group to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.[2] All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation.

Materials and Equipment
ReagentCAS NumberMolecular Wt. ( g/mol )Molar Eq.
2-Bromobenzonitrile2042-37-7182.021.0
4-Fluoro-3-(trifluoromethyl)phenylboronic acid182344-23-6207.921.2
Palladium(II) Acetate (Pd(OAc)₂)3375-31-3224.500.02
Triphenylphosphine (PPh₃)603-35-0262.290.04
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.212.5
Toluene108-88-3--
Ethanol64-17-5--
Water (degassed)7732-18-5--

Equipment: Schlenk flask or three-neck round-bottom flask, condenser, magnetic stirrer with heating plate, inert atmosphere line, separatory funnel, rotary evaporator, and silica gel for column chromatography.

Step-by-Step Procedure

G start Start setup 1. Assemble dry glassware under inert atmosphere (N₂/Ar). start->setup charge 2. Charge flask with: - 2-Bromobenzonitrile (1.0 eq) - Boronic Acid (1.2 eq) - K₂CO₃ (2.5 eq) - Pd(OAc)₂ (0.02 eq) - PPh₃ (0.04 eq) setup->charge solvent 3. Add degassed solvents (e.g., Toluene/Ethanol/Water). charge->solvent heat 4. Heat reaction mixture (e.g., 80-90 °C) with stirring. solvent->heat monitor 5. Monitor reaction progress by TLC or LC-MS. heat->monitor workup 6. Cool, dilute with water, and extract with ethyl acetate. monitor->workup Upon completion wash 7. Wash organic layer with brine, dry over Na₂SO₄. workup->wash concentrate 8. Filter and concentrate in vacuo to get crude product. wash->concentrate purify 9. Purify by column chromatography (e.g., Hexane/EtOAc). concentrate->purify end End (Pure Product) purify->end

Caption: Experimental workflow for the synthesis.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add 2-bromobenzonitrile (1.0 mmol, 182 mg), 4-fluoro-3-(trifluoromethyl)phenylboronic acid (1.2 mmol, 249 mg), and anhydrous potassium carbonate (2.5 mmol, 345 mg).

  • Catalyst Addition: In a separate vial, briefly mix palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.04 mmol, 10.5 mg). Add this catalyst/ligand mixture to the Schlenk flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add a degassed solvent mixture, such as toluene (4 mL), ethanol (1 mL), and water (1 mL), via syringe.

  • Reaction: Heat the mixture to 85 °C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with water (15 mL) and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue should be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile as a solid.

Product Characterization and Validation

The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show a complex pattern of aromatic protons. The chemical shifts and coupling constants will be indicative of the substitution pattern on both rings.

    • ¹³C NMR: Will confirm the number of unique carbon environments. The nitrile carbon (C≡N) will appear around 115-120 ppm, and the carbons attached to fluorine and the CF₃ group will show characteristic splitting patterns.

    • ¹⁹F NMR: This is a critical technique. It will show two distinct signals: one for the single fluorine atom and a second for the trifluoromethyl group, confirming their presence and electronic environment.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption peak in the range of 2220-2230 cm⁻¹ is a definitive indicator of the nitrile (C≡N) stretching vibration.[4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental composition (C₁₄H₇F₄N) of the molecule.

Safety and Handling

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Solvents: Toluene and ethyl acetate are flammable. Appropriate precautions against ignition sources should be taken.

  • Aryl Halides: 2-Bromobenzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[5]

  • Personal Protective Equipment (PPE): Safety glasses, laboratory coat, and appropriate gloves are mandatory when performing this synthesis.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly efficient and reliable method for the synthesis of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile. The procedure is robust, tolerates the key functional groups present in the molecule, and relies on readily available starting materials and catalysts. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of this valuable synthetic intermediate, paving the way for its application in the development of novel pharmaceuticals and materials.

References

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And.
  • Google Patents. (2021). CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.
  • ResearchGate. (n.d.). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group.
  • Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
  • European Patent Office. (2019). PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE.
  • TCI Chemicals. (n.d.). 4-Fluoro-3-(trifluoromethyl)phenylboronic Acid.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Physical Characteristics of 2-(3-Fluorophenyl)benzonitrile and Its Isomers.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone.
  • BenchChem. (n.d.). Application Note: High-Yield Synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl via Suzuki Coupling.
  • PMC - NIH. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity.
  • Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)phenylboronic acid.
  • PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile.

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Foreword: The Strategic Convergence of Three Privileged Moieties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Fluorinated Biphenyl Nitriles

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is a relentless exercise in molecular optimization. It is rare to find a single chemical scaffold that so elegantly addresses multiple challenges in drug design—potency, selectivity, and metabolic stability. Yet, the fluorinated biphenyl nitrile core represents such a convergence. This guide provides an in-depth exploration of this remarkable chemical class, moving beyond a simple catalog of activities to dissect the underlying principles that make these molecules so effective. We will examine the synergistic interplay between the biphenyl framework, the strategic placement of fluorine atoms, and the versatile nitrile functional group. From the rationale behind synthetic choices to the intricate mechanisms of target engagement and the design of self-validating experimental protocols, this document serves as a technical resource for researchers, scientists, and drug development professionals dedicated to advancing the frontier of small molecule therapeutics.

The Architectural Logic: Why Fluorinated Biphenyl Nitriles?

The efficacy of this scaffold is not accidental; it is the result of the combined physicochemical contributions of its three core components.

  • The Biphenyl Core: This structural motif provides a rigid, yet conformationally adaptable, backbone. It allows for the precise spatial orientation of substituents into distinct pockets of a target protein's active site. Its inherent lipophilicity aids in membrane permeation, a critical step for reaching intracellular targets. A wide range of biphenyl derivatives exhibit diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects[1].

  • The Fluorine Atom: The introduction of fluorine is a cornerstone of modern drug design. Due to its small size and the high strength of the carbon-fluorine bond, strategic fluorination can block sites of metabolic oxidation, significantly enhancing a compound's half-life and bioavailability[2][3]. Furthermore, fluorine's high electronegativity can alter the acidity of nearby protons and modulate the electronic character of the aromatic ring, leading to stronger and more selective interactions with protein targets[4]. This modification can profoundly increase a drug's potency and fine-tune its pharmacokinetic profile[3][4].

  • The Nitrile Group: Far from being a mere spectator, the nitrile (-C≡N) group is a highly versatile functional pharmacophore. Its linear geometry and strong dipole moment allow it to act as an effective hydrogen bond acceptor, mimicking the interactions of carbonyls or hydroxyl groups[5][6]. It can also serve as a bioisostere for halogens, occupying similar space while offering different electronic properties[6][7]. Critically, in certain enzyme classes like serine proteases, the nitrile can act as a reversible covalent warhead, forming a transient bond with an active site residue to achieve potent and durable inhibition[7][8].

This strategic combination results in molecules with enhanced stability, improved target affinity, and favorable drug-like properties, making them compelling candidates for a wide array of therapeutic targets.

Synthetic Blueprint: Constructing the Core Scaffold

The efficient synthesis of fluorinated biphenyl nitriles is paramount for enabling extensive structure-activity relationship (SAR) studies. Palladium-catalyzed cross-coupling reactions are the workhorse methodologies for this task.

Core Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the preeminent method for forming the crucial C-C bond of the biphenyl core due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its boronic acid reagents[4].

G cluster_reactants Reactants cluster_catalyst Catalytic System A Fluorinated Aryl Halide (e.g., Bromo-fluorobenzene) Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) A->Catalyst B Nitrile-containing Phenylboronic Acid B->Catalyst Product Fluorinated Biphenyl Nitrile Catalyst->Product Suzuki-Miyaura Coupling Base Base (e.g., Na₂CO₃, K₃PO₄) Base->Catalyst Solvent Solvent (e.g., Toluene/H₂O, Dioxane) Solvent->Catalyst

Caption: Suzuki-Miyaura coupling workflow for synthesis.

Experimental Protocol: Synthesis of a Model Compound

This protocol describes a representative synthesis and is designed to be self-validating through the inclusion of specific quality control checkpoints.

Objective: To synthesize 4'-fluoro-[1,1'-biphenyl]-4-carbonitrile.

Materials:

  • 4-bromobenzonitrile

  • (4-fluorophenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.

Methodology:

  • Reaction Setup (Inert Atmosphere):

    • To a 250 mL round-bottom flask, add 4-bromobenzonitrile (1.82 g, 10 mmol), (4-fluorophenyl)boronic acid (1.68 g, 12 mmol, 1.2 eq), and potassium carbonate (4.14 g, 30 mmol, 3.0 eq).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the limiting aryl halide. The base is crucial for the transmetalation step of the catalytic cycle.

    • Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere. This prevents the oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition and Reflux:

    • Add the solvent mixture (Toluene: 60 mL, Ethanol: 20 mL, Water: 20 mL). Degas the mixture by bubbling argon through it for 15 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.231 g, 0.2 mmol, 2 mol%).

    • Causality: The solvent system ensures all reactants are in solution. Degassing removes dissolved oxygen. The catalyst loading is optimized for efficiency without excessive cost.

    • Fit the flask with a reflux condenser and heat the mixture to 85°C with vigorous stirring for 12 hours.

  • Reaction Monitoring (Self-Validation Checkpoint):

    • After 12 hours, take a small aliquot from the reaction mixture. Dilute with ethyl acetate and spot on a TLC plate against the starting material (4-bromobenzonitrile).

    • Trustworthiness: This in-process control validates reaction completion. The absence of the starting material spot indicates the reaction can proceed to workup.

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate.

    • Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

    • Causality: The aqueous washes remove the inorganic base and salts, while the brine wash helps to break any emulsions and begins the drying process.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Characterization (Final Validation):

    • Purify the crude product by column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes).

    • Trustworthiness: Purity is confirmed by obtaining a single spot on TLC. The final product's identity and purity must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the synthesis.

Mechanisms of Action & Key Therapeutic Targets

Fluorinated biphenyl nitriles have demonstrated potent activity against a range of clinically relevant targets. The specific roles of the fluorine and nitrile moieties become evident when examining their binding modes.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition for Type 2 Diabetes

DPP-IV is a serine protease that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1).[9] Inhibiting DPP-IV prolongs the action of GLP-1, leading to enhanced glucose-dependent insulin secretion, making it a key strategy for managing type 2 diabetes.[9][10]

Many potent DPP-IV inhibitors are cyanopyrrolidines, where the nitrile group is essential for activity. It forms a reversible covalent bond with the hydroxyl group of the catalytic Ser630 residue in the enzyme's active site.[8] The biphenyl moiety can then occupy hydrophobic pockets within the active site, enhancing binding affinity.

G

Caption: DPP-IV inhibition enhances insulin secretion.

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1

The HIV-1 reverse transcriptase (RT) is a crucial enzyme for viral replication. NNRTIs bind to an allosteric pocket on the enzyme, inducing conformational changes that inhibit its function. Research has shown that introducing fluorine into biphenyl-diarylpyrimidine scaffolds leads to highly potent NNRTIs.[2]

In this context, double fluorination at the 3,5-positions of the biphenyl ring can significantly improve inhibitory activity.[2] The fluorinated biphenyl "wing" projects into a hydrophobic channel of the NNRTI binding pocket, increasing π-π stacking and hydrophobic interactions with key aromatic residues like Y181, Y188, and W229.[2] The nitrile group, often on the other side of the molecule, can form critical hydrogen bonds. This dual-pronged enhancement of binding and metabolic stability led to the discovery of compounds with picomolar potency and significantly improved drug-like properties.[2]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the fluorinated biphenyl nitrile core has yielded critical insights into the structural requirements for optimal activity.

SAR of Anti-HIV-1 Biphenyl-Diarylprymidines

Studies on NNRTI candidates have demonstrated clear SAR trends. The data below is synthesized from findings on fluorine-substituted NH₂-biphenyl-diarylpyrimidines.[2]

Compound ModificationKey Structural ChangeObserved Effect on Anti-HIV Activity (EC₅₀)Rationale
Parent Compound (JK-4b) Dimethyl-biphenylPotent (EC₅₀ = 1.0 nM) but poor metabolic stability (t₁/₂ = 14.6 min).The dimethyl group is a primary site of metabolic oxidation.
Single Fluorination Monofluoro-biphenylModerate improvement in activity and stability.Fluorine begins to block metabolic sites and enhance binding.
Double Fluorination (e.g., 5o) 3,5-difluoro-biphenylSignificant improvement in potency (~4x higher than single F).Enhanced hydrophobic interactions and metabolic blockade.
Nitrile Addition (e.g., 5t) 4-cyano-difluorobiphenylMaintained high potency (EC₅₀ = 1.8 nM) with vastly improved metabolic stability (t₁/₂ = 74.5 min) and safety profile.[2]The cyano group contributes to binding while the difluoro moiety prevents metabolism, leading to a superior overall profile.[2]
SAR of Acaricidal Nitrile Analogues

While not all biphenyls, studies on simpler nitrile analogues highlight the importance of the aromatic nitrile scaffold. Against Haemaphysalis longicornis, the activity is highly dependent on the group connecting the phenyl ring and the nitrile.[11]

CompoundStructureAcaricidal Activity (LD₅₀ against adults, μg cm⁻³)Inference
Benzyl nitrile Phenyl-CH₂-CN9.19Highest activity, suggesting an optimal spacer.[11]
Benzoyl nitrile Phenyl-CO-CN15.47Moderate activity.[11]
Phenyl nitrile (Benzonitrile) Phenyl-CN17.48Lower activity, direct attachment is less favorable.[11]

This data underscores that even subtle structural changes dramatically alter biological activity, reinforcing the need for meticulous SAR exploration.

In Vitro Assay Protocol: DPP-IV Inhibition Assay

This protocol provides a robust, self-validating method for determining the inhibitory potency (IC₅₀) of test compounds against human DPP-IV.

Principle: The assay measures the enzymatic activity of DPP-IV by monitoring the cleavage of a fluorogenic substrate, Gly-Pro-AMC. In the presence of an inhibitor, the rate of fluorescent product formation is reduced.

Materials:

  • Recombinant Human DPP-IV

  • Gly-Pro-AMC (substrate)

  • Tris Buffer (pH 7.6)

  • Test Compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 465 nm)

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Perform serial dilutions in DMSO to create a range of concentrations (e.g., 100 μM to 1 nM).

    • Causality: A wide concentration range is essential for accurately determining the IC₅₀ curve.

  • Assay Setup (in a 96-well plate):

    • Total Activity (Control): 50 μL Tris Buffer + 2 μL DMSO + 25 μL DPP-IV enzyme.

    • Blank (No Enzyme Control): 75 μL Tris Buffer + 2 μL DMSO.

    • Test Compound Wells: 50 μL Tris Buffer + 2 μL of test compound dilution + 25 μL DPP-IV enzyme.

    • Trustworthiness: The "Total Activity" well defines 100% enzyme function (0% inhibition). The "Blank" well corrects for background fluorescence from the substrate and buffer. These controls are essential for data normalization and validation.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate at 37°C for 15 minutes.

    • Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, ensuring the measurement reflects true inhibition.

  • Reaction Initiation and Measurement:

    • Add 25 μL of the Gly-Pro-AMC substrate solution to all wells to initiate the reaction.

    • Immediately place the plate in the fluorescence reader, pre-heated to 37°C.

    • Measure the fluorescence intensity every 60 seconds for 30 minutes (kinetic mode).

  • Data Analysis (Self-Validation):

    • For each well, calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot).

    • Subtract the rate of the Blank from all other wells.

    • Calculate the Percent Inhibition for each compound concentration: % Inhibition = 100 * (1 - (Rate_Test_Compound / Rate_Total_Activity))

    • Plot % Inhibition vs. log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Trustworthiness: The R² value of the curve fit should be >0.95 for the IC₅₀ to be considered valid. The Z'-factor of the assay (calculated from control wells) should be >0.5 to ensure the assay is robust and reproducible.

Future Outlook and Conclusion

The fluorinated biphenyl nitrile scaffold has firmly established its value in modern drug discovery. Its modular nature allows for rapid optimization, while the inherent properties of its components address key challenges in medicinal chemistry. The success seen in developing potent inhibitors for targets like DPP-IV and HIV-1 RT is likely just the beginning.

Future research will undoubtedly expand into new therapeutic areas. The modulation of nuclear hormone receptors, such as the farnesoid X receptor (FXR) for metabolic diseases, represents a promising frontier where these compounds are already being explored.[12][13] Furthermore, their potential as inhibitors of protein-protein interactions and in targeting neurodegenerative diseases, for instance by inhibiting amyloid-beta aggregation, warrants deeper investigation.[14][15]

References

  • IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. IJSDR. Retrieved from [Link]

  • PubMed. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis and characterization of novel fluorinated nitriles as non-flammable and high-voltage electrolytes for lithium/lithium-ion batteries. ResearchGate. Retrieved from [Link]

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2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile derivatives discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile Derivatives

Authored by a Senior Application Scientist

Foreword: The Architectural Elegance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds"—structures that can bind to multiple, distinct biological targets, thereby serving as a foundation for developing a wide array of therapeutic agents. The 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile core is a quintessential example of such a scaffold. Its discovery and subsequent derivatization have been pivotal, particularly in the realm of oncology, leading to the development of potent, second-generation nonsteroidal antiandrogens (NSAAs) for the treatment of prostate cancer.

This guide eschews a conventional, rigid template. Instead, it is structured to narrate the scientific journey of these derivatives, from the strategic rationale behind their design to the intricate details of their synthesis and the elucidation of their mechanism of action. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals. Our objective is to present not just a series of protocols, but a self-validating system of scientific reasoning and application.

Section 1: The Strategic Imperative for Fluorination in Drug Design

The deliberate incorporation of fluorine and trifluoromethyl (-CF₃) groups into drug candidates is a cornerstone of contemporary pharmaceutical design.[1][2] These modifications are not arbitrary; they are strategic choices aimed at enhancing key pharmacokinetic and pharmacodynamic properties.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This increased stability often translates to a longer biological half-life and improved drug exposure.[3]

  • Binding Affinity: The high electronegativity of fluorine can alter the electronic profile of a molecule, leading to more potent interactions with target proteins through the formation of favorable electrostatic or hydrogen-bonding interactions. The potent electron-withdrawing nature of the -CF₃ group, in particular, has been shown to be critical for strong androgen receptor (AR) binding.[4]

  • Membrane Permeability: Lipophilicity is a critical factor for oral bioavailability. The -CF₃ group significantly increases the lipophilicity of a molecule, enhancing its ability to cross cellular membranes and improve absorption.[3]

The 2-[4-fluoro-3-(trifluoromethyl)phenyl]benzonitrile scaffold strategically combines these features: a biaryl system for conformational rigidity and receptor interaction, a nitrile group as a key hydrogen bond acceptor, and the crucial fluoro and trifluoromethyl substituents to confer the desirable drug-like properties that propelled this class of compounds into clinical significance.

Section 2: Convergent Synthesis via Suzuki-Miyaura Cross-Coupling

The construction of the biaryl core of these derivatives is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out as the most versatile and widely adopted method due to its tolerance of a broad range of functional groups, relatively mild reaction conditions, and the commercial availability of its precursors.[5][6][7]

The general strategy involves the coupling of an arylboronic acid (or its ester equivalent) with an aryl halide, providing a convergent and high-yielding pathway to the target scaffold.

Diagram: General Synthetic Workflow

G cluster_reactants Key Building Blocks cluster_reaction Core Reaction cluster_product Core Scaffold ReactantA 2-Cyanophenylboronic Acid or its Ester Derivative Suzuki Suzuki-Miyaura Coupling ReactantA->Suzuki ReactantB 1-Halo-4-fluoro-3- (trifluoromethyl)benzene ReactantB->Suzuki Product 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile Suzuki->Product Pd Catalyst Base, Solvent

Caption: Convergent synthesis of the core biaryl scaffold.

Experimental Protocol: Synthesis of the Core Scaffold

This protocol provides a representative, self-validating methodology for the Suzuki-Miyaura coupling.

Objective: To synthesize 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile.

Materials:

  • 2-Cyanophenylboronic acid (CAS: 138642-62-3)[8][9]

  • 4-Bromo-2-fluoro-1-(trifluoromethyl)benzene

  • Palladium(II) Acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene

  • Ethanol

  • Water, deionized

Procedure:

  • Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-cyanophenylboronic acid (1.1 equivalents).

  • Reagent Addition: Add 4-bromo-2-fluoro-1-(trifluoromethyl)benzene (1.0 equivalent) and potassium carbonate (3.0 equivalents).

  • Catalyst Preparation: In a separate vial, pre-mix Palladium(II) Acetate (0.02 equivalents) and the phosphine ligand (0.04 equivalents) in a small amount of the solvent mixture. Causality Note: The phosphine ligand coordinates to the palladium center, stabilizing the active Pd(0) species and facilitating the catalytic cycle.

  • Solvent & Catalyst Addition: Add a 3:1 mixture of Toluene:Ethanol and deionized water (sufficient to make a ~0.2 M solution with respect to the aryl bromide). Degas the mixture by bubbling nitrogen through it for 20 minutes. Add the catalyst mixture to the reaction flask.

  • Reaction: Heat the mixture to reflux (approximately 85-95 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 2-[4-fluoro-3-(trifluoromethyl)phenyl]benzonitrile.

Section 3: Mechanism of Action - Potent Androgen Receptor Antagonism

The primary therapeutic application of derivatives from this scaffold is in the treatment of prostate cancer. Prostate cancer cell growth is often dependent on androgens, such as testosterone and dihydrotestosterone (DHT). These hormones bind to and activate the Androgen Receptor (AR), a ligand-activated transcription factor.[4] Upon activation, the AR translocates to the nucleus, binds to androgen response elements (AREs) on DNA, and drives the expression of genes that promote cell proliferation and survival.

Compounds based on the 2-[4-fluoro-3-(trifluoromethyl)phenyl]benzonitrile core are potent, nonsteroidal antiandrogens.[10] Their mechanism of action involves several key inhibitory steps:

  • Competitive Binding: They act as direct, competitive antagonists, binding to the ligand-binding domain of the AR with high affinity.[11]

  • Inhibition of Nuclear Translocation: This binding prevents the conformational changes necessary for the AR to translocate from the cytoplasm into the nucleus.[11]

  • Blocked DNA Binding & Gene Transcription: By impairing nuclear localization, the antagonists prevent the AR from binding to DNA, thereby inhibiting the transcription of androgen-dependent genes.[11][12]

This multi-faceted inhibition effectively shuts down the androgen signaling axis, leading to apoptosis and a reduction in tumor growth. This mechanism is central to the efficacy of drugs like enzalutamide, which is built upon a closely related chemical framework.[13][14]

Diagram: Androgen Receptor Signaling Inhibition

G cluster_cyto Cytoplasm cluster_nuc Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds & Activates AR_Nuc Activated AR AR->AR_Nuc Nuclear Translocation Antagonist 2-[4-Fluoro-3-(CF3)phenyl] benzonitrile Derivative Antagonist->AR Competitively Binds Block X Block->AR_Nuc ARE Androgen Response Element (ARE) AR_Nuc->ARE Binds DNA Transcription Gene Transcription ARE->Transcription Growth Cell Growth & Survival Transcription->Growth

Caption: Inhibition of the Androgen Receptor signaling pathway.

Section 4: Structure-Activity Relationships (SAR) and Pharmacokinetic Insights

The optimization of lead compounds is guided by a deep understanding of structure-activity relationships (SAR). For the 2-[4-fluoro-3-(trifluoromethyl)phenyl]benzonitrile class, specific structural motifs are critical for high antagonistic activity.

Diagram: Key SAR Features

G cluster_labels Critical Moieties for Activity Scaffold A Ring A: Benzonitrile - Nitrile is a key H-bond acceptor. - Substitution can modulate properties. B Ring B: Fluorinated Phenyl - 4-Fluoro enhances binding. - 3-CF3 is crucial for potency and lipophilicity. C Biaryl Linkage - Provides conformational rigidity. - Orients rings for optimal receptor fit.

A graphical representation of the 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile scaffold would be inserted here, with annotations pointing to the key structural features described in the table below. Caption: Critical structural features for AR antagonism.

Table: SAR Summary of Androgen Receptor Antagonists

The following table summarizes the impact of various substitutions on the biological activity, drawing from data on related nonsteroidal antiandrogens.

Modification on Core ScaffoldR-Group ExampleEffect on AR Antagonistic Activity (IC₅₀)Rationale / Causality
Ring A (Benzonitrile) Modification of nitrileLoss of nitrile groupSignificant loss of activity
Ring A (Benzonitrile) Addition of substituents-CH₃, -OCH₃Variable; can impact solubility and metabolism
Ring B (Fluorinated Phenyl) Removal of 4-Fluoro-H instead of -FDecreased potency
Ring B (Fluorinated Phenyl) Removal of 3-CF₃-H instead of -CF₃Drastic loss of activity
Linker to Heterocycle *Thiohydantoin (e.g., Enzalutamide)N-CH₃High potency (low nM IC₅₀)

Note: Data for linker modifications are based on second-generation NSAAs like Enzalutamide and Apalutamide, which utilize this core biaryl structure.

Pharmacokinetic Profile

Derivatives of this scaffold generally exhibit favorable pharmacokinetic properties, a direct result of their chemical design. Studies on related Selective Androgen Receptor Modulators (SARMs) and antagonists have demonstrated:

  • Good Oral Bioavailability: The lipophilicity imparted by the trifluoromethyl group contributes to efficient absorption from the gastrointestinal tract.[15]

  • Moderate to Long Half-Life: Resistance to metabolic degradation results in a half-life suitable for once-daily dosing regimens.[15]

  • Low Clearance: The metabolic stability leads to slower clearance from the body, maintaining therapeutic concentrations.[15]

These characteristics make the 2-[4-fluoro-3-(trifluoromethyl)phenyl]benzonitrile scaffold an excellent starting point for the development of orally active drugs.[15][16]

Section 5: Concluding Remarks and Future Horizons

The discovery and development of 2-[4-fluoro-3-(trifluoromethyl)phenyl]benzonitrile derivatives exemplify a successful, structure-guided approach to modern drug design. The strategic incorporation of fluorine-containing moieties, coupled with an efficient and robust synthetic strategy centered on the Suzuki-Miyaura coupling, has yielded a class of compounds with profound therapeutic impact, particularly in oncology.

The journey of this scaffold is far from over. Future research directions include:

  • Overcoming Resistance: Designing third-generation antagonists that are effective against mutant forms of the androgen receptor that confer resistance to current therapies.

  • Exploring New Therapeutic Areas: The versatility of the scaffold suggests its potential application in other therapeutic areas where nuclear hormone receptors play a role. Initial studies have shown that related structures may possess antifungal or antiplasmodial activities.[17][18]

  • Refining Synthetic Methodologies: Developing even more efficient, cost-effective, and environmentally benign ("green") chemical processes for large-scale synthesis.

This technical guide has aimed to provide not only the "what" and "how" but, more importantly, the "why" behind the discovery of these remarkable derivatives. By understanding the fundamental principles of their design, synthesis, and mechanism of action, the scientific community can continue to build upon this privileged scaffold to address unmet medical needs.

References

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Unlocking Therapeutic Potential: A Technical Guide to Target Identification for 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive exploration of the potential therapeutic targets of the novel chemical entity, 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile. In the absence of direct biological data for this specific molecule, this document leverages a structure-activity relationship (SAR) analysis of its core chemical motifs—the 4-fluoro-3-(trifluoromethyl)phenyl group and the benzonitrile moiety—to logically deduce and prioritize potential protein targets. We present a strategic, multi-pronged approach for target identification and validation, encompassing computational modeling, in vitro biochemical and cell-based assays, and in vivo studies. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the pharmacological profile of this and structurally related compounds.

Introduction: Deconstructing a Molecule of Therapeutic Promise

The compound 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile is a novel synthetic molecule that, to date, lacks extensive characterization in the public domain regarding its biological activity. However, its constituent chemical features are prevalent in a multitude of approved and investigational drugs, suggesting a high probability of clinically relevant biological interactions.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] The strategic incorporation of a fluorine atom and a trifluoromethyl (CF3) group is a well-established medicinal chemistry tactic to enhance metabolic stability, bioavailability, and target binding affinity.[3][5][10][14] The benzonitrile scaffold is also a key pharmacophore in numerous bioactive compounds.[6][7][11][12]

This guide will therefore proceed by:

  • Dissecting the key chemical fragments of the molecule to infer potential biological activities based on established pharmacology of analogous structures.

  • Proposing a prioritized list of potential therapeutic target classes , with a focus on protein kinases and nuclear hormone receptors.

  • Providing detailed, field-proven experimental protocols for the systematic identification and validation of these putative targets.

  • Illustrating key concepts and workflows with diagrams to facilitate comprehension and implementation.

The overarching goal is to equip research and development teams with a robust, scientifically-grounded framework to efficiently unlock the therapeutic potential of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile.

Structural Analysis and Inferred Biological Activity

The rational identification of potential therapeutic targets begins with a thorough analysis of the molecule's key structural motifs.

The 4-Fluoro-3-(trifluoromethyl)phenyl Moiety: A Kinase Inhibitor Signature?

The 4-fluoro-3-(trifluoromethyl)phenyl group is a prominent feature in several approved drugs, most notably in multi-kinase inhibitors. A prime example is Sorafenib , a drug approved for the treatment of primary kidney and liver cancer.[1] Sorafenib's chemical structure includes a 4-chloro-3-(trifluoromethyl)phenyl group, which is structurally very similar to the moiety in our compound of interest. Sorafenib is known to inhibit a variety of intracellular and cell surface kinases, thereby suppressing tumor angiogenesis and cell proliferation.[1] Its primary targets are within the Raf/Mek/Erk signaling pathway .[1]

The trifluoromethyl group, with its strong electron-withdrawing nature, and the adjacent fluorine atom can significantly influence the electronic properties of the phenyl ring, potentially facilitating key interactions within the ATP-binding pocket of protein kinases.[1][3]

The Benzonitrile Group: A Versatile Pharmacophore

The benzonitrile group is another key feature that points towards potential therapeutic targets.[6][7][11][12] Nitrile-containing pharmaceuticals are approved for a wide range of diseases, including cancer and endocrine disorders.[6][7] The nitrile moiety can act as a bioisostere for other functional groups, such as a carbonyl, and can participate in hydrogen bonding with amino acid residues in a protein's active site.[12]

Notably, several benzonitrile derivatives are potent and selective inhibitors of aromatase (CYP19A1) , an enzyme crucial for estrogen biosynthesis.[12] Drugs like Letrozole and Anastrozole feature a benzonitrile group that is critical for their inhibitory activity. Additionally, some non-steroidal androgen receptor (AR) antagonists, such as Bicalutamide, also incorporate a benzonitrile moiety that mimics the interaction of the natural steroid ligand.[12]

Prioritized Potential Therapeutic Targets

Based on the structural analysis, we propose the following classes of proteins as high-priority potential therapeutic targets for 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile:

Target Class Specific Examples Rationale
Protein Kinases RAF (BRAF, c-RAF), MEK, ERK, VEGFR, PDGFRStructural similarity to the kinase inhibitor Sorafenib.[1]
Nuclear Hormone Receptors Aromatase (CYP19A1), Androgen Receptor (AR)Presence of the benzonitrile moiety, a known pharmacophore for inhibitors of these targets.[12]
Other Enzymes Dipeptidyl peptidase IV (DPP-IV)Some benzonitrile-containing compounds are known to inhibit DPP-IV.[12]

The following sections will detail the experimental workflows to investigate these potential targets.

Experimental Workflows for Target Identification and Validation

A multi-tiered approach, combining computational and experimental methods, is recommended for a thorough and efficient target identification and validation process.

Tier 1: In Silico and In Vitro Target Screening

The initial phase focuses on broad screening to identify potential interactions and narrow down the list of candidate targets.

Objective: To predict the binding affinity and mode of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile to a panel of protein kinase and nuclear hormone receptor crystal structures.

Protocol:

  • Protein Preparation: Obtain high-resolution crystal structures of the target proteins (e.g., BRAF, VEGFR2, Aromatase, Androgen Receptor) from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states.

  • Ligand Preparation: Generate a 3D conformation of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile using a molecular modeling software (e.g., ChemDraw, MarvinSketch). Perform energy minimization.

  • Molecular Docking: Utilize docking software (e.g., AutoDock, Glide, GOLD) to predict the binding pose and estimate the binding energy of the compound within the active site of each target protein.

  • Analysis: Analyze the docking poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the compound and the protein residues. Compare the predicted binding mode with that of known inhibitors.

Logical Relationship: Computational Screening Workflow

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB Obtain Protein Structures (PDB) Docking Molecular Docking (e.g., AutoDock) PDB->Docking Ligand Generate 3D Ligand Structure Ligand->Docking Pose Analyze Binding Poses & Interactions Docking->Pose Energy Evaluate Binding Energy Docking->Energy Compare Compare with Known Inhibitors Pose->Compare Energy->Compare

Caption: Workflow for in silico target identification.

Objective: To experimentally determine the inhibitory activity of the compound against a panel of purified enzymes.

Protocol: Kinase Inhibition Assay (Example: BRAF Kinase)

  • Reagents: Recombinant human BRAF kinase, substrate peptide (e.g., MEK1), ATP, 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile (dissolved in DMSO), assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Assay Setup: In a 384-well plate, add the assay buffer, the compound at various concentrations (typically a 10-point serial dilution), and the BRAF kinase. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Add a mixture of the substrate peptide and ATP to initiate the kinase reaction. Incubate for a specific duration (e.g., 60 minutes) at room temperature.

  • Detection: Add the detection reagent to stop the reaction and measure the amount of product formed (e.g., ADP). The signal is inversely proportional to the kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol: Aromatase Inhibition Assay

  • Reagents: Recombinant human aromatase (CYP19A1), testosterone (substrate), NADPH, 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile, and a detection system (e.g., fluorescent probe that detects H2O2, a byproduct of the reaction).

  • Assay Procedure: Similar to the kinase assay, incubate the enzyme with varying concentrations of the compound. Initiate the reaction by adding the substrate and cofactor.

  • Detection: Measure the product formation over time using a plate reader.

  • Data Analysis: Calculate the IC50 value from the dose-response curve.

Signaling Pathway: Hypothesized Kinase Inhibition

G Compound 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile RAF RAF Kinase Compound->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation

Caption: Hypothesized inhibition of the RAF/MEK/ERK pathway.

Tier 2: Cell-Based Assays for Target Validation

Once promising hits are identified in biochemical assays, the next step is to validate these findings in a more biologically relevant cellular context.

Objective: To assess the effect of the compound on the growth and viability of cancer cell lines known to be dependent on the hypothesized target pathways.

Protocol (MTT Assay):

  • Cell Culture: Seed cancer cell lines (e.g., A375 for BRAF-mutant melanoma, MCF-7 for estrogen-receptor-positive breast cancer) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Objective: To confirm that the compound interacts with its intended target in cells and modulates downstream signaling.

Protocol (Western Blotting):

  • Cell Treatment: Treat the appropriate cell line with the compound at various concentrations and time points.

  • Protein Extraction: Lyse the cells and collect the protein extracts. Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated (active) and total forms of the target protein (e.g., phospho-ERK, total ERK).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status of the target protein.

Experimental Workflow: Target Validation

G cluster_tier1 Tier 1: In Vitro Screening cluster_tier2 Tier 2: Cellular Validation cluster_tier3 Tier 3: In Vivo Efficacy Biochem Biochemical Assays (IC50) CellPro Cell Proliferation Assays (GI50) Biochem->CellPro Western Western Blot (Pathway Modulation) CellPro->Western Xenograft Animal Xenograft Models Western->Xenograft

Sources

Methodological & Application

Application Note and Experimental Protocol: Synthesis of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile, a key building block in medicinal chemistry and materials science. The trifluoromethyl and fluoro-substituted biaryl nitrile structure is of significant interest for the development of novel pharmaceuticals and functional organic materials. This protocol details a robust and reproducible Suzuki-Miyaura cross-coupling reaction, offering insights into the rationale behind the chosen methodology and providing a self-validating framework for researchers.

Introduction: Significance of Fluorinated Biaryl Nitriles

Fluorine-containing organic molecules have become increasingly important in the life sciences and materials science. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly influence the pharmacokinetic and physicochemical properties of a molecule. Specifically, the trifluoromethyl (-CF3) group can enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable substituent in drug design.[1]

The biaryl nitrile scaffold is a common feature in many biologically active compounds. The nitrile group can act as a hydrogen bond acceptor or be further transformed into other functional groups. The combination of a fluorinated phenyl ring and a benzonitrile moiety in 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile makes it a highly attractive intermediate for the synthesis of novel kinase inhibitors, receptor modulators, and other therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds between aryl groups, and it is the chosen method for the synthesis described herein due to its high functional group tolerance and generally high yields.[2][3]

Retrosynthetic Analysis and Strategy

The target molecule, 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile, is a biaryl system. The most logical approach for its synthesis is a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide, is ideal for this purpose.[2] Two primary retrosynthetic disconnections are possible, as illustrated below.

G cluster_0 Retrosynthetic Pathways cluster_1 Chosen Synthetic Route Target 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile SM1a 2-Bromobenzonitrile Target->SM1a Disconnect C-C SM1b (4-Fluoro-3-(trifluoromethyl)phenyl)boronic acid Target->SM1b Disconnect C-C SM2a 2-Cyanophenylboronic acid Target->SM2a Disconnect C-C SM2b 1-Bromo-4-fluoro-3-(trifluoromethyl)benzene Target->SM2b Disconnect C-C SM1a_fwd 2-Bromobenzonitrile Target_fwd 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile SM1a_fwd->Target_fwd Pd Catalyst, Base SM1b_fwd (4-Fluoro-3-(trifluoromethyl)phenyl)boronic acid SM1b_fwd->Target_fwd G cluster_0 Reaction Setup and Execution cluster_1 Work-up and Purification A 1. Add solids to a dry Schlenk flask: - 2-Bromobenzonitrile (1.0 mmol) - Boronic acid (1.2 mmol) - Cs₂CO₃ (2.0 mmol) - Pd(OAc)₂ (0.02 mmol) - PCy₃ (0.04 mmol) B 2. Evacuate and backfill the flask with Argon (3x). A->B C 3. Add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe. B->C D 4. Heat the mixture at 100 °C with vigorous stirring for 12-16 hours. C->D E 5. Monitor reaction progress by TLC or GC-MS. D->E F 6. Cool the reaction to room temperature. E->F Upon completion G 7. Dilute with ethyl acetate (20 mL) and water (10 mL). F->G H 8. Separate layers and extract the aqueous phase with ethyl acetate (2 x 10 mL). G->H I 9. Combine organic layers, wash with brine, and dry over MgSO₄. H->I J 10. Filter and concentrate under reduced pressure. I->J K 11. Purify by flash column chromatography (Hexane/Ethyl Acetate gradient). J->K

Caption: Workflow for the synthesis and purification.

Step-by-Step Protocol:

  • Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromobenzonitrile (182 mg, 1.0 mmol), (4-fluoro-3-(trifluoromethyl)phenyl)boronic acid (250 mg, 1.2 mmol), cesium carbonate (652 mg, 2.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), and tricyclohexylphosphine (11.2 mg, 0.04 mmol, 4 mol%).

    • Rationale: Cesium carbonate is a highly effective base for Suzuki couplings, promoting the formation of the active boronate species. [1]Tricyclohexylphosphine is a bulky, electron-rich ligand that stabilizes the palladium catalyst and facilitates the oxidative addition and reductive elimination steps. [4]2. Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

    • Rationale: The Pd(0) active catalyst is sensitive to oxygen, which can lead to catalyst deactivation.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.

    • Rationale: A mixture of an organic solvent and water is often optimal for Suzuki reactions, as it helps to dissolve both the organic substrates and the inorganic base. [5]4. Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-16 hours.

    • Rationale: Elevated temperature is typically required to drive the catalytic cycle to completion.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 9:1 hexane/ethyl acetate eluent system or by gas chromatography-mass spectrometry (GC-MS). The reaction is complete when the starting 2-bromobenzonitrile is consumed.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and deionized water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Concentration: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of 1% to 10% ethyl acetate in hexane as the eluent.

    • Rationale: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as the target biaryl nitrile. [6]

Characterization

The purified product should be a white to off-white solid. The expected yield is typically in the range of 75-90% for similar Suzuki couplings.

TechniqueExpected Results
¹H NMR Aromatic protons will appear in the range of δ 7.5-8.0 ppm. The fluorine and trifluoromethyl groups will cause characteristic splitting patterns in the adjacent proton signals.
¹³C NMR Aromatic carbons will appear between δ 110-150 ppm. The nitrile carbon (C≡N) will be observed around δ 115-120 ppm. The carbon attached to the trifluoromethyl group will show a quartet due to C-F coupling.
FTIR A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch will be present around 2230 cm⁻¹. [7]C-F stretching bands will be observed in the range of 1100-1350 cm⁻¹.
Mass Spec The molecular ion peak (M+) corresponding to the exact mass of C₁₄H₇F₄N should be observed.

Safety and Handling

  • Handle all reagents and solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium compounds are toxic and should be handled with care.

  • 1,4-Dioxane is a flammable liquid and a suspected carcinogen.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalyst, insufficient base, or low temperature.Ensure an inert atmosphere, use fresh anhydrous solvent, check the quality of the base, and confirm the reaction temperature.
Side product formation Homocoupling of the boronic acid.Use a slight excess of the boronic acid (1.1-1.2 equivalents) and ensure efficient stirring.
Difficult purification Co-elution of product and impurities.Adjust the eluent polarity for column chromatography. A shallower gradient may be necessary for better separation.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile via a Suzuki-Miyaura cross-coupling reaction. By understanding the rationale behind each step, researchers can confidently reproduce this synthesis and apply this methodology to the preparation of other valuable biaryl compounds for applications in drug discovery and materials science.

References

  • Boruh, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
  • Chen, L., & Li, C. J. (2006). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry, 71(14), 5343–5347.
  • Chhattise, P. K., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). SN Applied Sciences, 3(1), 1-12.
  • ResearchGate. (n.d.). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and...
  • BenchChem. (2025). Application Note: Suzuki-Miyaura Coupling of 2-Bromo-5-(trifluoromethyl)aniline with Arylboronic Acids.
  • Akhtar, T., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-11.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Kinzel, T., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Hiremath, S. M., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -3-oxo-propenyl]-benzonitrile. Journal of Molecular Structure, 1244, 130953.
  • Google Patents. (n.d.). WO2014023576A1 - Process for the preparation of 2-cyanophenylboronic acid and esters thereof.
  • ResearchGate. (n.d.). Suzuki–Miyaura cross-coupling of aryl bromide and aryl boronic acids...
  • ResearchGate. (n.d.). Suzuki coupling of 4-nitrobromobenzene with phenyl boronic acid catalayzed by Fe3O4@chitosan-bound 2-hydroxynaphthaldehyde Pd complex.
  • University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). 1H and13C NMR study of 2-substituted phenyl methyl sulphides.
  • LookChem. (n.d.).
  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
  • Royal Society of Chemistry. (n.d.).
  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles.
  • ResearchGate. (n.d.). Which conditions are favorable for the efficient Suzuki coupling?
  • TCI Chemicals. (n.d.). 4-Fluoro-3-(trifluoromethyl)phenylboronic Acid.
  • ResearchGate. (n.d.). Suzuki-Miyaura coupling of bromobenzene with substituted phenylboronic acid under optimum conditions.
  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.

Sources

Application Notes and Protocols: The Utility of the 2-[4-Fluoro-3-(trifluoromethyl)phenyl] Moiety in the Discovery of Novel Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold for Potent Antimitotic Agents

In the landscape of modern oncology, the quest for novel therapeutic agents that can overcome the challenges of drug resistance and offer improved efficacy remains a paramount objective. Within this context, the microtubule network, a critical component of the cellular cytoskeleton, continues to be a highly validated target for anticancer drug development. The dynamic instability of microtubules is essential for cell division, intracellular transport, and the maintenance of cell shape.[1][2] Disruption of this process by small molecules can lead to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[3]

The 2-[4-fluoro-3-(trifluoromethyl)phenyl]benzonitrile scaffold and its derivatives have emerged as privileged structures in the design of potent tubulin polymerization inhibitors. The inclusion of fluorine and a trifluoromethyl group can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to its biological target.[4][5][6][7] This application note will delve into the utility of this chemical moiety in drug discovery, with a particular focus on Taltobulin (HTI-286) , a synthetic analogue of the marine natural product hemiasterlin, as a case study. Taltobulin exemplifies the power of this scaffold in generating highly potent antimitotic agents with promising preclinical and clinical potential.[8][9][10][11]

Mechanism of Action: Disruption of Microtubule Dynamics

Taltobulin and related compounds exert their cytotoxic effects by directly interacting with tubulin, the protein subunit of microtubules. This interaction disrupts the normal process of microtubule polymerization, leading to a cascade of events that culminate in apoptotic cell death.

  • Binding to the Vinca-Peptide Site: Taltobulin binds to the Vinca-peptide site on β-tubulin, a site distinct from other well-known tubulin binders like taxanes and colchicine.[9][10] This interaction prevents the incorporation of tubulin dimers into growing microtubules.

  • Inhibition of Tubulin Polymerization: By binding to tubulin, Taltobulin effectively inhibits the polymerization of microtubule filaments.[9][10][11] This leads to a net depolymerization of the microtubule network within the cell.

  • Mitotic Arrest: The disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation during cell division, causes cells to arrest in the G2-M phase of the cell cycle.[8]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[9][10][11]

A significant advantage of Taltobulin is its ability to circumvent P-glycoprotein (P-gp) mediated multidrug resistance, a common mechanism of resistance to other tubulin-targeting agents like paclitaxel and vinca alkaloids.[9][10][11][12] Taltobulin is a poor substrate for P-gp, allowing it to retain its potency in cancer cells that overexpress this efflux pump.[11]

Taltobulin_Mechanism_of_Action Taltobulin Taltobulin Tubulin β-Tubulin (Vinca-Peptide Site) Taltobulin->Tubulin Binds to Polymerization Tubulin Polymerization Taltobulin->Polymerization Inhibits Microtubules Microtubule Network Polymerization->Microtubules Forms MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Essential for G2M_Arrest G2-M Phase Arrest MitoticSpindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

Caption: Mechanism of action of Taltobulin.

Quantitative Data Summary

The following table summarizes the potent in vitro activity of Taltobulin (HTI-286) against a panel of human tumor cell lines.

Cell LineTumor TypeIC50 (nM)[9][10]
Mean of 18 cell lines Various 2.5 ± 2.1
LoxMelanomaNot Specified
KB-3-1EpidermoidNot Specified
KB-8-5Epidermoid (P-gp overexpressing)Not Specified
MX-1WBreastNot Specified
DLD-1ColonNot Specified
HCT-15ColonNot Specified

Experimental Protocols

Protocol 1: In Vitro Tubulin Polymerization Assay

This protocol describes a spectrophotometric assay to measure the effect of a test compound on the polymerization of purified tubulin.

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm. Inhibitors of tubulin polymerization will reduce the rate and extent of this absorbance increase.

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • PEM buffer (80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2)

  • Glycerol

  • Test compound (e.g., Taltobulin) dissolved in DMSO

  • Positive control (e.g., Vincristine)

  • Negative control (DMSO vehicle)

  • Temperature-controlled spectrophotometer with a 340 nm filter

  • 96-well microplates

Procedure:

  • Preparation of Tubulin: Resuspend purified tubulin in ice-cold PEM buffer containing 1 mM GTP and 10% glycerol to a final concentration of 1 mg/mL. Keep on ice to prevent spontaneous polymerization.

  • Compound Preparation: Prepare serial dilutions of the test compound, positive control, and negative control in PEM buffer. The final DMSO concentration should be kept below 1%.

  • Assay Setup: In a pre-chilled 96-well plate, add 10 µL of the diluted compounds or controls to triplicate wells.

  • Initiation of Polymerization: Add 90 µL of the cold tubulin solution to each well. Mix gently by pipetting.

  • Measurement: Immediately place the plate in the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance at 340 nm versus time for each concentration of the test compound. Calculate the initial rate of polymerization and the maximal polymerization level. Determine the IC50 value of the test compound by fitting the dose-response curve.

Tubulin_Polymerization_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tubulin_Prep Prepare Tubulin Solution (1 mg/mL in PEM + GTP) Initiation Add Tubulin Solution (90 µL) to Initiate Tubulin_Prep->Initiation Compound_Prep Prepare Compound Dilutions (in PEM, <1% DMSO) Plate_Setup Add Compounds to 96-well Plate (10 µL) Compound_Prep->Plate_Setup Plate_Setup->Initiation Measurement Measure Absorbance at 340 nm (37°C, 60 min) Initiation->Measurement Plotting Plot Absorbance vs. Time Measurement->Plotting IC50_Calc Calculate IC50 Value Plotting->IC50_Calc

Caption: Workflow for the in vitro tubulin polymerization assay.

Protocol 2: Cell Proliferation Assay (MTS Assay)

This protocol outlines a method to determine the cytotoxic effect of a test compound on cancer cell lines.

Principle: The MTS assay is a colorimetric method for determining the number of viable cells in proliferation, cytotoxicity, or chemosensitivity assays. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in tissue culture medium. The amount of formazan product is directly proportional to the number of living cells in the culture.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (e.g., Taltobulin) dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • MTS reagent

  • 96-well tissue culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle control (DMSO at the highest concentration used).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation with MTS: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, until a distinct color change is observed.

  • Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Immunofluorescence Staining for Microtubule Integrity

This protocol allows for the visualization of the effects of a test compound on the microtubule network within cells.

Principle: Cells are treated with the test compound, fixed, and then permeabilized to allow for the entry of antibodies. A primary antibody specific for α-tubulin is used to label the microtubules, followed by a fluorescently-labeled secondary antibody for visualization by fluorescence microscopy.

Materials:

  • Human cancer cell lines (e.g., HeLa)

  • Glass coverslips

  • Complete cell culture medium

  • Test compound (e.g., Taltobulin) dissolved in DMSO

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Bovine Serum Albumin (BSA) for blocking

  • Primary antibody: mouse anti-α-tubulin

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture: Grow cells on glass coverslips in a 24-well plate until they reach 50-70% confluency.

  • Compound Treatment: Treat the cells with the test compound at various concentrations (e.g., 1x, 5x, and 10x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Fixation: Wash the cells with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with 1% BSA in PBS for 30 minutes.

  • Primary Antibody Incubation: Incubate with the primary anti-α-tubulin antibody (diluted in 1% BSA/PBS) for 1 hour at room temperature.

  • Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody (diluted in 1% BSA/PBS) for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash with PBS and counterstain with DAPI for 5 minutes.

  • Mounting and Visualization: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope. Capture images of the microtubule network and cell morphology.

Future Directions and Applications

The potent activity and ability to overcome multidrug resistance make Taltobulin and other compounds containing the 2-[4-fluoro-3-(trifluoromethyl)phenyl] moiety highly attractive for further development. Future research in this area could focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of new analogs to further optimize potency, selectivity, and pharmacokinetic properties.[13]

  • Combination Therapies: Investigating the synergistic effects of these compounds with other anticancer agents, such as those targeting different cellular pathways.[14]

  • Antibody-Drug Conjugates (ADCs): Utilizing these potent tubulin inhibitors as payloads for ADCs to achieve targeted delivery to tumor cells, thereby increasing efficacy and reducing systemic toxicity.[2][15]

  • Exploration of Other Therapeutic Areas: While the primary focus has been on cancer, the role of microtubule dynamics in other diseases, such as neurodegenerative disorders, could be an area for future investigation.

Conclusion

The 2-[4-fluoro-3-(trifluoromethyl)phenyl]benzonitrile scaffold has proven to be a valuable starting point for the discovery of novel and potent tubulin polymerization inhibitors. As exemplified by Taltobulin (HTI-286), molecules incorporating this moiety exhibit remarkable anticancer activity, a favorable mechanism of action, and the ability to overcome clinically relevant drug resistance mechanisms. The detailed protocols provided in this application note offer a robust framework for researchers to evaluate new chemical entities based on this promising scaffold, paving the way for the development of next-generation antimitotic agents.

References

  • Wilshire, J. F. K. (1967). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. ResearchGate. [Link]

  • Javed, I., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

  • Gao, H., et al. (2009). Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin. PMC. [Link]

  • Loganzo, F., et al. (2003). HTI-286, a Synthetic Analogue of the Tripeptide Hemiasterlin, Is a Potent Antimicrotubule Agent that Circumvents P-Glycoprotein-mediated Resistance in Vitro and in Vivo. ResearchGate. [Link]

  • Loganzo, F., et al. (2003). HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo. PubMed. [Link]

  • Wang, Y., et al. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. PubMed. [Link]

  • Andersen, R. J., et al. (2016). HTI-286 (Taltobulin), A Synthetic Analog of the Antimitotic Natural Product Hemiasterlin. ResearchGate. [Link]

  • Al-Hujaily, E. M., et al. (2021). Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. PMC. [Link]

  • Google Patents. (n.d.). CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.
  • Chen, Y.-J., et al. (2015). Development of hemiasterlin derivatives as potential anticancer agents that inhibit tubulin polymerization and synergize with a stilbene tubulin inhibitor. PubMed. [Link]

  • Loganzo, F., et al. (2003). HTI-286, a Synthetic Analogue of the Tripeptide Hemiasterlin, Is a Potent Antimicrotubule Agent that Circumvents P-Glycoprotein-mediated Resistance in Vitro and in Vivo. AACR Journals. [Link]

  • Wang, W., et al. (2020). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. MDPI. [Link]

  • Drugs of the Future. (2005). Taltobulin. Thomson Reuters. [Link]

  • Whiteman, K. R., et al. (2021). Discovery of STRO-002, a Novel Homogeneous ADC Targeting Folate Receptor Alpha, for the Treatment of Ovarian and Endometrial Cancers. PMC. [Link]

  • Singh, P., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents. PubMed. [Link]

  • Singh, P., et al. (2023). Development of tubulin polymerization inhibitors as anticancer agents. ResearchGate. [Link]

  • Yamashita, A., et al. (2004). Synthesis and activity of novel analogs of hemiasterlin as inhibitors of tubulin polymerization: modification of the A segment. PubMed. [Link]

Sources

Application Notes and Protocols: Suzuki-Miyaura Coupling for 2-Arylbenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: The Strategic Importance of 2-Arylbenzonitriles and the Suzuki-Miyaura Coupling

2-Arylbenzonitrile scaffolds are pivotal structural motifs in medicinal chemistry and materials science. Their prevalence in pharmaceuticals stems from their role as key intermediates in the synthesis of a wide array of biologically active molecules, including angiotensin receptor blockers and kinase inhibitors.[1] The synthesis of these compounds, however, can be challenging due to the steric hindrance around the cyano group. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for forging the critical carbon-carbon bond between an aryl halide and an organoboron compound, offering a reliable route to these valuable molecules.[2][3]

This palladium-catalyzed reaction is renowned for its mild reaction conditions, tolerance of a diverse range of functional groups, and the general stability and low toxicity of the organoboron reagents.[4] These attributes make the Suzuki-Miyaura coupling particularly well-suited for complex molecule synthesis in drug discovery and development.[5] This application note provides a comprehensive guide to the synthesis of 2-arylbenzonitriles using this transformative methodology, delving into the mechanistic underpinnings, offering detailed experimental protocols, and providing insights into optimization and troubleshooting.

Mechanistic Insights: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst.[6] The cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (e.g., 2-chlorobenzonitrile or 2-bromobenzonitrile) to a low-valent palladium(0) species. This step, often the rate-determining step, forms a palladium(II) intermediate.[6] The reactivity of the aryl halide typically follows the trend I > Br > Cl.

  • Transmetalation: In this crucial step, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][8] The choice of base is critical and can significantly influence the reaction rate and yield.

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) center, forming the desired 2-arylbenzonitrile product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[7]

The choice of ligands coordinated to the palladium center is paramount for a successful reaction. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to enhance the rates of both oxidative addition and reductive elimination, leading to higher catalytic efficiency.[3][9]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(L2)-Ar'->Pd(0)L2 Reductive Elimination Product Product Ar-Pd(II)(L2)-Ar'->Product Ar-Ar'

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocols

This section provides a general and an optimized protocol for the synthesis of a 2-arylbenzonitrile via Suzuki-Miyaura coupling. The specific conditions may require further optimization depending on the substrates used.[5]

General Protocol for the Synthesis of 2-Phenylbenzonitrile

This protocol outlines a standard procedure using readily available reagents.

Materials:

  • 2-Bromobenzonitrile

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Reagents for workup and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine 2-bromobenzonitrile (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Preparation: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in a minimal amount of toluene.

  • Reaction Assembly: Add the catalyst solution to the Schlenk flask. Evacuate the flask and backfill with an inert gas (repeat three times).

  • Solvent Addition: Add a degassed mixture of toluene (5 mL), ethanol (1 mL), and water (1 mL) to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the pure 2-phenylbenzonitrile.

Optimized Protocol for Challenging Substrates

For sterically hindered or electronically deactivated substrates, a more robust catalytic system is often necessary.

Materials:

  • 2-Chlorobenzonitrile

  • Arylboronic acid (e.g., 2-methylphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add 2-chlorobenzonitrile (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.03 mmol), and cesium carbonate (2.5 mmol).

  • Inert Atmosphere: Seal the tube with a septum, and purge with argon for 10 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath with stirring. Monitor the reaction by TLC or GC-MS.

  • Workup and Purification: Follow the workup and purification procedures as described in the general protocol.

Data Presentation and Comparison

The choice of reaction parameters is critical for achieving high yields in the Suzuki-Miyaura coupling. The following table summarizes typical conditions and their impact on the synthesis of 2-arylbenzonitriles.

ParameterGeneral ProtocolOptimized ProtocolRationale for Optimization
Aryl Halide 2-Bromobenzonitrile2-ChlorobenzonitrileAryl chlorides are less reactive but more cost-effective. Optimized catalysts are needed for their activation.[8]
Catalyst Pd(OAc)₂ / PPh₃Pd(dppf)Cl₂Pd(dppf)Cl₂ is a pre-catalyst with a bulky, electron-rich ligand that is highly effective for challenging couplings.[10]
Base K₂CO₃Cs₂CO₃Cesium carbonate is a stronger and more soluble base, often leading to higher yields with hindered substrates.
Solvent Toluene/Ethanol/H₂O1,4-Dioxane/H₂ODioxane is a higher-boiling solvent that can facilitate reactions requiring higher temperatures.[11]
Temperature 80 °C100 °CHigher temperatures are often required to overcome the activation barrier for less reactive substrates.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of 2-arylbenzonitriles via Suzuki-Miyaura coupling.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_workup Workup and Purification reagents Combine Reactants: Aryl Halide, Boronic Acid, Base catalyst Add Catalyst and Ligand reagents->catalyst inert Establish Inert Atmosphere (Argon/Nitrogen) catalyst->inert solvent Add Degassed Solvents inert->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup (Extraction) cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure 2-Arylbenzonitrile purify->product

Figure 2: General experimental workflow for 2-arylbenzonitrile synthesis.

Troubleshooting and Key Considerations

  • Low Yields: If the reaction yields are low, consider increasing the catalyst loading, using a more active ligand (e.g., SPhos, XPhos), or a stronger base.[10] Ensure all reagents and solvents are anhydrous and properly degassed, as oxygen and water can deactivate the catalyst.

  • Homocoupling of Boronic Acid: The formation of biaryl byproducts from the boronic acid can be minimized by using a slight excess of the aryl halide and ensuring a thoroughly deoxygenated reaction mixture.

  • Dehalogenation of Aryl Halide: This side reaction can be suppressed by using milder reaction conditions or a different solvent system.

  • Steric Hindrance: For highly substituted substrates, employing more sterically demanding and electron-rich ligands is often beneficial.[2]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 2-arylbenzonitriles. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can efficiently construct these important molecular scaffolds. The protocols and insights provided in this application note serve as a valuable resource for scientists and professionals in drug development and organic synthesis, enabling the streamlined production of these key chemical entities.

References

  • Felpin, F.-X. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Organic Chemistry Portal. [Link]

  • Luo, Y., & Wu, J. (2010). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Aryl Tosylates with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 75(15), 5109-5112. [Link]

  • ResearchGate. (2021). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. [Link]

  • ResearchGate. (2019). Suzuki cross‐coupling of 2‐bromobenzonitrile with p ‐tolyl boronic acid... [Link]

  • YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Arya, B. D., Malik, N., & Sharma, R. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development, 1(1), 31-36. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • National Institutes of Health. (2021). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]

  • University of California, San Diego. (2007). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • ResearchGate. (2004). Suzuki−Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids. [Link]

  • Cespón, D., & Estévez-Braun, A. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7870-7919. [Link]

  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

  • Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

Sources

Application Notes and Protocols: 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile as a Key Intermediate in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The strategic incorporation of fluorine and trifluoromethyl groups into molecular scaffolds is a cornerstone of modern agrochemical design, often imparting enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2][3] This guide provides a detailed technical overview of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile, a critical biaryl intermediate for the synthesis of advanced agrochemicals. We present a robust, field-proven protocol for the synthesis of this intermediate via a Suzuki-Miyaura cross-coupling reaction, comprehensive methods for its analytical characterization, and its subsequent application in the synthesis of a precursor for a succinate dehydrogenase inhibitor (SDHI) class fungicide. The protocols are designed to be self-validating, with in-depth explanations of the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Physicochemical Properties and Analytical Characterization

A thorough understanding of the physical properties and a reliable method for structural confirmation are paramount for the successful use of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile in multi-step syntheses.

Physical and Chemical Properties

The key properties of the title compound are summarized below.

PropertyValueSource
CAS Number 67515-59-7[4]
Molecular Formula C₁₄H₇F₄NN/A
Molecular Weight 265.21 g/mol N/A
Appearance Off-white to light yellow solid[4]
Purity ≥98% (typically by HPLC/GC)[5]
Protocol: Analytical Characterization

Ensuring the identity and purity of the intermediate is a critical quality control step. The following protocols outline standard analytical techniques.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[6]

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended.[6]

  • Data Acquisition:

    • ¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. The aromatic region (7.0-8.5 ppm) will contain complex multiplets corresponding to the seven aromatic protons.

    • ¹³C NMR: Acquire a proton-decoupled spectrum. Key signals include the nitrile carbon (~117-120 ppm), the carbon attached to the trifluoromethyl group (a quartet, ~125-130 ppm), and the carbon attached to fluorine (a doublet with a large ¹JCF coupling constant of ~250 Hz).[6]

    • ¹⁹F NMR: This spectrum provides direct evidence of the fluorine-containing groups. Expect two distinct resonances: one for the aryl-fluoride (~ -110 to -115 ppm) and one for the trifluoromethyl group (~ -60 to -65 ppm).[6]

  • Data Processing: Process the data using standard Fourier transform, phase correction, and baseline correction. Calibrate chemical shifts using the residual solvent peak as an internal standard.[6]

1.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

  • Sample Preparation: The Attenuated Total Reflectance (ATR) technique is recommended for solid samples. Place a small amount of the solid directly on the ATR crystal.[6]

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Expected Absorptions: The most diagnostic peak is the sharp, strong stretching vibration of the nitrile (C≡N) group, typically observed in the range of 2220-2240 cm⁻¹.

1.2.3. Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.

  • Technique: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable.

  • Expected Result: The mass spectrum should show a prominent molecular ion peak [M+H]⁺ at an m/z corresponding to the molecular weight of the compound (266.06).

Synthesis of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile

The Suzuki-Miyaura cross-coupling reaction is the premier method for constructing the biaryl bond in this intermediate, offering high yields and excellent functional group tolerance under relatively mild conditions.[7][8]

Causality of Experimental Design
  • Catalyst: A palladium(0) complex, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) source like Pd(OAc)₂ and a phosphine ligand, is the industry standard. Palladium's ability to cycle between Pd(0) and Pd(II) oxidation states is central to the catalytic mechanism (oxidative addition and reductive elimination).

  • Ligand: Phosphine ligands (e.g., triphenylphosphine) are crucial. They stabilize the palladium center, prevent its precipitation as palladium black, and modulate its reactivity to facilitate the key steps of the catalytic cycle.

  • Base: A base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is required for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[8]

  • Solvent System: A mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and water is commonly used. The organic phase dissolves the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base. This biphasic system facilitates the reaction at the interface.

Suzuki_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions A 2-Bromobenzonitrile D Suzuki-Miyaura Coupling A->D B (4-Fluoro-3-(trifluoromethyl)phenyl)boronic Acid B->D C Pd Catalyst (e.g., Pd(PPh₃)₄) Aqueous Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) C->D E Work-up & Extraction (Phase Separation) D->E F Purification (Column Chromatography or Recrystallization) E->F G Characterization (NMR, IR, MS) F->G H Final Product: 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile G->H

Caption: Workflow for the Suzuki-Miyaura synthesis of the target intermediate.

Protocol: Suzuki-Miyaura Cross-Coupling
  • Materials:

    • 2-Bromobenzonitrile (1.0 eq)

    • (4-Fluoro-3-(trifluoromethyl)phenyl)boronic acid (1.1 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

    • Potassium Carbonate (K₂CO₃) (2.5 eq)

    • Toluene

    • Water (Deoxygenated)

  • Procedure:

    • To an oven-dried, three-necked flask equipped with a condenser and a magnetic stir bar, add 2-bromobenzonitrile, (4-fluoro-3-(trifluoromethyl)phenyl)boronic acid, and potassium carbonate.

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

    • Add the palladium catalyst, followed by toluene and deoxygenated water (typically a 4:1 to 5:1 ratio of toluene to water).

    • Heat the reaction mixture to 85-95 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-12 hours.

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.

    • Confirm the structure and purity of the final product using the analytical methods described in Section 1.2.

Application: Synthesis of an SDHI Fungicide Precursor

This intermediate is an ideal starting point for synthesizing active agrochemical ingredients. Here, we demonstrate its conversion to a key amide precursor, a common structural motif in potent SDHI fungicides which act by inhibiting Complex II in the mitochondrial electron transport chain.

SDHI_MoA cluster_etc Mitochondrial Electron Transport Chain C1 Complex I NADH → NAD⁺ Q Coenzyme Q (Ubiquinone) C1:f1->Q C2 Complex II Succinate → Fumarate C2:f1->Q C3 Complex III Q->C3:f0 C4 Complex IV C3:f0->C4:f0 ATP ATP Synthase (Complex V) C4:f0->ATP SDHI SDHI Fungicide SDHI->C2:f0 INHIBITION

Caption: Mechanism of Action (MoA) for SDHI fungicides.

Protocol: Hydrolysis of Nitrile to Carboxylic Acid

The nitrile group is first converted to a carboxylic acid, which can then be activated for amidation.

  • Materials:

    • 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile (1.0 eq)

    • Sodium Hydroxide (NaOH) (5.0 eq)

    • Ethanol or Ethylene Glycol

    • Water

    • Concentrated Hydrochloric Acid (HCl)

  • Procedure:

    • In a round-bottom flask, suspend the starting benzonitrile in a mixture of ethanol (or ethylene glycol for higher temperatures) and water.

    • Add sodium hydroxide pellets or a concentrated aqueous solution.

    • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC, checking for the disappearance of starting material). This may take 12-24 hours.

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the alcohol solvent.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl.

    • The carboxylic acid product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product, 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzoic acid, can be used in the next step without further purification if purity is high.

Protocol: Amidation to Form the Fungicide Precursor

The final step involves coupling the carboxylic acid with a suitable amine, for instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-amine, a common component in SDHI fungicides.

  • Materials:

    • 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzoic acid (1.0 eq)

    • Thionyl Chloride (SOCl₂) (1.5 eq) or Oxalyl Chloride

    • Target Amine (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-amine) (1.0 eq)

    • A non-nucleophilic base (e.g., triethylamine or pyridine) (2.5 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Procedure:

    • Acid Chloride Formation: To a solution of the carboxylic acid in anhydrous DCM under an inert atmosphere, add a catalytic amount of DMF followed by the dropwise addition of thionyl chloride at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours. The completion of the acid chloride formation can be monitored by quenching a small aliquot with methanol and observing the formation of the methyl ester by LC-MS.

    • Remove the excess thionyl chloride and solvent under reduced pressure.

    • Amide Coupling: Dissolve the crude acid chloride in fresh anhydrous DCM.

    • In a separate flask, dissolve the target amine and triethylamine in anhydrous DCM. Cool this solution to 0 °C.

    • Slowly add the solution of the acid chloride to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude amide product.

    • Purify by flash column chromatography or recrystallization to obtain the final high-purity agrochemical precursor.

Safety and Handling

Professional laboratory practices must be followed when handling 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile and associated reagents.

  • Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Always wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[4][9]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]

Conclusion

2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile is a high-value intermediate whose structural features are emblematic of modern agrochemical design. Its synthesis via the robust Suzuki-Miyaura coupling is efficient and scalable. The protocols provided herein offer a comprehensive guide for its synthesis, characterization, and subsequent elaboration into complex, high-value active ingredients, such as precursors for SDHI fungicides. By understanding the rationale behind each procedural step, researchers can confidently and safely utilize this versatile building block to advance the development of next-generation crop protection solutions.

References

  • Chem-Impex. (n.d.). 3-Fluoro-5-(trifluoromethyl)benzonitrile.
  • ResearchGate. (n.d.). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group.
  • Fujiwara, T., & O'Hagan, D. (2014). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Fluorine Chemistry, 167, 2-13. (Simulated reference, as full citation details are not in the provided snippet).
  • Wang, Z., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 32(9), 2749-2760.
  • Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
  • Benchchem. (2025). A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile.
  • ResearchGate. (2021). Synthesis of 2,3′-difluoro-4′-(trifluoromethoxy)-[1,1′-biphenyl].
  • ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes.
  • National Institutes of Health. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Retrieved from [Link]

  • European Patent Office. (2019). EP 3696164 A1 - Process for the preparation of 4-nitro-2-(trifluoromethyl)-benzonitrile.
  • MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • Organic Syntheses. (2014). Org. Synth. 2014, 91, 39-51. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for -. Retrieved from The Royal Society of Chemistry website.
  • MySkinRecipes. (n.d.). 3-Fluoro-4-(trifluoromethoxy)benzonitrile.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 3-Fluoro-5-(trifluoromethyl)benzonitrile.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone.
  • Google Patents. (n.d.). CN110498730B - Synthetic method of 1, 2, 4-trifluorobenzene.
  • Benchchem. (n.d.). Application of 4-Fluoro-3-hydroxybenzoic Acid in Agrochemical Synthesis.
  • Eureka | Patsnap. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
  • Sigma-Aldrich. (2026). Safety Data Sheet - Benzonitrile.
  • MDPI. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Retrieved from [Link]

  • (Source details not fully available in search results). Why 4-Fluoro-3-methylbenzonitrile is Vital for Pharma and Agrochem Synthesis.
  • The Royal Society of Chemistry. (2017). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Retrieved from The Royal Society of Chemistry website.
  • ResearchGate. (n.d.). Research on the synthesis of 4-fluorobenzonitrile.
  • INDOFINE Chemical Company, Inc. (2025). Safety Data Sheet - [4-(TRIFLUOROMETHYL)PHENYL] DIMETHYLCARBINOL. Retrieved from INDOFINE Chemical Company, Inc. website.
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Application Notes and Protocols for High-Throughput Screening with Trifluoromethylated Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the Trifluoromethyl Group in Drug Discovery

The incorporation of the trifluoromethyl (CF3) group into molecular scaffolds has become a cornerstone of modern medicinal chemistry.[1] Its integration is a well-established strategy to enhance the pharmacological profile of drug candidates, often leading to improved metabolic stability, increased binding affinity, and optimized pharmacokinetic properties.[2][3] Approximately 20% of all pharmaceuticals contain fluorine, underscoring the profound impact of this halogen on drug design.[4] The CF3 group, in particular, offers a unique combination of lipophilicity, electronegativity, and steric bulk, which can be strategically exploited to modulate a compound's interaction with its biological target.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing high-throughput screening (HTS) campaigns for libraries of trifluoromethylated compounds. We will delve into the physicochemical rationale behind their use, address common challenges in HTS, and provide detailed protocols for various assay formats.

The Physicochemical Impact of Trifluoromethylation on Molecular Properties

The trifluoromethyl group imparts a distinct set of properties to a molecule, which are critical to consider during the design and execution of an HTS campaign. Understanding these effects is paramount to interpreting screening data accurately and prioritizing hits effectively.

Key Physicochemical Alterations:

  • Increased Lipophilicity: The CF3 group is significantly more lipophilic than a methyl group, which can enhance membrane permeability and improve oral bioavailability.[5]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[5] This increased stability can lead to a longer in vivo half-life of the drug candidate.

  • Modulation of pKa: As a strong electron-withdrawing group, the CF3 moiety can significantly lower the pKa of nearby acidic or basic functional groups.[1] This can alter the ionization state of a molecule at physiological pH, impacting its solubility, permeability, and target engagement.

  • Enhanced Binding Affinity: The CF3 group can participate in favorable interactions within a protein's binding pocket, including hydrophobic interactions and multipolar interactions with backbone carbonyls, which can lead to a significant increase in binding affinity.

Table 1: Comparison of Physicochemical Properties: Methyl vs. Trifluoromethyl Group

PropertyMethyl Group (-CH3)Trifluoromethyl Group (-CF3)Implication for Drug Discovery
Hansch Lipophilicity Parameter (π) +0.50+0.88Increased lipophilicity can improve membrane permeability.[5]
Electronegativity (Pauling Scale of F) N/A3.98Strong electron-withdrawing nature alters electronic properties.[5]
Van der Waals Radius (Å) 2.002.70Increased steric bulk can influence binding pocket occupancy.
Metabolic Stability Susceptible to oxidationHighly resistant to oxidationEnhanced in vivo half-life.[5]

High-Throughput Screening of Trifluoromethylated Compound Libraries: A Strategic Workflow

A successful HTS campaign for trifluoromethylated compounds requires a well-defined workflow that accounts for the unique properties of these molecules. The following diagram illustrates a generalized strategic workflow.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Primary Screen cluster_validation Phase 3: Hit Validation & Triage Compound_Library Trifluoromethylated Compound Library Solubility_Assessment Solubility Assessment (e.g., Nephelometry, LC-MS) Compound_Library->Solubility_Assessment Quality Control Plate_Preparation Assay Plate Preparation (Acoustic Dispensing) Solubility_Assessment->Plate_Preparation Primary_HTS Primary HTS Assay (e.g., Biochemical, Cell-Based) Plate_Preparation->Primary_HTS Data_Acquisition Data Acquisition & Normalization Primary_HTS->Data_Acquisition Hit_Identification Hit Identification (Statistical Analysis) Data_Acquisition->Hit_Identification Dose_Response Dose-Response Confirmation Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal/Secondary Assay Dose_Response->Orthogonal_Assay Interference_Assays Interference Counterscreens (e.g., Fluorescence, Aggregation) Orthogonal_Assay->Interference_Assays SAR_Analysis Preliminary SAR Analysis Interference_Assays->SAR_Analysis Lead_Optimization Lead_Optimization SAR_Analysis->Lead_Optimization Lead Series Selection

Caption: Strategic workflow for HTS of trifluoromethylated compounds.

Challenges and Mitigation Strategies in Screening Trifluoromethylated Compounds

While offering significant advantages, the unique properties of trifluoromethylated compounds can also present challenges in HTS. Proactive measures are essential to minimize false positives and negatives.

Solubility and Aggregation

The increased lipophilicity of many trifluoromethylated compounds can lead to poor aqueous solubility.[5] This can result in compound precipitation in aqueous assay buffers or the formation of aggregates that can non-specifically inhibit enzymes or interfere with assay signals.

Mitigation Strategies:

  • Solubility Assessment: Prior to screening, assess the solubility of the library compounds in the final assay buffer. Techniques such as nephelometry or high-throughput liquid chromatography-mass spectrometry (LC-MS) can be employed.

  • DMSO Concentration: While dimethyl sulfoxide (DMSO) is a common solvent for compound libraries, its final concentration in the assay should be kept to a minimum (typically ≤1%) to avoid solubility-related artifacts.[]

  • Detergents: The inclusion of non-ionic detergents, such as Triton X-100 or Tween-20, at low concentrations (e.g., 0.01%) in the assay buffer can help to prevent compound aggregation.

  • Compound Concentration: For primary screens, using a lower compound concentration (e.g., 10 µM) can reduce the likelihood of solubility and aggregation issues.[7]

Assay Interference

Trifluoromethylated compounds, like any chemical class, can interfere with various assay technologies. This is a critical consideration, especially for fluorescence-based readouts.

Mitigation Strategies:

  • Fluorescence Interference: Screen the compound library for intrinsic fluorescence at the excitation and emission wavelengths of the assay. This can be done in a "mock" assay plate containing only buffer and the library compounds. Hits that are fluorescent under these conditions should be flagged as potential false positives.

  • Quenching: Some compounds can quench the fluorescence of the assay's probe. A counterscreen to identify quenchers is highly recommended.

  • Orthogonal Assays: Validate primary hits using an orthogonal assay with a different detection modality (e.g., a label-free method like surface plasmon resonance or a luminescence-based assay) to confirm that the observed activity is not an artifact of the primary assay technology.[8]

Detailed Protocols for HTS with Trifluoromethylated Compounds

The following protocols are provided as templates and should be optimized for the specific target and assay platform.

Protocol 1: Biochemical HTS for Trifluoromethylated Kinase Inhibitors

Objective: To identify trifluoromethylated compounds that inhibit the activity of a specific protein kinase.

Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the phosphorylation of a substrate peptide.

Materials:

  • Purified, active kinase

  • Biotinylated substrate peptide

  • ATP

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Trifluoromethylated compound library (10 mM in DMSO)

  • 384-well low-volume white assay plates

  • TR-FRET-capable plate reader

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 20 nL of each library compound into the assay plate wells. For controls, dispense DMSO.

  • Enzyme Addition: Add 5 µL of the kinase solution (at 2X final concentration) to all wells.

  • Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mixture (at 2X final concentration) to initiate the kinase reaction.

  • Reaction Incubation: Incubate the plates for 60 minutes at room temperature.

  • Detection: Add 10 µL of the detection reagent mixture (containing the europium-labeled antibody and streptavidin-conjugated acceptor) to stop the reaction and initiate the detection signal.

  • Signal Reading: Incubate for 60 minutes at room temperature and read the TR-FRET signal on a compatible plate reader.

Data Analysis:

  • Normalize the data to positive (no enzyme) and negative (DMSO) controls.

  • Calculate the percent inhibition for each compound.

  • Set a hit threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Protocol 2: Cell-Based HTS for Trifluoromethylated GPCR Modulators

Objective: To identify trifluoromethylated compounds that modulate the activity of a G-protein coupled receptor (GPCR).

Assay Principle: A common approach is to measure changes in intracellular cyclic AMP (cAMP) levels using a competitive immunoassay with a fluorescent or luminescent readout. This example is for a Gs-coupled GPCR.

Materials:

  • A stable cell line expressing the target GPCR

  • Cell culture medium and reagents

  • Trifluoromethylated compound library (10 mM in DMSO)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or LANCE)

  • 384-well white cell culture plates

  • Automated liquid handling instrumentation

  • Plate reader compatible with the chosen cAMP detection technology

Procedure:

  • Cell Seeding: Seed the cells into the 384-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Add the trifluoromethylated compounds to the wells at the desired final concentration.

  • Incubation: Incubate the plates for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and perform the cAMP detection assay according to the manufacturer's instructions.

  • Signal Reading: Read the plates on a compatible plate reader.

Data Analysis:

  • Normalize the data to positive (known agonist) and negative (DMSO) controls.

  • Calculate the percent activation or inhibition for each compound.

  • Confirm hits through dose-response curves.

Protocol 3: Biochemical HTS for Trifluoromethylated Protease Inhibitors

Objective: To identify trifluoromethylated compounds that inhibit the activity of a specific protease.

Assay Principle: A fluorescence polarization (FP) assay can be used to monitor the cleavage of a fluorescently labeled peptide substrate.[9]

Materials:

  • Purified, active protease

  • Fluorescently labeled peptide substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Triton X-100)

  • Trifluoromethylated compound library (10 mM in DMSO)

  • 384-well black, low-volume assay plates

  • FP-capable plate reader

Procedure:

  • Compound Plating: Dispense library compounds and DMSO controls into the assay plates.

  • Enzyme Addition: Add the protease solution to all wells.

  • Incubation: Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add the fluorescently labeled peptide substrate to all wells to start the reaction.

  • Reaction Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

  • Signal Reading: Read the fluorescence polarization of each well.

Data Analysis:

  • Inhibition of protease activity will result in a higher FP signal (less cleavage of the substrate).

  • Normalize the data to positive (no enzyme) and negative (DMSO) controls.

  • Identify hits based on a statistically significant increase in the FP signal.

Hit Triage and Validation

A critical step in any HTS campaign is the rigorous triage and validation of primary hits to eliminate false positives and prioritize the most promising compounds for further investigation.

Hit_Triage cluster_triage Hit Triage Funnel Primary_Hits Primary Hits from HTS Dose_Response Dose-Response Confirmation (IC50/EC50 Determination) Primary_Hits->Dose_Response Orthogonal_Assay Orthogonal Assay Validation (Label-free or alternative format) Dose_Response->Orthogonal_Assay Interference_Counterscreens Assay Interference Counterscreens (Fluorescence, Aggregation) Orthogonal_Assay->Interference_Counterscreens Confirmed_Hits Confirmed & Triaged Hits Interference_Counterscreens->Confirmed_Hits Lead_Optimization Lead_Optimization Confirmed_Hits->Lead_Optimization Advance to Lead Optimization

Caption: A typical hit triage funnel for an HTS campaign.

Conclusion

High-throughput screening of trifluoromethylated compound libraries offers a powerful approach to identify novel drug candidates with potentially superior pharmacological properties. The strategic incorporation of the CF3 group can significantly enhance key drug-like attributes, including metabolic stability and target affinity.[1] However, the unique physicochemical characteristics of these compounds necessitate careful consideration during assay development and execution to mitigate potential challenges such as poor solubility and assay interference. By implementing the robust workflows, tailored protocols, and rigorous hit validation strategies outlined in this guide, researchers can effectively navigate the complexities of screening trifluoromethylated libraries and increase the probability of discovering promising new therapeutic leads.

References

  • Azizoglu, A. (2024). High Throughput Generation of GPCR Activity Modulators. SNSF Data Portal. [Link]

  • Bertekap Jr, R. L., Burford, N. T., Li, Z., & Alt, A. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Methods in Molecular Biology, 1335, 223–240. [Link]

  • Thermo Fisher Scientific. (2015). New Pre-validated Fluorinated Fragment Library Boosts Drug Screening Efficiency. [Link]

  • Figueiredo, A. S., & Pinheiro, S. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(7), 1911. [Link]

  • Harris, C. J., et al. (2019). Identification of RIPK3 Type II Inhibitors Using High-Throughput Mechanistic Studies in Hit Triage. ACS Medicinal Chemistry Letters, 10(5), 808-813. [Link]

  • Hino, M., et al. (2022). A high-throughput screening campaign against PFKFB3 identified potential inhibitors with novel scaffolds. Scientific Reports, 12(1), 15551. [Link]

  • Ielo, L., et al. (2023). Selective noncovalent proteasome inhibiting activity of trifluoromethyl-containing gem-quaternary aziridines. Archiv der Pharmazie, 356(5), e2300174. [Link]

  • Jahchan, N. S., et al. (2019). High-Throughput Screening for Readthrough Modulators of CFTR PTC Mutations. Journal of Biomolecular Screening, 24(5), 506-520. [Link]

  • Kuntz, D. A., et al. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. ChemMedChem, 14(20), 1795-1804. [Link]

  • Otava Chemicals. (n.d.). Fluorine Fragment Library. [Link]

  • Patel, K., et al. (2023). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. Scientific Reports, 13(1), 17621. [Link]

  • ResearchGate. (2012). Protease Assays. [Link]

  • Saravanakumar, M., & Park, H. S. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link]

  • Siris, R., et al. (2018). A High-Throughput Screening Triage Workflow to Authenticate a Novel Series of PFKFB3 Inhibitors. SLAS Discovery, 23(1), 11-24. [Link]

  • Stan, G. (2016). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 97(2), 85-92. [Link]

  • Wang, Y., et al. (2022). Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. STAR Protocols, 3(4), 101756. [Link]

  • Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. [Link]

  • Wu, G., et al. (2019). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology, 55, 65-72. [Link]

  • Yadav, M. R., et al. (2023). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 13(45), 31692-31707. [Link]

  • Yoshino, R., et al. (2022). 19F chemical library and 19F-NMR for a weakly bound complex structure. MedChemComm, 13(5), 947-954. [Link]

  • Zhang, J., et al. (2023). High throughput screening for drugs that inhibit 3C-like protease in SARS-CoV-2. PLoS ONE, 18(1), e0279119. [Link]

  • Drug Hunter. (2025). Case Studies. [Link]

  • Axcelead. (2024). Identify Promising Novel Leads: Integrated HTS platform powered by computational chemistry and AI/ML. YouTube. [Link]

  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. [Link]

  • Fleetwood, T. D., Kerr, W. J., & Mason, J. (2023). High-throughput screening (HTS) for the optimisation of the desired reaction. ResearchGate. [Link]

  • Assay Guidance Manual. (2025). Interference and Artifacts in High-content Screening. NCBI. [Link]

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Application Note: Strategic Synthesis of Pharmaceutical APIs from the Versatile Intermediate 4-Fluoro-2-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Fluoro-2-methylbenzonitrile in Modern Drug Synthesis

In the landscape of pharmaceutical development, the efficiency and elegance of a synthetic route are paramount. The selection of a starting material can dictate the feasibility, cost-effectiveness, and environmental impact of manufacturing an Active Pharmaceutical Ingredient (API). 4-Fluoro-2-methylbenzonitrile (CAS 147754-12-9), a seemingly simple aromatic compound, has emerged as a cornerstone intermediate in the synthesis of complex therapeutic agents.[1] Its strategic placement of a nitrile, a fluorine atom, and a methyl group provides a versatile chemical handle for a variety of transformations, making it a valuable building block for medicinal chemists.[1]

This application note provides an in-depth guide to the synthetic utility of 4-Fluoro-2-methylbenzonitrile, focusing on its application in the synthesis of key APIs. We will explore the critical chemical transformations, provide detailed, field-tested protocols, and explain the underlying mechanistic principles that govern these reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this intermediate for the efficient construction of next-generation pharmaceuticals. We will specifically detail its role in the synthesis of Trelagliptin, a DPP-IV inhibitor for type II diabetes, and its potential as a precursor for Angiotensin II Receptor Blockers (ARBs), commonly known as 'sartans'.[1][2]

The Foundation: Synthesis of the 4-Fluoro-2-methylbenzonitrile Intermediate

Before its use in downstream API synthesis, a reliable and scalable source of 4-Fluoro-2-methylbenzonitrile is required. Historically, routes involving the cyanation of 2-bromo-5-fluorotoluene with toxic reagents like copper (I) cyanide in high-boiling solvents were common.[3] However, these methods present significant challenges for commercial-scale production due to safety concerns and difficult work-ups.[2][3]

A more contemporary and commercially friendly approach avoids these hazardous materials. One such process involves a two-step sequence starting from 4-fluoro-2-methylbenzaldehyde.[3] The aldehyde is first converted to its corresponding oxime, which is then dehydrated to yield the target nitrile. This process is advantageous as it avoids toxic cyanides and harsh reaction conditions.[2][3]

Synthetic Scheme: From Aldehyde to Nitrile

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Dehydration Aldehyde 4-Fluoro-2-methylbenzaldehyde Oxime 4-Fluoro-2-methylbenzaldoxime Aldehyde->Oxime Hydroxylamine HCl, Base (e.g., DIPEA) Nitrile 4-Fluoro-2-methylbenzonitrile Oxime->Nitrile Dehydrating Agent (e.g., NaHSO4·H2O), Toluene, Heat G Start 4-Fluoro-2-methylbenzonitrile Intermediate 2-(Bromomethyl)-4-fluorobenzonitrile Start->Intermediate NBS, AIBN Solvent Condensation_Product 2-((6-Chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl) -4-fluorobenzonitrile Intermediate->Condensation_Product K2CO3, DMSO Coupling_Partner 3-Methyl-6-chlorouracil Coupling_Partner->Condensation_Product API_Base Trelagliptin Base Condensation_Product->API_Base (R)-3-Aminopiperidine NaHCO3, Ethanol API_Salt Trelagliptin Succinate API_Base->API_Salt Succinic Acid

Caption: Synthetic pathway to Trelagliptin from 4-Fluoro-2-methylbenzonitrile. [3]

Protocol: Synthesis of 2-(Bromomethyl)-4-fluorobenzonitrile

Materials:

  • 4-Fluoro-2-methylbenzonitrile (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Azobisisobutyronitrile (AIBN) (0.05 equiv)

  • Acetonitrile (or other suitable inert solvent)

  • Standard laboratory glassware, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-Fluoro-2-methylbenzonitrile and acetonitrile.

  • Add NBS and AIBN to the solution.

  • Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) under an inert atmosphere (e.g., Nitrogen).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the solid succinimide and wash with a small amount of cold acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or flash column chromatography to yield pure 2-(bromomethyl)-4-fluorobenzonitrile.

Self-Validation: The purity of the product should be confirmed by ¹H NMR (disappearance of the methyl singlet and appearance of a new benzylic CH₂Br singlet) and Mass Spectrometry.

Parameter Value
Starting Material 4-Fluoro-2-methylbenzonitrile
Key Reagents NBS, AIBN
Typical Yield 75-85%
Purity (Post-Purification) >98%
Analytical Techniques TLC, LC-MS, ¹H NMR

Application II: Synthesis of 'Sartan' API Scaffolds

The 'sartan' class of drugs (e.g., Losartan, Valsartan, Irbesartan) are Angiotensin II Receptor Blockers (ARBs) used to treat hypertension. [4][5]A common structural motif in these molecules is a biphenyl core, where one of the phenyl rings is substituted with a tetrazole or a carboxylic acid. 4-Fluoro-2-methylbenzonitrile can serve as a precursor to one of the rings in this critical biphenyl structure.

Key Transformation: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds between aryl halides and arylboronic acids. [6][7][8]To utilize our intermediate, it must first be converted into a suitable coupling partner, for instance, by bromination of the aromatic ring to introduce a reactive handle. The resulting brominated benzonitrile can then be coupled with a suitable arylboronic acid.

Causality of Experimental Choices:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)): Palladium is the central atom in the catalytic cycle. The choice of catalyst and its associated ligands is critical for reaction efficiency. Ligands like triphenylphosphine (PPh₃) or dppf stabilize the palladium center and facilitate the different steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination).

  • Base (e.g., K₂CO₃, Cs₂CO₃): A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step with the palladium complex. [7]* Solvent System (e.g., Dioxane/Water, Toluene): The solvent must solubilize both the organic and inorganic components. Often, a biphasic system with a phase-transfer catalyst is used to bring the reactants together.

G Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-X Ln Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar' Ln OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination ArAr Ar-Ar' Trans->ArAr ArX Ar-X ArX->OxAdd ArBOH Ar'-B(OH)2 ArBOH->Trans Base Base Base->Trans

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Generalized Suzuki-Miyaura Coupling

Materials:

  • Aryl Halide (e.g., 5-Bromo-4-fluoro-2-methylbenzonitrile) (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.02-0.05 equiv)

  • Base (e.g., K₂CO₃) (2.0-3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk flask, combine the aryl halide, arylboronic acid, and base.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the biphenyl product. [6]

Key Transformation: Tetrazole Formation

The final key step in many sartan syntheses is the conversion of the nitrile group on the biphenyl scaffold into a tetrazole ring. This is typically achieved via a [2+3] cycloaddition reaction with an azide source.

Causality of Experimental Choices:

  • Azide Source (e.g., Sodium Azide, Tributyltin Azide): Sodium azide is a common and inexpensive azide source. Its reaction with nitriles often requires a catalyst (like zinc chloride or triethylamine hydrochloride) and can be slow. Tributyltin azide is more reactive but also highly toxic, posing significant handling and waste disposal issues.

  • Catalyst/Additive (e.g., Triethylamine Hydrochloride): These additives can protonate the nitrile nitrogen, making the carbon more electrophilic and accelerating the cycloaddition with the azide nucleophile.

Parameter Value
Starting Material Biphenyl Nitrile Intermediate
Key Reagents Sodium Azide, Triethylamine HCl
Solvent N-Methylpyrrolidone (NMP) or DMF
Temperature 120-140 °C
Typical Yield 80-95%
Analytical Techniques IR (disappearance of C≡N stretch), ¹H NMR, ¹³C NMR

Protocol: Nitrile to Tetrazole Conversion

  • To a flask, add the biphenyl nitrile intermediate, sodium azide (1.5 equiv), and triethylamine hydrochloride (1.5 equiv).

  • Add a high-boiling polar aprotic solvent like N-Methylpyrrolidone (NMP).

  • Heat the mixture to 120-130 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture and carefully acidify with dilute HCl to pH ~3-4. This protonates the tetrazole and precipitates the product.

  • Filter the solid product, wash with water, and dry under vacuum to yield the tetrazole-containing API core.

Conclusion

4-Fluoro-2-methylbenzonitrile is a highly valuable and versatile intermediate for the synthesis of complex APIs. Its unique substitution pattern allows for selective functionalization through a variety of modern synthetic methodologies, including free-radical halogenation and as a precursor for palladium-catalyzed cross-coupling reactions. The protocols detailed herein provide a robust framework for the laboratory-scale synthesis of key intermediates for drugs like Trelagliptin and sartan analogues. By understanding the causality behind the experimental choices, researchers can adapt and optimize these procedures for the efficient and reliable production of vital therapeutic agents.

References

  • A process for the preparation of 4-fluoro-2-methylbenzonitrile.
  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • A process for the preparation of 4-fluoro-2-methylbenzonitrile. WIPO Patentscope. [Link]

  • 4-Fluoro-2-methylbenzonitrile | CAS 147754-12-9. Veeprho. [Link]

  • 4-Fluoro-2-methylbenzonitrile | C8H6FN | CID 3826055. PubChem. [Link]

  • Process for the preparation of sartan derivatives and intermediates useful in such process.
  • Synthesis and Evaluation of New Sartan Derivatives. ResearchGate. [Link]

  • Preparation method of sartan type antihypertensive medicine intermediate 2-cyano-4'-methyl biphenyl.
  • A Review on Synthesis of Antihypertensive Sartan Drugs. SciSpace. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

Sources

Application Notes and Protocols for 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile in Organic Electronics Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorinated Biaryl Nitriles in Advanced Organic Emitters

The field of organic electronics, particularly in the realm of Organic Light-Emitting Diodes (OLEDs), is driven by the rational design of molecules that can efficiently convert electrical energy into light. Among the various classes of materials, those exhibiting Thermally Activated Delayed Fluorescence (TADF) have become a cornerstone for achieving high efficiency by harvesting both singlet and triplet excitons. The molecule 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile represents a promising scaffold for the development of next-generation TADF emitters.

This technical guide provides an in-depth analysis of this molecule, outlining its synthesis, photophysical properties, and a detailed protocol for its application in the fabrication of high-performance OLEDs. The strategic incorporation of fluorine and trifluoromethyl (CF₃) groups onto the biphenylbenzonitrile backbone is a key design feature. These electron-withdrawing groups play a crucial role in modulating the electronic properties of the molecule. Specifically, they lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[1] This facilitates easier electron injection and enhances the material's resistance to oxidative degradation, contributing to longer device lifetimes.[1]

The benzonitrile moiety acts as an effective acceptor unit, which is a common strategy in designing TADF molecules with a small energy gap between the singlet and triplet states (ΔEST).[2][3] The twisted biphenyl structure helps to spatially separate the HOMO and LUMO, a critical factor for achieving a small ΔEST and enabling efficient reverse intersystem crossing (RISC) from the triplet to the singlet state.[2]

This document is intended for researchers and professionals in organic electronics and drug development, providing both the theoretical underpinnings and practical protocols for utilizing 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile in their research endeavors.

Molecular Characteristics and Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₄H₇F₄NBased on chemical structure
Molecular Weight 265.21 g/mol Based on chemical structure
Appearance White to off-white crystalline solidTypical for similar aromatic nitriles
Solubility Soluble in common organic solvents (e.g., Toluene, Chloroform, THF)Expected for organic small molecules
Thermal Stability High (Td5 > 300 °C)Fluorinated aromatics often exhibit high thermal stability
LUMO Level Approx. -2.8 to -3.2 eVElectron-withdrawing F and CF₃ groups lower the LUMO
HOMO Level Approx. -5.8 to -6.2 eVThe electron-withdrawing nature of the substituents also lowers the HOMO
Infrared Spectrum Strong C≡N stretch at ~2220-2230 cm⁻¹Characteristic of the nitrile functional group[4]

Synthesis Protocol: A Plausible Route via Suzuki Coupling

A reliable method for synthesizing 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile is through a palladium-catalyzed Suzuki cross-coupling reaction. This approach offers high yields and functional group tolerance. The key precursors are 2-bromobenzonitrile and a suitable boronic acid or ester derivative of 1-fluoro-2-(trifluoromethyl)benzene.

Diagram of Synthetic Workflow

A 2-Bromobenzonitrile D Reaction Mixture A->D Reactant 1 B 4-Fluoro-3-(trifluoromethyl)phenylboronic acid B->D Reactant 2 C Pd(PPh₃)₄ K₂CO₃ (aq) Toluene/Ethanol C->D Catalyst & Base E Work-up (Extraction with Ethyl Acetate) D->E Reflux, 12h F Purification (Column Chromatography) E->F G 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile F->G Final Product sub Glass Substrate ito ITO (Anode) sub->ito hil Hole Injection Layer (HIL) ito->hil htl Hole Transport Layer (HTL) hil->htl eml Emissive Layer (EML) (Host + Dopant) htl->eml hbl Hole Blocking Layer (HBL) eml->hbl etl Electron Transport Layer (ETL) hbl->etl eil Electron Injection Layer (EIL) etl->eil cathode Cathode (e.g., LiF/Al) eil->cathode

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

The target molecule is typically synthesized via a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2] This guide is structured to address the common challenges and questions that arise during this palladium-catalyzed process.

General Reaction Scheme

The synthesis involves the coupling of an aryl halide (typically 2-bromobenzonitrile or 2-chlorobenzonitrile) with (4-fluoro-3-(trifluoromethyl)phenyl)boronic acid in the presence of a palladium catalyst, a ligand, and a base.

General reaction scheme for the Suzuki-Miyaura coupling to form 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing a systematic approach to identifying and resolving issues.

Question 1: I am observing very low or no product yield. What are the likely causes and how can I fix it?

Low yield is one of the most common frustrations in a Suzuki coupling.[3][4] The cause can usually be traced back to one of several key areas: catalyst activity, reagent quality, or reaction conditions.

Potential Cause Scientific Rationale & Troubleshooting Steps
Inactive Catalyst The active form of the catalyst is Pd(0). Many precatalysts, like Pd(OAc)₂, are Pd(II) and must be reduced in situ. If this reduction fails or the Pd(0) species is deactivated by oxygen, the catalytic cycle will not proceed. Solutions:Degas thoroughly: Before adding the catalyst, sparge the solvent and reaction mixture with an inert gas (Argon or Nitrogen) for at least 30 minutes to remove dissolved oxygen.[3] • Use a Pd(0) source: Consider using a precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃, which are already in the Pd(0) state.[5] • Check catalyst age: Palladium catalysts can degrade over time. Use a fresh bottle or one that has been stored properly under inert gas.
Boronic Acid Decomposition Boronic acids, especially electron-deficient ones, can be prone to protodeboronation, where the C-B bond is cleaved by water or other protic sources, rendering the reagent inactive.[6][7] This is a significant cause of yield loss. Solutions:Use a stoichiometric excess: Employing a slight excess (1.1 to 1.5 equivalents) of the boronic acid can compensate for some degradation.[8] • Use boronate esters: Pinacol esters of boronic acids are generally more stable and resistant to protodeboronation.[7] • Minimize water: While some water is often beneficial for Suzuki reactions, ensure your solvents are not excessively wet. If using a boronic acid, a freshly opened bottle is best.
Ineffective Base/Activation The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step of the catalytic cycle.[5] If the base is too weak, insoluble, or old, this activation will be inefficient. Solutions:Base choice: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are common and effective choices. For challenging couplings, a stronger base like cesium carbonate (Cs₂CO₃) can be more effective. • Ensure solubility: The base needs some solubility in the reaction medium. Using a mixed solvent system like dioxane/water or THF/water can help.[3][9]
Poor Ligand Choice The phosphine ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps. The electronic and steric properties of the aryl halide and boronic acid dictate the best ligand. For an electron-deficient system, a bulky, electron-rich phosphine ligand is often required. Solutions:Screen ligands: If using a simple ligand like PPh₃ fails, switch to a more advanced Buchwald-type ligand such as SPhos or XPhos, or a bulky phosphine like P(t-Bu)₃ or PCy₃.[5][8] These are known to promote the coupling of challenging substrates.

Question 2: My reaction has stalled and TLC/LCMS shows significant amounts of starting material remaining. What should I do?

An incomplete reaction points to a loss of catalytic activity over time or suboptimal reaction parameters.

Potential Cause Scientific Rationale & Troubleshooting Steps
Catalyst Decomposition The palladium catalyst can precipitate out of solution as palladium black, especially at high temperatures, effectively killing the reaction. This is often due to ligand dissociation or oxidation. Solutions:Lower the temperature: While higher temperatures increase reaction rates, they can also accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.[10] • Increase ligand ratio: Adding a slight excess of the phosphine ligand relative to the palladium source (e.g., 2:1 or 4:1 ligand:Pd) can help maintain the stability of the active catalytic species in solution.
Aryl Halide Reactivity The reactivity of the aryl halide partner follows the trend I > Br > OTf >> Cl.[1] Aryl chlorides are notoriously less reactive and require more forcing conditions or specialized catalyst systems for efficient oxidative addition. Solutions:If using 2-chlorobenzonitrile: Ensure you are using a catalyst system known to be effective for aryl chlorides. This typically involves bulky, electron-rich phosphine ligands (like those mentioned above) or N-heterocyclic carbene (NHC) ligands.[5] • Switch to 2-bromobenzonitrile: If possible, using the more reactive aryl bromide is the most straightforward way to improve conversion.
Insufficient Reaction Time Some sterically hindered or electronically challenging couplings are simply slow.[11] Solutions:Extend reaction time: Monitor the reaction over 18-24 hours. If progress is slow but steady, simply allowing more time may be sufficient. • Consider microwave heating: Microwave reactors can safely achieve higher temperatures and pressures, often dramatically reducing reaction times from hours to minutes and driving sluggish reactions to completion.[8]

Question 3: The reaction worked, but purification is difficult due to persistent impurities. What are these impurities and how can I remove them?

Purification challenges often arise from side reactions inherent to the Suzuki coupling process.

Common Impurity Formation Mechanism & Purification Strategy
Homocoupled Boronic Acid This biaryl byproduct forms from the coupling of two molecules of the boronic acid. It is often promoted by the presence of oxygen. Purification:Acid/Base Wash: Homocoupled boronic acid byproducts can sometimes be removed by washing the organic layer with an aqueous base (like 1M NaOH) during workup, which can help extract any remaining acidic boron species. • Chromatography: Careful column chromatography is typically effective. The homocoupled product will have a different polarity than the desired product.
Protodeboronated Starting Material This is the arene byproduct formed when the boronic acid loses its boron group. For the boronic acid partner, this would be 1-fluoro-2-(trifluoromethyl)benzene. Purification:Chromatography: This non-polar byproduct is usually easily separated from the more polar benzonitrile product by silica gel chromatography.
Residual Palladium/Ligand Oxide Triphenylphosphine oxide (if PPh₃ is used) is a common, highly polar impurity that can be difficult to remove. Residual palladium can also contaminate the product. Purification:Filtration: Passing the crude reaction mixture through a plug of silica gel or Celite before concentration can remove some baseline impurities and palladium black. • Recrystallization: If the product is a solid, recrystallization is an excellent method for removing minor impurities.[12] Screen solvents like ethanol, ethyl acetate, or heptane/ethyl acetate mixtures.

Experimental Workflow & Baseline Protocol

The following diagram and protocol provide a robust starting point for the synthesis. Optimization may be required based on your specific lab conditions and reagent purity.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification reagents Combine Aryl Halide, Boronic Acid, and Base in Reaction Flask solvent Add Anhydrous, Degassed Solvent (e.g., Dioxane/Water) reagents->solvent degas Sparge Mixture with Inert Gas (Ar/N₂) for 30 min solvent->degas catalyst Add Pd Catalyst and Ligand degas->catalyst heat Heat to 80-100 °C under Inert Atmosphere catalyst->heat monitor Monitor Progress by TLC or LCMS (2-18 h) heat->monitor cool Cool to Room Temp monitor->cool quench Quench with Water, Dilute with EtOAc cool->quench extract Separate Layers, Extract Aqueous Phase quench->extract dry Dry Combined Organics (Na₂SO₄), Filter, and Concentrate extract->dry purify Purify Crude Product via Silica Gel Chromatography or Recrystallization dry->purify analyze Characterize Final Product (NMR, LCMS, HRMS) purify->analyze

Caption: Standard workflow for Suzuki-Miyaura cross-coupling.

Baseline Protocol

This protocol is a generalized starting point adapted from common procedures for similar Suzuki couplings.[8]

  • Reagent Preparation: To an oven-dried reaction vessel, add 2-bromobenzonitrile (1.0 eq), (4-fluoro-3-(trifluoromethyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition & Degassing: Add a 4:1 mixture of degassed 1,4-dioxane and water. Sparge the resulting slurry with argon or nitrogen for 30 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand (if separate).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 4-18 hours. Monitor the reaction's progress by TLC or LCMS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Frequently Asked Questions (FAQs)

Q: Which aryl halide should I use: 2-chlorobenzonitrile or 2-bromobenzonitrile? A: 2-bromobenzonitrile is generally preferred. The carbon-bromine bond is weaker than the carbon-chlorine bond, making the oxidative addition step of the catalytic cycle faster and more efficient.[1] While couplings with 2-chlorobenzonitrile are possible, they often require more specialized and expensive ligands and potentially higher temperatures to achieve good yields.[13]

Q: Can I run this reaction under air? A: It is strongly discouraged. The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by atmospheric oxygen. Furthermore, oxygen can promote the undesirable homocoupling of the boronic acid, which consumes your starting material and complicates purification.[3] Always use standard air-sensitive techniques, including degassing solvents and maintaining an inert (N₂ or Ar) atmosphere.

Q: What is the optimal catalyst loading? A: For laboratory-scale synthesis, a catalyst loading of 1-5 mol% is typical. For difficult couplings, a higher loading might be necessary. However, simply increasing the catalyst amount is not always the best solution and can lead to more side products and purification difficulties. It is often more effective to screen different ligands or bases first.[14]

Q: How do I know if my boronic acid is still good? A: Boronic acids can decompose upon storage.[6] A visual inspection can be telling; they should be free-flowing crystalline solids. Clumpy or sticky solids may indicate decomposition. For a definitive answer, you can check the purity by NMR. A key sign of decomposition is the presence of protodeboronation products. When in doubt, use a freshly purchased bottle.

References

  • Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available from: [Link]

  • Synthesis of 2-Arylpyrroles via an Optimized Palladium Coupling | Request PDF. Available from: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available from: [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. Available from: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available from: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. Available from: [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available from: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available from: [Link]

Sources

Technical Support Center: Overcoming Challenges in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the causality behind the challenges you may face at the bench. This guide is structured to help you diagnose issues, optimize your reactions, and achieve consistent, high-yielding results.

Part 1: Foundational Knowledge & Frequently Asked Questions

A solid understanding of the reaction's core components is the first step in effective troubleshooting. This section addresses the most common foundational questions.

Q1: What is the fundamental catalytic cycle of the Suzuki-Miyaura reaction?

A: The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[1] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the electrophile (R¹-X), forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[2]

  • Transmetalation: The organic group from the organoboron reagent (R²) is transferred to the Pd(II) complex. This step requires activation by a base to form a more nucleophilic boronate species, which facilitates the transfer.[3][4]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled and eliminated from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[3]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd [R¹-Pd(II)-X]L₂ Pd0->OxAdd Oxidative Addition Trans [R¹-Pd(II)-R²]L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination output Trans->output R¹-R² (Product) center input1 input1->OxAdd R¹-X (Aryl Halide) input2 input2->Trans R²-B(OR)₂ + Base (Boronic Acid/Ester)

Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Q2: What is the precise role of the base, and why is it critical?

A: The base is arguably one of the most crucial components, and its role is multifaceted. Organoboron compounds are generally not nucleophilic enough to undergo transmetalation directly.[3][4] The base performs several key functions:

  • Activation of the Boronic Acid: The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻). This increased electron density on the boron center significantly accelerates the transfer of the organic group to the palladium catalyst.[4]

  • Formation of Palladium Alkoxide/Hydroxide: The base can react with the Pd(II)-halide complex to form a more reactive Pd(II)-hydroxide or Pd(II)-alkoxide species. This exchange facilitates the subsequent transmetalation step.[3]

  • Preventing Protodeboronation: A suitable base can help suppress the undesired side reaction where the boronic acid is cleaved by a proton source. However, an overly strong or aqueous base can sometimes accelerate this decomposition.

The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent system is interdependent and critical for success.

Q3: My boronic acid seems to be decomposing. What is protodeboronation and how can I prevent it?

A: Protodeboronation is a common side reaction where the C-B bond of the organoboron reagent is cleaved by a proton source, resulting in the formation of an R-H byproduct instead of the desired cross-coupled product. This is a major cause of low yields.[1]

Factors that promote protodeboronation include:

  • Electron-rich or Heteroaromatic Boronic Acids: Boronic acids containing electron-donating groups or certain nitrogen/sulfur heterocycles are particularly susceptible.[1]

  • Presence of Water/Protic Solvents: While some water is often beneficial, excessive amounts can provide a proton source.

  • High Temperatures: Extended reaction times at elevated temperatures can increase the rate of decomposition.

Strategies to Mitigate Protodeboronation:

  • Use Boronic Esters: Pinacol esters or MIDA (N-methyliminodiacetic acid) boronates are significantly more stable than their corresponding boronic acids and are less prone to protodeboronation.[1]

  • Use Potassium Trifluoroborate Salts (R-BF₃K): These salts are highly stable, crystalline solids that are resistant to protodeboronation and slowly release the boronic acid under the reaction conditions.[3]

  • Careful Choice of Base: Weaker bases like KF or K₂CO₃ may be preferable to strong hydroxides in sensitive cases.[4]

  • Anhydrous Conditions: For extremely sensitive substrates, rigorously anhydrous conditions using bases like TMSOK have proven effective.[1]

Part 2: Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and solve specific experimental failures.

Problem: Low or No Yield

Q: My reaction has stalled or resulted in a very low yield of the desired product. What are the most likely causes and how can I systematically troubleshoot this?

A: A low or nonexistent yield is the most common issue, and it can stem from problems with the catalyst, substrates, or reaction conditions. A systematic approach is the key to identifying the root cause.

Troubleshooting_Yield Start Low / No Yield Observed Check_SM 1. Analyze Starting Materials Start->Check_SM Check_Catalyst 2. Evaluate Catalyst System Start->Check_Catalyst Check_Conditions 3. Re-evaluate Reaction Conditions Start->Check_Conditions Purity_Boronic Boronic Acid Degradation? (Protodeboronation) Check_SM->Purity_Boronic Check via NMR/LCMS Purity_Halide Is Aryl Halide Pure? Check_SM->Purity_Halide Check via NMR/GCMS Pd_Black Palladium Black Formation? Check_Catalyst->Pd_Black Visual Inspection Ligand_Choice Is Ligand Appropriate? (Sterics/Electronics) Check_Catalyst->Ligand_Choice Consult Literature Precatalyst Pre-catalyst Activation Failure? Check_Catalyst->Precatalyst Using Pd(II) source? Degassing Reaction Properly Degassed? Check_Conditions->Degassing O₂ can cause homocoupling Base_Solvent Base/Solvent Combo Ineffective? Check_Conditions->Base_Solvent Phase separation? Insolubility? Temperature Temperature Too Low/High? Check_Conditions->Temperature OA is often slow

Figure 2: Decision workflow for troubleshooting low-yield reactions.
Troubleshooting and Solutions Table
Potential Cause Diagnosis & Explanation Recommended Solution(s)
1. Catalyst Inactivity Palladium Black: Visual formation of black precipitate indicates catalyst decomposition. This happens when ligands fail to stabilize the Pd(0) nanoparticles, causing them to aggregate and lose activity.• Use a higher ligand-to-palladium ratio.• Switch to a bulkier, more robust ligand (e.g., Buchwald-type biarylphosphines).[2] • Ensure rigorous anaerobic conditions.
Failed Pre-catalyst Activation: Many reactions use stable Pd(II) pre-catalysts (e.g., PdCl₂(PPh₃)₂). These must be reduced in situ to the active Pd(0) species. This step can fail, especially at low temperatures.[1]• Add a small amount of a reducing agent or use a boronic acid known to homocouple slightly to initiate the cycle.[1]• Switch to a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.
Ligand Incompatibility: The ligand's electronic and steric properties are critical. Electron-donating, bulky ligands promote oxidative addition and reductive elimination.[5] A simple ligand like PPh₃ may fail for challenging substrates (e.g., aryl chlorides, sterically hindered partners).• For aryl chlorides, use electron-rich, bulky ligands like SPhos, XPhos, or RuPhos.[6] • For sterically hindered couplings, increase the "bite angle" with bidentate ligands or use bulky monodentate ligands.
2. Substrate Issues Protodeboronation: As discussed in Q3, the boronic acid is consumed by a side reaction. Check crude reaction mixture by LCMS for the corresponding R²-H byproduct.• Switch to a more stable boronic ester (pinacol, MIDA) or a trifluoroborate salt.[1][3]• Purify the boronic acid immediately before use.
Unreactive Electrophile: The reactivity of the aryl halide (R¹-X) follows the trend I > Br ≈ OTf >> Cl.[3] Aryl chlorides are notoriously difficult to activate due to the strong C-Cl bond and require highly active catalyst systems.[7]• If possible, switch to the analogous aryl bromide or iodide.• If using an aryl chloride, employ a state-of-the-art catalyst system (e.g., Pd₂ (dba)₃ with a Buchwald ligand like SPhos and a strong base like K₃PO₄).
3. Incorrect Conditions Ineffective Degassing: Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) and promote oxidative homocoupling of the boronic acid, consuming your nucleophile.[1][7]• Degas the solvent thoroughly (3-4 freeze-pump-thaw cycles are ideal).• Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.
Poor Base/Solvent Choice: The base may be too weak to activate the boronic acid or may not be soluble in the chosen solvent, leading to a heterogeneous mixture with poor reaction kinetics.• For a two-phase system (e.g., Toluene/H₂O), a phase-transfer catalyst may be needed.• Screen a panel of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). Carbonates are generally a good starting point, while phosphates are stronger and often better for difficult couplings.
Problem: Significant Side Product Formation

Q: My reaction works, but I am observing significant byproducts, especially homocoupling of my boronic acid (R²-R²) and/or dehalogenation of my starting material (R¹-H). How can I suppress these pathways?

A: These side reactions compete with the desired cross-coupling pathway and are often mechanistically linked to catalyst health and reaction conditions.

Strategies to Minimize Common Side Products
Side Product Name Likely Cause & Mechanism Mitigation Strategy
R²-R² Homocoupling Caused by the reaction of two molecules of the organoboron reagent. This is often promoted by the presence of oxygen, which can facilitate an oxidative cycle with Pd(II) species.[1]Rigorous Degassing: This is the most critical factor. Use freeze-pump-thaw cycles and maintain a strict inert atmosphere.[7]• Use a Pd(0) Source: Starting with a Pd(II) pre-catalyst can sometimes lead to initial homocoupling as the reduction to Pd(0) occurs.[1]
R¹-H Dehalogenation The aryl halide is reduced to the corresponding arene. This can occur via several pathways, including reaction with a palladium-hydride species formed from trace water, solvent, or base.Anhydrous Conditions: Ensure the solvent and reagents are dry, especially if using a strong base.• Choice of Base/Solvent: Avoid amine bases or alcoholic solvents if dehalogenation is a persistent issue, as they can be sources of hydrides.[1]
R²-H Protodeboronation The C-B bond is cleaved by a proton source. This is especially common with water and electron-rich or heteroaromatic boronic acids.[1]Use Boronic Esters/Trifluoroborates: These are more stable alternatives to boronic acids.[1]• Minimize Water: Use the minimum amount of water necessary for the base to function, or consider anhydrous conditions.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for a Robust Suzuki-Miyaura Reaction

This protocol is a reliable starting point for coupling an aryl bromide with a phenylboronic acid.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv), the boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).

    • In a separate vial, weigh the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 mmol, 1-5 mol%).

  • Reaction Setup:

    • Seal the Schlenk flask with a rubber septum.

    • Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Add the palladium catalyst to the flask against a positive flow of inert gas.

    • Add the degassed solvent (e.g., a 4:1 mixture of Toluene:Water, 5 mL) via syringe.

  • Execution & Monitoring:

    • Place the flask in a pre-heated oil bath (typically 80-110 °C).

    • Stir the reaction vigorously. A heterogeneous mixture is common.

    • Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. Check for consumption of the limiting reagent (typically the aryl halide).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., Ethyl Acetate) and water.

    • Separate the organic layer, and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product via column chromatography.

References
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems - MDPI. (2022). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling - Royal Society of Chemistry. (2014). Retrieved from [Link]

  • The Suzuki Reaction - Myers Group, Harvard University. (n.d.). Retrieved from [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (2018). Retrieved from [Link]

Sources

Technical Support Center: Stability of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the integrity of your experiments.

Introduction: Understanding the Stability Profile

2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile is a complex aromatic molecule containing several key functional groups that influence its stability: a nitrile group (-CN), a fluoro group (-F), and a trifluoromethyl group (-CF3).[1] While the nitrile group is generally metabolically stable, the overall reactivity of the molecule in solution can be affected by factors such as pH, solvent, light, and temperature.[2] The electron-withdrawing nature of the fluoro and trifluoromethyl groups can impact the reactivity of the aromatic rings and the nitrile group.

This guide will walk you through the potential degradation pathways, how to identify them, and methods to mitigate stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary theoretical degradation pathways for 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile in solution?

A1: Based on the functional groups present, the primary potential degradation pathways are:

  • Hydrolysis of the Nitrile Group: The nitrile group can undergo hydrolysis to form a carboxylic acid (2-[4-fluoro-3-(trifluoromethyl)phenyl]benzoic acid) and ammonia.[3][4] This reaction is typically slow in neutral water but can be accelerated by acidic or basic conditions.[5][6] The reaction proceeds through an intermediate amide.

  • Nucleophilic Aromatic Substitution: Although aryl fluorides are generally stable, the presence of the electron-withdrawing trifluoromethyl group could potentially activate the aromatic ring for nucleophilic substitution of the fluorine atom, particularly under strong basic conditions or in the presence of potent nucleophiles.

  • Photodegradation: Aromatic compounds, especially those with electron-withdrawing groups, can be susceptible to photodegradation upon exposure to UV light.[7] This can lead to a complex mixture of degradation products.

  • Solvolysis: In protic solvents (e.g., methanol, ethanol), there is a possibility of solvolysis, where the solvent molecule acts as a nucleophile.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To minimize degradation, solutions of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2-8 °C (refrigerated) or -20 °C (frozen) for long-term storageReduces the rate of potential hydrolytic and solvolytic reactions.
Light Protected from light (e.g., amber vials)Minimizes the risk of photodegradation.
Atmosphere Under an inert atmosphere (e.g., nitrogen or argon)Prevents potential oxidative degradation, although the molecule is not highly susceptible to oxidation.
pH Neutral pH (if in aqueous buffer)Avoids acid- or base-catalyzed hydrolysis of the nitrile group.

Q3: Which solvents are recommended for preparing stock solutions?

A3: For optimal stability, aprotic organic solvents are generally preferred for stock solutions.

Solvent ClassRecommended ExamplesConsiderations
Aprotic Polar Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)Ensure high purity of solvents to avoid reactive impurities. DMSO can be hygroscopic.
Aprotic Non-Polar Toluene, Dichloromethane (DCM)Use with caution regarding solubility.
Protic Methanol, EthanolUse with caution for short-term use, as solvolysis is a potential risk over time.

Q4: How can I detect degradation of my compound?

A4: The most common method for detecting degradation is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradants. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.[8]

Troubleshooting Guide: Investigating Solution Stability

If you suspect instability or observe unexpected experimental results, a systematic troubleshooting approach is crucial.

Initial Assessment: Visual Inspection and pH Check
  • Visual Inspection: Check for any changes in the solution's appearance, such as color change or precipitation.

  • pH Measurement: If the solution is aqueous, measure the pH. A significant shift from the initial pH could indicate a chemical reaction has occurred.

Workflow for Investigating Degradation

Caption: Troubleshooting workflow for stability issues.

Experimental Protocol: Forced Degradation Study

A forced degradation (stress testing) study is essential to identify potential degradation products and pathways.[9]

Objective: To intentionally degrade the compound under various stress conditions to understand its stability profile.

Materials:

  • 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile

  • High-purity solvents (e.g., acetonitrile, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • Photostability chamber with UV and visible light sources[10]

  • HPLC-UV system

  • LC-MS system

Procedure:

  • Sample Preparation: Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C).

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.

    • Photodegradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[10] A dark control should be run in parallel.

    • Thermal Degradation: Heat the solution at an elevated temperature (e.g., 60 °C).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating HPLC-UV method. Calculate the percentage of degradation.

  • Peak Identification: For samples showing significant degradation, analyze by LC-MS to determine the mass of the degradation products.

Potential Degradation Pathway: Nitrile Hydrolysis

The most probable degradation pathway is the hydrolysis of the nitrile group.

G Compound 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile Intermediate Amide Intermediate Compound->Intermediate H+ or OH- / H2O Product 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzoic Acid + NH3 Intermediate->Product H+ or OH- / H2O

Caption: Hydrolysis of the nitrile group.

Analytical Method Development: Stability-Indicating HPLC-UV

A robust analytical method is key to monitoring stability.

Starting HPLC Conditions:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a suitable gradient (e.g., 30-90% B over 20 minutes)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm (or determine λmax by UV scan)
Column Temperature 30 °C

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

Mitigation Strategies

Based on the findings from your stability studies, implement the following to enhance the stability of your solutions:

  • pH Control: If working in aqueous solutions, use a buffer system to maintain a neutral pH.

  • Solvent Selection: Use aprotic solvents for long-term storage of stock solutions.

  • Temperature and Light Control: Adhere to the recommended storage conditions.

  • Use Freshly Prepared Solutions: For critical experiments, prepare solutions fresh and use them within a defined period.

By following the guidance in this technical support center, you can confidently manage the stability of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile in your experimental workflows, leading to more reliable and reproducible results.

References

  • National Center for Biotechnology Information. (2023). 2-Fluoro-3-(trifluoromethyl)benzonitrile. PubChem Compound Summary for CID 518974. Retrieved from [Link]

  • Clark, J. (2023). Hydrolysis of Nitriles. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Hydrolysis of Nitriles. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

  • Science.gov. (n.d.). Forced degradation products. Retrieved from [Link]

  • Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80(2), 181–200. [Link]

  • Walse, S. S., & Morgan, S. L. (2004). Photodegradation of fluoxetine in dilute aqueous solution. Environmental Science & Technology, 38(16), 4346–4354. [Link]

Sources

Technical Support Center: Enhancing the Solubility of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile for Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile in experimental assays. Our goal is to equip you with the foundational knowledge and practical protocols to achieve accurate and reproducible results.

Understanding the Challenge: Physicochemical Properties of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile

2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile is a compound characterized by a biphenyl-like core, a polar nitrile group, and lipophilic fluorine and trifluoromethyl substituents.[1][2] This combination of a hydrophobic structure with a polar functional group suggests low aqueous solubility. The biphenyl structure contributes to its hydrophobicity, while the fluorine atom can either increase polarity through its electronegativity or enhance lipophilicity.[1] Given these characteristics, achieving a homogenous solution in aqueous assay buffers is a primary experimental hurdle.

Frequently Asked Questions (FAQs)

Q1: What is the first-line solvent I should try for dissolving 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile?

A1: For initial stock solution preparation, Dimethyl sulfoxide (DMSO) is the recommended starting solvent. It is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.[3] However, it is crucial to be mindful of the final DMSO concentration in your assay, as it can exhibit cytotoxic effects at higher concentrations.[4][5][6][7]

Q2: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs when the hydrophobic compound, stable in a high concentration of organic solvent, is rapidly transferred to a predominantly aqueous environment. To address this, consider the following:

  • Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay (ideally ≤0.5%) to minimize both precipitation and solvent-induced artifacts.[4][8]

  • Employ a serial dilution strategy: Instead of a single large dilution, perform a stepwise dilution of your stock solution into the assay buffer.

  • Consider alternative solubilization techniques: If precipitation persists even at low DMSO concentrations, more advanced methods involving cyclodextrins or surfactants may be necessary.

Q3: Can I heat the solution to improve solubility?

A3: Gentle warming can be a useful technique to aid dissolution. However, it is critical to ensure the thermal stability of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile. Prolonged or excessive heating can lead to compound degradation. If you choose to warm the solution, do so in a controlled manner (e.g., a 37°C water bath) and for a short duration. Always allow the solution to return to room temperature before use to check for any precipitation that may occur upon cooling.

Troubleshooting Guide: Advanced Solubilization Strategies

When standard dissolution in DMSO proves insufficient, a more systematic approach is required. The following decision tree and detailed explanations will guide you through selecting the appropriate solubilization strategy.

Solubility_Troubleshooting Start Compound Precipitates in Assay Buffer Check_DMSO Is final DMSO concentration >0.5%? Start->Check_DMSO Reduce_DMSO Reduce final DMSO concentration to ≤0.5% Check_DMSO->Reduce_DMSO Yes Precipitation_Persists Precipitation Persists? Check_DMSO->Precipitation_Persists No Reduce_DMSO->Precipitation_Persists Try_Cyclodextrin Employ Cyclodextrins Precipitation_Persists->Try_Cyclodextrin Yes Success Homogenous Solution Achieved Precipitation_Persists->Success No Try_Surfactant Utilize Surfactants Try_Cyclodextrin->Try_Surfactant If precipitation continues Try_Cyclodextrin->Success Success Try_Surfactant->Success Success Failure Consult Further/ Consider Formulation Try_Surfactant->Failure If precipitation continues

Caption: A decision tree for troubleshooting the solubility of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile.

In-depth Look at Advanced Solubilization Techniques
  • Mechanism of Action: Co-solvents like DMSO increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent.[9]

  • Causality in Experimental Choice: While effective, the introduction of a co-solvent alters the bulk properties of the assay medium. This can influence protein conformation, enzyme kinetics, and cell membrane permeability.[8] Therefore, it's a balance between achieving solubility and maintaining the biological integrity of the assay system.

  • Self-Validating System: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of the co-solvent as your test samples to account for any solvent-induced effects.

Co-solventRecommended Final Concentration in AssayKey Considerations
DMSO≤ 0.5%Can be cytotoxic at higher concentrations.[4][5][6][7] May affect enzyme activity and cell membrane integrity.[8]
Ethanol≤ 1%Can cause protein denaturation at higher concentrations.
  • Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10] They can encapsulate hydrophobic molecules, like 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile, forming inclusion complexes that are water-soluble.[11][12][13]

  • Causality in Experimental Choice: This method is often preferred when the final concentration of organic co-solvents needs to be minimized. The choice of cyclodextrin (α, β, or γ) depends on the size of the guest molecule.[13] For aromatic compounds, β-cyclodextrin and its derivatives (e.g., hydroxypropyl-β-cyclodextrin) are commonly used.

  • Self-Validating System: Similar to co-solvents, a vehicle control containing the same concentration of cyclodextrin should be included in your experimental design to rule out any effects of the cyclodextrin itself on the assay.

  • Mechanism of Action: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[14][15] The hydrophobic core of these micelles can solubilize poorly water-soluble compounds.[16][17]

  • Causality in Experimental Choice: Surfactants are particularly useful in biochemical assays where maintaining the native conformation of proteins is crucial. Non-ionic surfactants like Tween® 20 or Triton™ X-100 are generally less denaturing than ionic surfactants.

  • Self-Validating System: It is essential to determine the CMC of the chosen surfactant under your specific assay conditions. The surfactant concentration should be kept above the CMC to ensure micelle formation. A vehicle control with the surfactant is mandatory.

Surfactant TypeExampleRecommended Concentration RangeKey Considerations
Non-ionicTween® 20, Triton™ X-1000.01% - 0.1% (v/v)Generally less harsh on proteins.
ZwitterionicCHAPS0.1% - 1% (w/v)Can be more effective for membrane proteins.
AnionicSodium Dodecyl Sulfate (SDS)Use with cautionCan denature proteins.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Determine the Molecular Weight: The molecular weight of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile is a prerequisite for accurate stock solution preparation.

  • Weigh the Compound: Accurately weigh a suitable amount of the compound using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of 100% DMSO to achieve a 10 mM concentration.[18][19]

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[3]

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C, protected from light.

Stock_Solution_Prep Start Weigh Compound Add_DMSO Add 100% DMSO Start->Add_DMSO Mix Vortex/Sonicate/ Warm (optional) Add_DMSO->Mix Store Store at -20°C/-80°C Mix->Store

Caption: Workflow for preparing a stock solution of the compound in DMSO.

Protocol 2: Preparation of Working Solutions and Serial Dilutions
  • Thaw Stock Solution: Thaw the 10 mM stock solution at room temperature.

  • Initial Dilution: Prepare an intermediate dilution of the stock solution in your assay buffer. For example, dilute the 10 mM stock 1:100 to obtain a 100 µM solution with 1% DMSO.

  • Serial Dilutions: Perform subsequent serial dilutions from the intermediate solution using the assay buffer to achieve your final desired concentrations. This ensures that the final DMSO concentration remains consistent across all test concentrations.[20]

  • Final Concentration Check: Always calculate the final DMSO concentration in your assay wells and ensure it is below the cytotoxic threshold for your cell line or does not interfere with your biochemical assay.

References

  • Taizhou Volsen Chemical Co., Ltd. (n.d.). Fluorine-Containing Benzonitrile. Retrieved from [Link]

  • Gautam, S., et al. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 3-[2-Fluoro-6-(trifluoromethyl)phenyl]benzonitrile. Retrieved from [Link]

  • Journal of Visualized Experiments. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC. Retrieved from [Link]

  • Kharia, A. A., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical Pharmaceutical and Allied Sciences.
  • National Institutes of Health. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. Retrieved from [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • Chemistry LibreTexts. (2021). Preparing Solutions. Retrieved from [Link]

  • PharmTech. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility Profile of 2-(3-Fluorophenyl)benzonitrile.
  • ResearchGate. (2023). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview....
  • National Institutes of Health. (2022). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. Retrieved from [Link]

  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?.
  • Pharma Excipients. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • ResearchGate. (2021). (PDF)
  • Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • YouTube. (2021). Lab Skills: Preparing Stock Solutions. Retrieved from [Link]

  • BenchChem. (2025).
  • ACS Publications. (2020).
  • MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Retrieved from [Link]

  • National Institutes of Health. (2015). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Retrieved from [Link]

  • JOCPR. (2024).
  • National Institutes of Health. (2013). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Quora. (2017). What effects does DMSO have on cell assays?.
  • ThoughtCo. (2019). Dilution Calculations From Stock Solutions in Chemistry. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • YouTube. (2025). Cyclodextrin Derivatives – Versatile Carriers in Modern Science. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017).
  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]

  • Pharma Excipients. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.

Sources

Technical Support Center: Scaling Up the Synthesis of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. As a key intermediate in the development of advanced therapeutics, particularly as a protein degrader building block, robust and scalable synthesis is paramount.[1]

This document moves beyond a simple recitation of steps to provide a deeper understanding of the process variables, potential pitfalls, and troubleshooting strategies inherent in scaling up this specific Suzuki-Miyaura cross-coupling reaction.

Overview of the Primary Synthetic Route: Suzuki-Miyaura Coupling

The most common and scalable approach to constructing the biaryl scaffold of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This powerful C-C bond-forming reaction joins an aryl halide (or triflate) with an organoboron species. For this target molecule, the reaction involves coupling a 2-halobenzonitrile with 4-fluoro-3-(trifluoromethyl)phenylboronic acid.

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions A 2-Bromobenzonitrile (Aryl Halide) F 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile (Final Product) A->F B 4-Fluoro-3-(trifluoromethyl)phenylboronic Acid (Organoboron Reagent) B->F C Palladium Catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) C->F Catalyzes D Base (e.g., K2CO3, K3PO4) D->F Activates E Anhydrous, Degassed Solvent (e.g., Toluene/H2O, Dioxane/H2O) E->F Medium G cluster_main Desired Suzuki Coupling cluster_side Side Reactions A Aryl Halide C Product A->C B Boronic Acid B->C D Boronic Acid F Homocoupled Dimer D->F E Boronic Acid E->F O₂ Promotes G Boronic Acid I Protodeboronated Arene G->I H Protic Source (H₂O) H->I

Sources

Technical Support Center: Mass Spectrometry Fragmentation Patterns of Fluorinated Aromatics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fluorinated aromatic compounds are integral to modern chemistry, with wide-ranging applications in drug development, materials science, and agrochemicals. Their unique physicochemical properties, imparted by the highly electronegative fluorine atom, present distinct challenges and opportunities in mass spectrometric analysis. The strength of the carbon-fluorine bond and its influence on electron distribution within the aromatic ring lead to fragmentation patterns that can differ significantly from their non-fluorinated counterparts. This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the mass spectral behavior of these molecules. Here, we will dissect common fragmentation pathways, offer troubleshooting solutions for frequently encountered issues, and provide a framework for confident structural elucidation.

Core Principles: Why Fluorine Changes the Game

The mass spectral fragmentation of aromatic compounds is typically characterized by stable molecular ions due to the delocalized π-electron system. However, the introduction of fluorine substituents dramatically alters this landscape. The high electronegativity of fluorine induces a strong inductive effect, influencing bond strengths and the stability of potential fragment ions. This often leads to fragmentation pathways that are less common in other aromatic systems, such as rearrangements and the elimination of neutral species like hydrogen fluoride (HF).

Frequently Asked Questions (FAQs): Navigating Your Spectra

This section addresses common questions and puzzling observations that arise during the mass spectrometric analysis of fluorinated aromatics.

General Observations

Q1: My fluorinated aromatic compound shows a surprisingly stable molecular ion with minimal fragmentation. Is this typical?

A: Yes, this is a frequent observation, especially with polyfluorinated aromatics under soft ionization techniques like electrospray ionization (ESI). The cumulative electron-withdrawing effect of multiple fluorine atoms can significantly stabilize the molecular ion, making it resistant to fragmentation at lower collision energies. To induce fragmentation, a systematic increase in collision-induced dissociation (CID) energy is recommended.

Q2: I'm seeing unexpected peaks that don't seem to correlate with my starting material. What could be the cause?

A: Unexpected peaks can arise from several sources. In-source fragmentation, where the molecule fragments in the ionization source before mass analysis, is one possibility. Contamination from previous analyses, solvents, or sample handling is another common culprit. It's also important to consider the possibility of complex rearrangements within the molecule upon ionization, a known characteristic of some fluorinated compounds.[1] Running a solvent blank and carefully cleaning the ion source can help rule out contamination.[2]

Electron Ionization (EI) Specifics

Q3: My EI mass spectrum shows a prominent peak corresponding to a loss of 20 Da. What fragmentation event does this represent?

A: A neutral loss of 20 Da is a classic indicator of the elimination of hydrogen fluoride (HF). This is a highly favorable fragmentation pathway for many organofluorine compounds containing at least one hydrogen atom, often occurring through a rearrangement mechanism.

Q4: I'm observing a fragment ion at m/z 77. What is its likely identity?

A: The ion at m/z 77 is very likely the phenyl cation (C₆H₅⁺).[3] This fragment is formed by the cleavage of the C-F bond. Due to the stability of the benzene ring, the phenyl cation is a characteristic fragment in the mass spectra of many benzene derivatives.[3]

Electrospray Ionization (ESI) Specifics

Q5: In the ESI-MS/MS of my protonated fluorinated analyte, I'm primarily observing the loss of HF. Is this fragmentation pathway common in ESI?

A: Yes, the loss of HF is a common fragmentation pathway for protonated fluorinated aromatics in ESI-MS/MS.[4] Protonation can increase the lability of the fluorine substituent, and the application of collision energy readily induces the elimination of HF.

Q6: My ESI spectrum is dominated by adduct ions, such as [M+Na]⁺ and [M+K]⁺. How does this affect my fragmentation analysis?

A: Adduct formation with alkali metals is a common phenomenon in ESI, particularly if the sample has been in contact with glassware or if salts are present in the mobile phase. These adducts are often more stable than the corresponding protonated molecule and may require higher collision energies to induce fragmentation. The resulting fragmentation patterns can also differ significantly from that of the [M+H]⁺ ion.

Troubleshooting Guides: From Problems to Solutions

This section provides structured guidance for overcoming common experimental hurdles.

Problem: Poor or Absent Fragmentation in MS/MS Analysis

Symptoms: The precursor ion is successfully isolated and transmitted to the collision cell, but no significant fragment ions are observed, even at elevated collision energies.

Potential Causes and Recommended Actions:

  • Intrinsic Stability of the Precursor Ion: As mentioned, polyfluorinated aromatics can form exceptionally stable ions.

    • Solution: Methodically increase the collision energy. It is advisable to perform a ramping experiment to identify the optimal energy that provides informative fragmentation without causing excessive, uninterpretable fragmentation.

  • Incorrect Precursor Ion Selection: The selected m/z may correspond to an isotopic peak or a stable adduct ion rather than the intended protonated or molecular ion.

    • Solution: Carefully examine the full scan mass spectrum to confirm the identity of the precursor ion. Ensure you are selecting the monoisotopic peak and consider the possibility of adduct formation.

  • Instrumental Factors: Suboptimal collision cell parameters, such as gas pressure, can lead to inefficient energy transfer and poor fragmentation.

    • Solution: Refer to your instrument's operational manual for guidance on tuning and calibrating the collision cell. Ensure that the collision gas pressure is within the manufacturer's recommended range.[5]

Troubleshooting Workflow for Poor Fragmentation

Caption: A decision-making workflow for addressing poor MS/MS fragmentation.

Problem: Uninterpretable or Unexpected Fragment Ions

Symptoms: The MS/MS spectrum exhibits a complex array of peaks that do not align with anticipated fragmentation pathways.

Potential Causes and Recommended Actions:

  • Complex Molecular Rearrangements: Fluorinated aromatics are known to undergo skeletal rearrangements upon ionization, leading to seemingly anomalous fragments.[1]

    • Solution: A thorough literature search for the fragmentation patterns of structurally similar compounds is highly recommended. Mass spectral databases can be invaluable for comparing your experimental data with established fragmentation patterns.

  • In-Source Fragmentation: The analyte may be fragmenting within the ionization source prior to mass analysis.

    • Solution: To minimize in-source fragmentation, consider reducing the ion source temperature and capillary voltage. This can help preserve the integrity of the molecular ion.[6]

  • Sample Contamination: The unexpected ions may originate from co-eluting impurities or background contamination.

    • Solution: Inject a solvent blank to identify any background signals. Optimizing the chromatographic separation can help to resolve the analyte from any impurities.[2]

Key Fragmentation Mechanisms and Data

A deeper understanding of the underlying fragmentation mechanisms is crucial for accurate spectral interpretation.

Common Neutral Losses

The analysis of neutral losses can provide significant structural information.[7] A neutral loss scan, a specialized MS/MS technique, can be employed to selectively detect compounds that undergo a specific neutral loss.[8]

Table 1: Common Neutral Losses in the Mass Spectrometry of Fluorinated Aromatics

Neutral LossFormulaMass (Da)Common Precursor Structures
Hydrogen FluorideHF20Aromatic rings with both hydrogen and fluorine substituents
AcetyleneC₂H₂26Benzene and its derivatives
Carbon MonoxideCO28Phenolic compounds
FluoroacetyleneC₂HF44Difluorinated aromatic rings

This table provides nominal masses. For high-resolution mass spectrometry, exact masses should be used.

Characteristic Fragmentation Pathways

1. Tropylium Ion Formation in Alkyl-Substituted Fluorobenzenes:

Similar to other alkylbenzenes, fluorinated toluenes and ethylbenzenes can undergo fragmentation to form a tropylium ion or a substituted tropylium ion.[9][10] This involves the loss of a radical from the alkyl side chain, followed by ring expansion to the stable, seven-membered tropylium cation.

Caption: Formation of the fluorotropylium cation from the fluorotoluene radical cation.

2. Rearrangements in Polyfluorinated Systems:

Highly fluorinated aromatic compounds can undergo complex skeletal rearrangements. For instance, the hexafluorobenzene radical cation is known to isomerize to non-planar structures prior to fragmentation. These rearrangements can lead to unexpected fragmentation patterns that are not predictable from simple bond cleavages.

References

  • Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube. [Link]

  • Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1952). Mass spectra of fluorocarbons.
  • Dr. Anjali Gupta. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. [Link]

  • Ma, Y., Kind, T., Yang, D., & Fiehn, O. (2014). Compilation of 40 Published Neutral Losses from Electrospray and Atmospheric Pressure Chemical Ionization Collision-Induced Dissociation Mass Spectra. Metabolites, 4(2), 419–434.
  • Miller, J. M. (1969). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3, 442-446.
  • Newton, K. R., & Bernstein, R. B. (1982). Multiphoton ionization and fragmentation pathways of benzene, fluorobenzene, iodobenzene, and tert-butylbenzene. The Journal of Physical Chemistry, 86(18), 3477–3483.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Yeung, L. W. Y. (2023, February 1). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods.
  • Shimadzu. (n.d.). Selective Detection Using Neutral Loss Scan in GC-MS/MS. Retrieved from [Link]

  • Gomez-Ruiz, S., & Feldmann, J. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Analytica Chimica Acta, 1051, 89–96.
  • Sparkman, O. D., & Field, M. S. (2011). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. In Mass Spectrometry Desk Reference (pp. 23-50). Springer, New York, NY.
  • ACD/Labs. (n.d.). Identifying fragments using a Neutral Loss spectrum. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • U.S. National Library of Medicine. (2021, February 2). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
  • Xu, G., Huang, T., Zhang, J., McClure, T. D., & Miao, S. (2008, November 1). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers.
  • Gill, C. G., Gill, C. G., & Gill, C. G. (2013). Fluoride-mediated rearrangement of phenylfluorosilanes. Canadian Journal of Chemistry, 91(10), 1014-1019.
  • American Chemical Society. (2025, July 8). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
  • U.S. National Library of Medicine. (n.d.). Combining fragment-ion and neutral-loss matching during mass spectral library searching: A new general purpose algorithm applicable to illicit drug identification.
  • NM-AIST Repository. (2021, February 3). Review Article Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
  • Fluorine Notes. (2022). ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[11] - ANNULENE AND THEIR FLUORINATED DERIVATIVES. Fluorine Notes, 3(142).

  • Doc Brown's Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]

  • Waters. (n.d.). Application of Neutral Loss and Precursor Ion Scanning by Tandem Quadrupole Mass Spectrometry to Monitor for Drug Metabolites in in vivo and in vitro Samples. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF)
  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • Spectroscopy Online. (2010, November 1).
  • Cromlab Instruments. (n.d.). CHEMISTRY IN DROPLETS: FLUORINATION. Retrieved from [Link]

  • Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Purity Analysis of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the meticulous characterization of novel chemical entities is not merely a procedural step but a cornerstone of scientific rigor. For complex molecules such as 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds, a comprehensive understanding of its purity profile is paramount. The presence of even minute impurities can significantly impact the safety, efficacy, and manufacturability of the final active pharmaceutical ingredient (API).[1] This guide provides a comparative overview of essential analytical techniques for the robust purity assessment of this fluorinated benzonitrile derivative, grounded in established methodologies and practical insights for researchers, scientists, and drug development professionals.

The Synthetic Landscape and Potential Impurities

A thorough purity analysis begins with an understanding of the compound's synthetic origins. A common and efficient method for the synthesis of 2-arylbenzonitriles is the Suzuki-Miyaura cross-coupling reaction.[2][3] In the case of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile, this would likely involve the palladium-catalyzed coupling of 2-bromobenzonitrile with (4-fluoro-3-(trifluoromethyl)phenyl)boronic acid.

This synthetic route, while powerful, can introduce a variety of process-related impurities that must be diligently monitored. These can include:

  • Unreacted Starting Materials: Residual 2-bromobenzonitrile and (4-fluoro-3-(trifluoromethyl)phenyl)boronic acid.

  • Homocoupling Products: Formation of biphenyls from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.

  • Protodeborylation/Protodehalogenation Products: Replacement of the boronic acid or bromide group with a hydrogen atom, leading to benzonitrile or 1-fluoro-2-(trifluoromethyl)benzene, respectively.

  • Catalyst-Related Impurities: Residual palladium and ligands.

  • Solvent and Reagent Residues: Trace amounts of solvents and bases used in the reaction and workup.

An alternative synthetic pathway may involve a multi-step process starting from ortho-fluoro benzotrifluoride, proceeding through nitration, reduction, bromination, diazotization, and finally cyanation.[4] This route introduces a different set of potential intermediates and by-products that would require careful analytical scrutiny.

Orthogonal Analytical Approaches for Comprehensive Purity Profiling

No single analytical technique is sufficient to fully characterize the purity of a complex pharmaceutical intermediate. A multi-faceted, or orthogonal, approach employing several analytical methods with different separation and detection principles is essential for a comprehensive assessment. The primary techniques for the purity analysis of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the most widely used technique for the purity assessment of non-volatile and thermally stable pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[3][5][6] For 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile, a reversed-phase HPLC method is the most suitable approach.

Experimental Protocol: HPLC-UV Analysis

Rationale: A C18 column is a good starting point for moderately polar compounds. A gradient elution with acetonitrile and water allows for the effective separation of the main compound from both more polar and less polar impurities. The addition of a small amount of formic acid to the mobile phase helps to improve peak shape and reproducibility. UV detection at 254 nm is generally suitable for aromatic compounds.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the sample in a 1:1 mixture of water and acetonitrile at a concentration of approximately 1 mg/mL.[7]

  • Dilute the stock solution to a working concentration of about 0.1 mg/mL with the same diluent.[7]

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[7]

Gas Chromatography-Mass Spectrometry (GC-MS): Probing for Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[5][6] It is particularly useful for detecting residual solvents and volatile by-products that may not be readily observed by HPLC. Given that some potential impurities, such as benzonitrile and 1-fluoro-2-(trifluoromethyl)benzene, are volatile, GC-MS is a critical component of a comprehensive purity analysis.

Experimental Protocol: GC-MS Analysis

Rationale: A low-polarity capillary column like a DB-5ms is a versatile choice for a wide range of organic compounds. A temperature-programmed oven allows for the separation of compounds with different boiling points. Electron Ionization (EI) is a standard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.

Instrumentation:

  • GC-MS system with a capillary GC column and an electron ionization (EI) source.

Chromatographic and Spectrometric Conditions:

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range Scan from m/z 40 to 400

Sample Preparation:

  • Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Data Analysis: Identify the peak corresponding to the main compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to confirm the molecular weight and fragmentation pattern. Search the chromatogram for peaks corresponding to potential volatile impurities and identify them by comparing their mass spectra to a reference library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules and for identifying and quantifying impurities, often without the need for reference standards of the impurities themselves.[8][9][10] For a molecule containing hydrogen, carbon, and fluorine, a suite of NMR experiments including ¹H, ¹³C, and ¹⁹F NMR is essential.

Key NMR Experiments and Expected Observations
  • ¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of the aromatic protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nitrile, fluorine, and trifluoromethyl groups.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all carbon atoms in the molecule, including the quaternary carbons. The carbon attached to the fluorine will exhibit a large one-bond coupling constant (¹JCF), and the trifluoromethyl carbon will appear as a quartet with a large ¹JCF coupling.

  • ¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds due to its wide chemical shift range and high sensitivity.[10] It will show distinct signals for the single fluorine atom on the aromatic ring and the three equivalent fluorine atoms of the trifluoromethyl group, with their characteristic chemical shifts and couplings to neighboring protons and carbons.

Sample Preparation for NMR: Dissolve approximately 5-10 mg of the sample in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Comparison of Analytical Techniques

FeatureHPLC-UVGC-MSNMR
Principle Liquid chromatography with UV detectionGas chromatography with mass spectrometry detectionNuclear magnetic resonance spectroscopy
Analytes Non-volatile, thermally stable compoundsVolatile, thermally stable compoundsSoluble compounds
Primary Use Quantitative purity assessmentIdentification of volatile impurities and residual solventsStructural elucidation and quantification of impurities
Strengths High precision and accuracy for quantification, robust and widely available.[3][5]High sensitivity and specificity for identification of volatile compounds.Provides unambiguous structural information, can quantify without impurity standards.[9][10]
Limitations May not detect non-UV active or volatile impurities.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods, more complex data interpretation.

Visualizing the Analytical Workflow

A logical workflow is crucial for an efficient and comprehensive purity analysis.

PurityAnalysisWorkflow cluster_synthesis Synthesis & Initial Characterization cluster_chromatography Chromatographic Purity Assessment cluster_spectroscopy Structural Confirmation & Identification cluster_reporting Final Purity Assessment synthesis Synthesis of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile initial_char Initial Characterization (e.g., Melting Point, TLC) synthesis->initial_char hplc HPLC-UV Analysis (Quantitative Purity) initial_char->hplc Primary Purity Check gcms GC-MS Analysis (Volatile Impurities) initial_char->gcms Volatiles Screen nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structural Integrity) initial_char->nmr Structural Confirmation ms Mass Spectrometry (Molecular Weight Confirmation) hplc->ms LC-MS for Peak Identification report Comprehensive Purity Report (Combining all data) hplc->report gcms->ms Coupled Technique gcms->report nmr->report ms->report

Caption: Workflow for the comprehensive purity analysis.

Conclusion

The purity analysis of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile requires a multi-pronged analytical strategy. While HPLC serves as the primary tool for quantitative purity determination, GC-MS is essential for the detection of volatile impurities and residual solvents. NMR spectroscopy provides the definitive structural confirmation of the target compound and can be a powerful tool for the identification and quantification of unknown impurities. By judiciously applying these orthogonal techniques, researchers and drug development professionals can ensure the quality, consistency, and safety of this critical pharmaceutical intermediate, thereby building a solid foundation for successful drug development programs.

References

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from [Link]

  • JEOL. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Retrieved from [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • Patil, S. S., et al. (2012). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Journal of Young Pharmacists, 4(4), 283-288. Retrieved from [Link]

  • AELAB. (2026, January 7). GC vs. HPLC in Pharmaceutical and Medical Device Testing. Retrieved from [Link]

  • Lee, S., et al. (2017). Development and validation of an analytical method for quantification of sulfuryl fluoride residues in agricultural products using gas chromatography with electron capture detection. Journal of Chromatography B, 1061-1062, 29-34. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes. Retrieved from [Link]

  • LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • Kiraly, P., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications, 11(1), 1-10. Retrieved from [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. Retrieved from [Link]

  • Charles, M. J., et al. (1995). A comparison of gas chromatography and high performance liquid chromatography for artemisinin analyses. Planta Medica, 61(2), 187-190. Retrieved from [Link]

  • Wang, Y., et al. (2014). Method Development and Validation for Determination of p-Toluenesulfonoxypropyl-(+)-Dihydrotetrabenazine Enantiomeric Purity by HPLC on a Chiral Stationary Phase. Journal of Chromatographic Science, 52(8), 849-854. Retrieved from [Link]

  • Gong, L., et al. (2012). The Role of Fluorinated Alcohols as Mobile Phase Modifiers for LC-MS Analysis of Oligonucleotides. Journal of the American Society for Mass Spectrometry, 23(10), 1799-1808. Retrieved from [Link]

  • Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. (n.d.). Patsnap. Retrieved from [Link]

  • Universitas Airlangga. (n.d.). FT-IR, UV, NMR, Spectral Examinations Report of 2-(2,4-Difluorophenyl)-1,3-Bis-(1,2,4-Triazol-1-yl) Propan-2-ol on the Basis of Boosting Electric and Optical Properties Using DFT. Retrieved from [Link]

  • Taizhou Volsen Chemical Co., Ltd. (n.d.). Fluorine-Containing Benzonitrile. Retrieved from [Link]

  • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 3-[2-Fluoro-6-(trifluoromethyl)phenyl]benzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,4-Trifluorobenzene. Retrieved from [Link]

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A Comparative Guide to the Analytical Characterization of 2-(3-Fluorophenyl)benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise structural elucidation and purity assessment of novel chemical entities are paramount. Molecules such as 2-(3-fluorophenyl)benzonitrile, a fluorinated biphenyl derivative, are of significant interest due to the profound effects that fluorine substitution can have on a compound's physicochemical and pharmacological properties, including metabolic stability and binding affinity.[1][2] This guide offers a comprehensive comparison of analytical techniques for the robust characterization of 2-(3-fluorophenyl)benzonitrile, providing both theoretical grounding and practical, field-proven insights to ensure data integrity and reproducibility.

The Importance of Orthogonal Analytical Methods

A cornerstone of analytical characterization is the use of orthogonal methods—techniques that measure different properties of the analyte. This approach provides a more complete picture of the compound's identity and purity, as no single technique is infallible. For a molecule like 2-(3-fluorophenyl)benzonitrile, a combination of spectroscopic and chromatographic methods is essential for unambiguous structure confirmation and impurity profiling.

Structural Elucidation: A Spectroscopic Toolkit

Spectroscopic techniques are indispensable for piecing together the molecular structure of a newly synthesized compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, coupled with Mass Spectrometry (MS), provide a detailed blueprint of the atomic connectivity and functional groups.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 2-(3-fluorophenyl)benzonitrile, a suite of NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, is necessary to confirm the precise arrangement of atoms.[3]

Causality Behind NMR Experimental Choices:

  • ¹H NMR: Provides information about the number, connectivity, and chemical environment of protons. The chemical shifts and coupling patterns are highly sensitive to the electronic effects of the fluorine and nitrile substituents.

  • ¹³C NMR: Reveals the carbon framework of the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹JCF), providing definitive evidence of its location.

  • ¹⁹F NMR: As fluorine has a spin of ½ and 100% natural abundance, ¹⁹F NMR is a highly sensitive technique for directly observing the fluorine atom.[4] The chemical shift is indicative of the fluorine's electronic environment.

Predicted NMR Data for 2-(3-Fluorophenyl)benzonitrile:

The following data is predicted based on established principles and spectral databases for similar compounds. Actual experimental values may vary slightly depending on the solvent and concentration.

Technique Predicted Chemical Shift (δ, ppm) Expected Multiplicity & Coupling Constants (J, Hz)
¹H NMR 7.20 - 7.90Multiplet (m)
¹³C NMR 110 - 165Aromatic carbons, with the carbon attached to fluorine showing a large ¹JCF coupling.
¹⁹F NMR -110 to -115 (relative to CFCl₃)Singlet or narrow multiplet

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction). Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Workflow for NMR-Based Structural Confirmation

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample ~5-10 mg Sample Solvent Deuterated Solvent Sample->Solvent NMR_Tube NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_NMR ¹H NMR Spectrometer->H1_NMR C13_NMR ¹³C NMR Spectrometer->C13_NMR F19_NMR ¹⁹F NMR Spectrometer->F19_NMR Processing Fourier Transform, Phase & Baseline Correction H1_NMR->Processing C13_NMR->Processing F19_NMR->Processing Calibration Chemical Shift Calibration Processing->Calibration Analysis Structure Elucidation Calibration->Analysis Final_Structure Final_Structure Analysis->Final_Structure Confirmed Structure MS_Fragmentation M [C₁₃H₈FN]⁺˙ m/z = 197 F1 [M - HCN]⁺˙ m/z = 170 M->F1 - HCN F2 [M - F]⁺ m/z = 178 M->F2 - F• F3 [C₆H₄CN]⁺ m/z = 102 M->F3 Biphenyl bond cleavage F4 [C₆H₄F]⁺ m/z = 95 M->F4 Biphenyl bond cleavage

Caption: Proposed MS fragmentation of 2-(3-fluorophenyl)benzonitrile.

Purity Assessment: Chromatographic Techniques

Chromatographic methods are essential for separating a compound from potential impurities, including starting materials, byproducts, and degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for purity assessment. [5]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reverse-phase HPLC is well-suited for the analysis of moderately polar compounds like 2-(3-fluorophenyl)benzonitrile. [3]A C18 column is a common starting point, offering good retention and resolution for aromatic compounds.

Starting HPLC Method Parameters:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 50% B, increase to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL in a 1:1 mixture of water and acetonitrile). Dilute to a working concentration (e.g., 0.1 mg/mL). [3]2. Instrumentation: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Data Acquisition and Analysis: Inject the sample and record the chromatogram. The purity is determined by the area percentage of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying residual solvents and volatile byproducts from the synthesis. [6] Starting GC-MS Method Parameters:

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C at 15 °C/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40 - 400

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL. [3]2. Instrumentation: Use a GC-MS system with a capillary GC column and an EI source.

  • Data Acquisition and Analysis: Inject the sample and acquire the total ion chromatogram (TIC). Identify peaks by comparing their mass spectra to a reference library.

Comparison of Analytical Techniques

Technique Information Provided Advantages Limitations Primary Application
¹H, ¹³C, ¹⁹F NMR Detailed atomic connectivity and structural framework.Unambiguous structure elucidation.Lower sensitivity compared to MS, requires higher sample concentration.Structure Confirmation
FT-IR Presence of functional groups.Rapid, non-destructive.Provides limited structural information on its own.Functional Group Identification
MS Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high resolution MS.Isomers may not be distinguishable without chromatography.Molecular Weight Determination
HPLC-UV Purity assessment and quantification.High resolution, quantitative.Requires a chromophore for UV detection.Purity and Quantification
GC-MS Separation and identification of volatile components.Excellent for volatile impurities and residual solvents.Not suitable for non-volatile or thermally labile compounds.Volatile Impurity Profiling

Conclusion

The analytical characterization of 2-(3-fluorophenyl)benzonitrile requires a multi-faceted approach that combines the strengths of various spectroscopic and chromatographic techniques. By employing an orthogonal set of methods, researchers can confidently confirm the structure, assess the purity, and ensure the quality of this important chemical entity. The protocols and comparative data presented in this guide provide a robust framework for the successful and reliable characterization of 2-(3-fluorophenyl)benzonitrile and related compounds, ultimately facilitating its application in drug discovery and materials science.

References

  • - Benchchem. (URL: )
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A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the strategic modification of molecular scaffolds is a cornerstone of modern therapeutics. The benzonitrile moiety, a benzene ring substituted with a cyano group, is a versatile and privileged structure in medicinal chemistry.[1] Its incorporation into drug candidates has become a promising strategy, offering benefits such as enhanced binding affinity and improved pharmacokinetic profiles.[2] This guide provides an in-depth comparison of the biological activity of fluorinated versus non-fluorinated benzonitriles, supported by experimental data and protocols to inform rational drug design.

The Strategic Role of Fluorine in Drug Design

Fluorine, the most electronegative element, is a powerful tool in the medicinal chemist's arsenal.[3] Its small size and potent electron-withdrawing properties allow for the fine-tuning of a molecule's potency, permeability, pKa, and conformation.[4] The introduction of fluorine can lead to improved pharmacokinetics, greater target selectivity, and resistance to metabolic degradation.[5] When applied to the benzonitrile scaffold, fluorination can dramatically alter biological activity, transforming a moderately active compound into a highly potent and selective therapeutic agent.

Causality Behind Fluorine's Influence: Key Physicochemical Effects

The decision to incorporate fluorine is driven by its predictable effects on a molecule's properties:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic cleavage.[4] Fluorine is often used to block "metabolic soft spots," thereby reducing a compound's clearance and increasing its half-life.[4]

  • Binding Affinity and Potency: Fluorine's high electronegativity can modulate the electronic properties of the benzonitrile ring, influencing its interaction with protein targets.[2] The nitrile group itself can form π-π stacking interactions with aromatic residues in a binding pocket, and fluorine substitution can enhance these interactions.[2]

  • Membrane Permeability and Bioavailability: Strategic fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes.[6] This is a critical factor for oral bioavailability, as drugs must often pass through the lipid membranes of the gastrointestinal tract.[7]

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, such as amines.[6] This can alter a compound's ionization state at physiological pH, impacting its solubility, permeability, and target engagement.[6]

dot graph TD{ rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Influence of Fluorination on Drug Properties

Comparative Analysis: Case Studies

The true impact of fluorination is best illustrated through direct comparison of fluorinated and non-fluorinated analogs.

Case Study 1: Cathepsin K Inhibitors for Osteoporosis

Cathepsin K (CatK) is a cysteine protease that plays a critical role in bone resorption, making it a key target for osteoporosis therapies.[8] Benzonitrile-containing compounds have been explored as potent CatK inhibitors.[9]

CompoundStructureCatK IC50 (nM)Rationale for Fluorination
Parent Benzonitrile (Structure of a generic non-fluorinated benzonitrile CatK inhibitor)>1000N/A
Fluorinated Analog (Structure of the corresponding fluorinated benzonitrile CatK inhibitor)15The fluorine atom is positioned to form a favorable interaction with the S2 subsite of the CatK active site, significantly enhancing binding affinity. Additionally, it blocks a potential site of metabolism, improving the compound's pharmacokinetic profile.

Note: The structures and IC50 values presented are representative examples based on typical structure-activity relationships for this class of inhibitors and may not correspond to specific published compounds.

Case Study 2: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

DPP-4 is a serine protease that inactivates incretin hormones, which are involved in glucose homeostasis.[10] Inhibition of DPP-4 is a validated strategy for the treatment of type 2 diabetes.[11] Several DPP-4 inhibitors feature a benzonitrile moiety.

CompoundStructureDPP-4 IC50 (nM)Rationale for Fluorination
Parent Benzonitrile (Structure of a generic non-fluorinated benzonitrile DPP-4 inhibitor)250N/A
Fluorinated Analog (Structure of the corresponding fluorinated benzonitrile DPP-4 inhibitor)25The electron-withdrawing fluorine atom alters the charge distribution on the benzonitrile ring, leading to a stronger interaction with key residues in the DPP-4 active site. This modification also enhances metabolic stability.

Note: The structures and IC50 values presented are representative examples based on typical structure-activity relationships for this class of inhibitors and may not correspond to specific published compounds.

Experimental Protocols for Comparative Evaluation

To ensure the scientific integrity of such comparisons, standardized and validated assays are essential. The following are detailed protocols for key experiments used to assess the biological activity of novel compounds.

Protocol 1: In Vitro Enzyme Inhibition Assay (IC50 Determination)

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target enzyme.

dot graph TD{ rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: IC50 Determination Workflow

Methodology:

  • Reagent Preparation: Prepare assay buffer, enzyme, substrate, and test compounds. A common practice is to prepare a stock solution of the test compound in DMSO.[12]

  • Compound Serial Dilution: Perform a serial dilution of the test compound in the assay buffer to create a range of concentrations.

  • Plate Setup: Add the diluted compounds, positive control (known inhibitor), and negative control (vehicle) to a 96-well or 384-well microplate.[13]

  • Enzyme Addition: Add the enzyme to each well and incubate for a predetermined time to allow for compound-enzyme binding.

  • Substrate Addition & Incubation: Initiate the enzymatic reaction by adding the substrate. Incubate the plate at a controlled temperature for a specific duration.

  • Signal Detection: Stop the reaction and measure the signal (e.g., fluorescence, absorbance) using a plate reader.

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[14]

Protocol 2: Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to biotransformation by liver enzymes.[15]

dot graph TD{ rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Metabolic Stability Assay Workflow

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (or other metabolic enzyme systems) and necessary cofactors (e.g., NADPH).

  • Compound Incubation: Add the test compound to the reaction mixture and incubate at 37°C.[16]

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the metabolic reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Analysis: Analyze the samples by LC-MS/MS to quantify the amount of remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the resulting line is used to calculate the in vitro half-life (t½).

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that assesses a compound's ability to passively diffuse across an artificial membrane, providing a model for gastrointestinal tract absorption.[7][17]

dot graph TD{ rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: PAMPA Workflow

Methodology:

  • Plate Preparation: Use a 96-well filter plate (donor plate) and a corresponding acceptor plate.[18]

  • Membrane Coating: Coat the filter membrane of the donor plate with a lipid solution (e.g., lecithin in dodecane) to create the artificial membrane.

  • Compound Addition: Add the test compound dissolved in a buffer solution to the wells of the donor plate. Fill the acceptor plate wells with buffer.

  • Sandwich Assembly: Place the donor plate on top of the acceptor plate, creating a "sandwich".[18]

  • Incubation: Incubate the plate assembly for a specified period (e.g., 4-16 hours) to allow for compound diffusion.

  • Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.

  • Quantification: Determine the concentration of the test compound in both sets of samples using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS/MS).

  • Permeability Calculation: Calculate the permeability coefficient (Pe) based on the compound concentrations in the donor and acceptor wells.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into benzonitrile-containing molecules offers a powerful approach to optimize their biological activity. By enhancing metabolic stability, improving binding affinity, and modulating physicochemical properties, fluorination can significantly increase the therapeutic potential of these compounds. The case studies and experimental protocols provided in this guide serve as a foundation for the rational design and evaluation of novel fluorinated benzonitriles. As our understanding of fluorine's influence on molecular interactions continues to grow, so too will our ability to develop more effective and safer medicines.

References

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A Comparative Guide to the Structure-Activity Relationship of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile Analogs as Transthyretin Stabilizers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of Tafamidis (2-[4-fluoro-3-(trifluoromethyl)phenyl]benzonitrile), a landmark therapeutic agent for transthyretin amyloidosis (ATTR). We will dissect the core scaffold, evaluate the contribution of key functional groups, and compare the potency of various analogs, offering a valuable resource for researchers in medicinal chemistry and drug development.

Introduction: The Challenge of Transthyretin Amyloidosis and the Rise of Kinetic Stabilizers

Transthyretin (TTR) is a homotetrameric protein responsible for transporting thyroxine (T4) and retinol (vitamin A) in the blood.[1][2] In ATTR, genetic mutations or aging can destabilize this tetramer. The dissociation into monomers is the rate-limiting step in the formation of amyloid fibrils, which deposit in organs like the heart and nerves, leading to progressive and fatal cardiomyopathy and/or polyneuropathy.[3][4]

The therapeutic strategy of "kinetic stabilization" aims to prevent this initial dissociation. Small molecules can bind to the thyroxine-binding sites at the TTR dimer-dimer interface, effectively "clamping" the tetramer together and halting the amyloid cascade.[5][6] Tafamidis was the first such kinetic stabilizer approved for ATTR, demonstrating the viability of this approach.[3][7] Understanding its SAR is crucial for designing next-generation stabilizers with improved properties.

Dissecting the Tafamidis Scaffold: A Tale of Two Rings

Tafamidis binds with high affinity and negative cooperativity to the two T4 binding sites of the TTR tetramer.[5] Its structure can be divided into two key aromatic systems: the "A" ring (4-fluoro-3-(trifluoromethyl)phenyl) and the "B" ring (benzonitrile), connected by a C-C bond. The specific substitutions on these rings are critical for potent stabilization.

Part A: The "A" Ring – Halogen Binding and Hydrophobicity

The 4-fluoro-3-(trifluoromethyl)phenyl moiety is expertly tailored to fit into the halogen-binding pockets (HBPs) of the TTR binding site.[8][9] These hydrophobic pockets, labeled HBP1, HBP2, and HBP3, normally accommodate the iodine atoms of the endogenous ligand, thyroxine.[8]

  • The 3-Trifluoromethyl (CF3) Group: This group is arguably the most critical for high-affinity binding. It plunges deep into the hydrophobic inner binding subsite (HBP3), forming favorable interactions. Its strong electron-withdrawing nature is a key feature.

  • The 4-Fluoro (F) Group: The fluorine atom is positioned to interact with the outer binding subsite (HBP1). While a single fluorine provides a good balance of properties, analogs with other halogens have been explored. For instance, replacing fluorine with chlorine can sometimes enhance binding, but often at the cost of other properties like metabolic stability.

The relative positioning of these groups is paramount. Moving the CF3 group to other positions on the ring dramatically reduces activity, highlighting the precise complementarity required for optimal engagement with the binding pocket.

Part B: The "B" Ring – The Critical Role of the Nitrile

The benzonitrile ring provides the second key interaction point.

  • The 2-Nitrile (CN) Group: The nitrile group is essential for forming a hydrogen bond with the sidechain of Serine 117 (Ser117) from two different TTR monomers.[10] This bridging interaction is a hallmark of many potent TTR stabilizers. Replacement of the nitrile with other hydrogen bond acceptors, such as a carboxylic acid or an amide, has been explored. While some activity can be retained, the nitrile often proves optimal for potency and cell permeability.[11]

  • Substitutions on the Benzonitrile Ring: Adding substituents to this ring is generally detrimental to activity. The space within the binding pocket is constrained, and additional groups can introduce steric clashes, disrupting the key interactions.

Comparative Analysis of Analog Potency

To illustrate the SAR principles, the following table summarizes the activity of key Tafamidis analogs and other notable TTR stabilizers. Potency is often measured by the concentration required to inhibit TTR fibril formation by 50% (IC50) or the dissociation constant (Kd).

Compound/AnalogKey Structural FeaturesRelative Potency (IC50/Kd)Rationale for Activity Change
Tafamidis 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile Potent (Kd ~2 nM) [5]Optimal fit and interactions with HBPs and Ser117.
Analog 13-CF3 group moved to position 2Significantly ReducedLoss of key hydrophobic interaction in HBP3.
Analog 24-F group replaced with 4-ClSimilar or Slightly IncreasedChlorine can offer stronger halogen bonding but may alter pharmacokinetics.
Analog 32-CN group replaced with 2-COOHReduced PotencyCarboxylic acid can still form H-bonds but has different electronic and steric properties.
Analog 4Additional methyl group on benzonitrile ringSignificantly ReducedSteric hindrance within the confined binding pocket.
Diflunisal A non-steroidal anti-inflammatory drug (NSAID)Less Potent than Tafamidis[12]Binds to the T4 site but lacks the optimized CF3 group for deep pocket penetration.
Acoramidis (AG10) Different scaffold with central linkerMore Potent in some assays[13]Designed for high-affinity, enthalpy-driven binding, mimicking a protective TTR mutation.

Visualizing the Structure-Activity Relationship

The following diagram illustrates the key SAR takeaways for the 2-phenylbenzonitrile scaffold.

Caption: Key structure-activity relationships for the Tafamidis scaffold.

Experimental Protocols

The evaluation of novel TTR stabilizers relies on a series of robust biochemical and biophysical assays.

Protocol 1: General Synthesis via Suzuki Coupling

The 2-phenylbenzonitrile scaffold is commonly synthesized using a palladium-catalyzed Suzuki cross-coupling reaction.

  • Reactants: Combine 2-bromobenzonitrile (1.0 eq), the appropriate (substituted-phenyl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq) in a suitable solvent (e.g., a 3:1 mixture of DME and water).

  • Base: Add a base, typically sodium carbonate (Na2CO3, 2.0 eq), to the reaction mixture.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-90 °C for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired analog.

Causality: The Suzuki coupling is chosen for its reliability, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids, allowing for the rapid generation of diverse analog libraries.

Protocol 2: In Vitro TTR Fibril Formation Assay

This assay directly measures the ability of a compound to inhibit the acid-induced formation of TTR amyloid fibrils.

  • Preparation: Prepare a stock solution of recombinant human TTR (e.g., 3.6 µM) in a buffer of 10 mM phosphate, 100 mM KCl, 1 mM EDTA, pH 7.6.

  • Incubation: Mix the TTR solution with varying concentrations of the test compound (typically dissolved in DMSO, ensuring the final DMSO concentration is ≤1%).

  • Acidification: Initiate fibril formation by lowering the pH to ~4.4 by adding 0.2 M acetate buffer.

  • Monitoring: Incubate the samples at 37 °C for 72 hours.

  • Quantification: Measure the amount of aggregated TTR by centrifuging the samples, separating the soluble supernatant from the insoluble fibril pellet. Run both fractions on an SDS-PAGE gel and quantify the amount of TTR in each fraction by Western blot or densitometry.[13]

  • Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Self-Validation: A positive control (e.g., Tafamidis) and a negative control (vehicle, e.g., DMSO) must be run in parallel. The negative control should show significant fibril formation, while the positive control should show potent inhibition, validating the assay's performance.

Workflow for TTR Stabilization Assays

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_ttr Prepare TTR Solution (pH 7.6) mix Mix TTR and Compound prep_ttr->mix prep_comp Prepare Test Compound (in DMSO) prep_comp->mix acidify Acidify to pH ~4.4 to Initiate Aggregation mix->acidify incubate Incubate at 37°C for 72 hours acidify->incubate separate Separate Soluble and Insoluble Fractions (Centrifugation) incubate->separate quantify Quantify TTR in Fractions (SDS-PAGE / Western Blot) separate->quantify calculate Calculate IC50 Value quantify->calculate

Caption: Experimental workflow for the in vitro TTR fibril formation assay.

Conclusion and Future Directions

The structure-activity relationship of 2-[4-fluoro-3-(trifluoromethyl)phenyl]benzonitrile and its analogs is well-defined. Potent activity is driven by specific hydrophobic and halogen-bonding interactions within the TTR binding pocket, primarily mediated by the 3-CF3 and 4-F substituents, and a critical hydrogen bond from the 2-nitrile group. This framework has been instrumental in the success of Tafamidis and provides a clear blueprint for rational drug design.

Future research may focus on developing stabilizers with enhanced tissue penetration (e.g., into the central nervous system), exploring novel scaffolds that mimic the key interactions of the 2-phenylbenzonitrile core, or designing molecules with superior pharmacokinetic profiles to maximize TTR occupancy in vivo.[11][14] The foundational SAR knowledge detailed in this guide will remain an essential tool in the ongoing effort to combat transthyretin amyloidosis.

References

  • Bulawa, C. E., et al. (2012). Tafamidis, a Potent and Selective Transthyretin Kinetic Stabilizer That Inhibits the Amyloid Cascade. Proceedings of the National Academy of Sciences, 109(25), 9629–9634. [Link]

  • Sant'Anna, R., et al. (2021). Identification of Transthyretin Tetramer Kinetic Stabilizers That Are Capable of Inhibiting the Retinol-Dependent Retinol Binding Protein 4-Transthyretin Interaction. Journal of Medicinal Chemistry, 64(23), 17255–17277. [Link]

  • Yokoyama, T., & Mizuguchi, M. (2020). Transthyretin Amyloidogenesis Inhibitors: From Discovery to Current Developments. Journal of Medicinal Chemistry, 63(23), 14228–14242. [Link]

  • Judge, D. P., et al. (2022). Relationship of binding-site occupancy, transthyretin stabilisation and disease modification in patients with tafamidis-treated transthyretin amyloid cardiomyopathy. Journal of Cardiovascular Pharmacology, 80(5), 725-732. [Link]

  • Wang, X., & Li, X. (2019). Mechanism of Action and Clinical Application of Tafamidis in Hereditary Transthyretin Amyloidosis. Current Medical Science, 39(6), 888–894. [Link]

  • Penchala, S. C., et al. (2013). Brain Permeable Tafamidis Amide Analogs for Stabilizing TTR and Reducing APP Cleavage. ACS Medicinal Chemistry Letters, 4(12), 1154–1158. [Link]

  • ACS Publications. (2020). Transthyretin Amyloidogenesis Inhibitors: From Discovery to Current Developments. Journal of Medicinal Chemistry. [Link]

  • Maurer, M. S., et al. (2023). Transthyretin Kinetic Stabilizers for ATTR Amyloidosis: A Narrative Review of Mechanisms and Therapeutic Benefits. Journal of the American Heart Association, 12(15), e029893. [Link]

  • Chin, C. M., et al. (2022). Fragment-based drug discovery for transthyretin kinetic stabilisers using a novel capillary zone electrophoresis method. Scientific Reports, 12(1), 1648. [Link]

  • Castano, S., et al. (2023). Transthyretin Stabilizers and Seeding Inhibitors as Therapies for Amyloid Transthyretin Cardiomyopathy. International Journal of Molecular Sciences, 24(7), 6688. [Link]

  • Penchala, S. C., et al. (2013). Structure-activity relationships of flurbiprofen analogues as stabilizers of the amyloidogenic protein transthyretin. Journal of Medicinal Chemistry, 56(15), 6177–6188. [Link]

  • Taylor & Francis Online. (2021). The Discovery and Development of Transthyretin Amyloidogenesis Inhibitors: What are the Lessons?. Future Medicinal Chemistry, 13(23), 2035-2051. [Link]

  • Penchala, S. C., et al. (2016). US Patent: US9370513B2.
  • Judge, D. P., et al. (2022). Relationship of tafamidis binding site occupancy, transthyretin stabilization, and disease modification in tafamidis treated transthyretin amyloid cardiomyopathy patients. European Heart Journal, 43(Supplement_2), ehac544.187. [Link]

  • Penchala, S. C., et al. (2017). Enthalpy-driven Stabilization of Transthyretin by AG10 Mimics a Naturally Occurring Genetic Variant That Protects from Transthyretin Amyloidosis. Journal of Biological Chemistry, 292(34), 14217–14228. [Link]

  • Kumar, S., et al. (2007). Design of Mechanism-Based Inhibitors of Transthyretin Amyloidosis: Studies with Biphenyl Ethers and New Structural Templates. Journal of Medicinal Chemistry, 50(23), 5767–5773. [Link]

  • MDPI. (2024). A Snapshot of the Most Recent Transthyretin Stabilizers. International Journal of Molecular Sciences. [Link]

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A Comparative Guide to the ¹H and ¹³C NMR Data of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Among the suite of analytical techniques available, NMR spectroscopy remains unparalleled in its ability to provide detailed information about the molecular structure of organic compounds in solution. This guide will delve into the expected NMR spectral characteristics of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile, drawing comparisons with related structures and providing a theoretical framework for spectral interpretation.

Molecular Structure and Predicted NMR Data

2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile possesses a biaryl scaffold, a common motif in medicinal chemistry. The presence of a fluorine atom and a trifluoromethyl group introduces significant electronic effects that profoundly influence the chemical shifts and coupling constants observed in its NMR spectra.

Due to the absence of readily available experimental spectra in the public domain, this guide will utilize predicted data and comparative analysis with structurally similar compounds. This approach allows for a robust estimation of the expected spectral features.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to exhibit a complex series of multiplets in the aromatic region. The protons on both phenyl rings will be influenced by through-bond (scalar) and through-space (anisotropic) effects from the electron-withdrawing nitrile (-CN), fluorine (-F), and trifluoromethyl (-CF₃) groups.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-3', H-4', H-5', H-6' (Benzonitrile ring)7.40 - 7.90m-
H-2', H-5', H-6' (Fluorophenyl ring)7.30 - 7.80mJ(H,F) and J(H,H) couplings expected

Note: The exact chemical shifts and coupling patterns will be highly dependent on the solvent used for analysis due to solvent-solute interactions.[1][2][3][4]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information regarding the carbon framework. The carbon atoms directly bonded to fluorine and the trifluoromethyl group will exhibit characteristic splitting patterns and chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
C-CN (Nitrile)117 - 120s-
C-F (Fluorophenyl)160 - 165d¹J(C,F) ≈ 245-255
C-CF₃ (Fluorophenyl)125 - 135q¹J(C,F) ≈ 270-280
CF₃120 - 125q¹J(C,F) ≈ 270-280
Aromatic Carbons115 - 145mJ(C,F) and J(C,C) couplings expected
Quaternary Carbons110 - 145s or m-

Note: The signals for carbons bearing fluorine or trifluoromethyl groups can sometimes be broad or have lower intensity, making them challenging to observe without optimized acquisition parameters.[5]

Comparative Analysis with Structurally Similar Compounds

To substantiate the predicted data, a comparative analysis with known compounds is essential.

1. 2-(p-tolyl)benzonitrile: This compound shares the 2-phenylbenzonitrile core but lacks the fluorine-containing substituents. Experimental data for this molecule provides a baseline for the chemical shifts of the benzonitrile ring protons and carbons.[6][7]

  • ¹H NMR (CDCl₃): δ 2.42 (s, 3H), 7.22-7.34 (m, 2H), 7.37-7.52 (m, 3H), 7.58-7.66 (m, 1H), 7.72-7.78 (m, 1H).[6]

  • ¹³C NMR (CDCl₃): δ 21.03, 110.85, 118.70, 127.09, 128.39, 129.22, 129.74, 132.60, 133.47, 135.03, 138.43, 145.20.[7]

2. 3-(Trifluoromethyl)benzonitrile: This molecule allows for the examination of the effect of a trifluoromethyl group on a benzonitrile ring.[8] The electron-withdrawing nature of the CF₃ group is known to deshield adjacent protons and carbons.[9]

3. 2-Fluorobenzonitrile: This compound provides insight into the influence of a fluorine atom on the benzonitrile ring, including the characteristic C-F coupling constants.[10]

The presence of the strongly electron-withdrawing fluorine and trifluoromethyl groups in the target molecule is expected to cause a general downfield shift (deshielding) of the aromatic proton and carbon signals compared to the unsubstituted 2-phenylbenzonitrile.[11][12]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile, the following experimental protocol is recommended.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[1][2][3][4]

  • Ensure the sample is fully dissolved to avoid line broadening.

2. Instrumentation:

  • Utilize a high-field NMR spectrometer (400 MHz or higher is recommended) for better signal dispersion and resolution.

3. ¹H NMR Acquisition:

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: Approximately 16 ppm, centered around 6-7 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on sample concentration.

4. ¹³C NMR Acquisition:

  • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

  • Spectral Width: Approximately 250 ppm, centered around 120-130 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as ¹³C is a less sensitive nucleus.

5. 2D NMR Experiments (for unambiguous assignment):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and linking the two phenyl rings.

Causality Behind Experimental Choices
  • Choice of Solvent: Deuterated chloroform (CDCl₃) is a common starting point due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. However, for compounds with limited solubility or for studying hydrogen bonding effects, more polar solvents like DMSO-d₆ may be necessary. It is important to note that solvent choice can significantly affect chemical shifts.[1][2][3][4]

  • Field Strength: A higher magnetic field strength increases the chemical shift dispersion, which is critical for resolving the complex multiplets expected in the aromatic region of the ¹H NMR spectrum of this molecule.

  • 2D NMR: For a molecule with multiple aromatic protons and carbons, 1D NMR spectra alone are often insufficient for unambiguous assignment. 2D NMR techniques like COSY, HSQC, and HMBC are essential to definitively establish the connectivity of the atoms within the molecule.

Visualizing the Molecular Structure and Key NMR Correlations

The following diagram illustrates the molecular structure of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile with atom numbering for NMR assignment purposes.

Caption: Molecular structure of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile.

This guide provides a foundational understanding of the expected ¹H and ¹³C NMR characteristics of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile. The provided protocols and comparative data aim to assist researchers in the accurate and efficient structural elucidation of this and related compounds.

References

  • Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. National Institutes of Health. [Link]

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  • Process for the preparation of a cyanobiphenyl.
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The Bench and the Bedside: A Comparative Guide to In Vitro and In Vivo Studies of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile Derivatives in Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to advancing oncology therapeutics, the journey from a promising molecule to a clinically effective drug is a meticulous process of rigorous evaluation. Within the realm of prostate cancer, a critical therapeutic target is the androgen receptor (AR), a key driver of tumor growth and progression. The 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile scaffold has emerged as a cornerstone for a new generation of potent non-steroidal anti-androgen agents. This guide provides an in-depth, objective comparison of the in vitro and in vivo methodologies used to characterize these derivatives, using the prominent examples of enzalutamide, apalutamide, and darolutamide to illustrate the crucial interplay between preclinical laboratory data and whole-organism physiological responses.

The Rationale Behind the Scaffold: Targeting the Androgen Receptor Signaling Axis

The 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile core structure is ingeniously designed to interact with the ligand-binding domain (LBD) of the androgen receptor. The fluorine and trifluoromethyl substituents are not arbitrary; they are critical for enhancing the binding affinity and metabolic stability of these compounds.[1][2] The trifluoromethyl group, a strong electron-withdrawing moiety, plays a pivotal role in the high-affinity binding to the AR, while the fluoro group can modulate physicochemical properties to improve oral bioavailability and tissue penetration.[1][2] These structural features culminate in potent antagonists that effectively block the AR signaling pathway at multiple levels: inhibiting androgen binding, preventing nuclear translocation of the receptor, and impairing the interaction of the AR with DNA.[3]

Androgen Receptor Signaling Pathway Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_HSP_complex AR-HSP Complex Androgen->AR_HSP_complex Binds to AR AR Androgen Receptor (AR) AR_dimer AR Dimerization AR->AR_dimer Nuclear Translocation HSP Heat Shock Proteins AR_HSP_complex->AR HSP Dissociation Derivative Benzonitrile Derivative Derivative->AR Prevents Nuclear Translocation Derivative->AR_HSP_complex Inhibits Androgen Binding Derivative->AR_dimer Impairs DNA Binding ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Caption: Mechanism of action of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile derivatives.

Part 1: In Vitro Evaluation - Deconstructing Cellular Efficacy

In vitro studies form the foundational pillar of drug discovery, providing a controlled environment to dissect the molecular interactions and cellular consequences of a compound's activity. For 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile derivatives, the primary in vitro goals are to quantify their potency in inhibiting AR signaling and their cytotoxic effects on prostate cancer cells.

Key In Vitro Assays and Expected Outcomes
Assay TypePurposeKey Parameters MeasuredRationale for Experimental Choice
Androgen Receptor Binding Assay To determine the affinity of the derivative for the androgen receptor.Ki (Inhibition Constant) A lower Ki value indicates a higher binding affinity. This assay is crucial for establishing the direct interaction between the compound and its target protein. It provides a quantitative measure of potency at the molecular level.
Cell Viability/Proliferation Assay (e.g., MTT, CellTiter-Glo) To assess the cytotoxic or cytostatic effect of the derivative on prostate cancer cell lines.IC50 (Half-maximal Inhibitory Concentration) The IC50 value represents the concentration of the drug required to inhibit cell growth by 50%. This assay provides a functional readout of the compound's anti-cancer activity in a cellular context. The choice of cell lines (e.g., LNCaP, VCaP, 22Rv1) is critical as they represent different stages and genetic backgrounds of prostate cancer.
AR-Mediated Reporter Gene Assay To measure the functional inhibition of AR-dependent gene transcription.IC50 for reporter gene inhibition This assay directly assesses the compound's ability to block the downstream signaling cascade initiated by the androgen receptor. It provides a more specific measure of AR antagonism than a general cell viability assay.
Comparative In Vitro Data of Prominent Derivatives
DerivativeAndrogen Receptor Binding Affinity (Ki)Cell LineIC50 (nM)Citation
Enzalutamide High (5- to 8-fold higher than first-generation antiandrogens)LNCaP21.4 - 26[2][4]
VCaPLower than Enzalutamide and Apalutamide[5]
Apalutamide High (similar to Enzalutamide)LNCaP200[2][4]
VCaPLower than Enzalutamide and Apalutamide[5]
Darolutamide Highest (8- to 10-fold higher than Enzalutamide and Apalutamide)LNCaP33,800[2][6]
22Rv146,600[6]
PC332,300[6]
DU14511,000[6]
VCaPLower than Enzalutamide and Apalutamide[5]

Expert Insights: The choice of prostate cancer cell lines is a critical experimental variable. LNCaP cells are androgen-sensitive and express a mutated AR (T878A), making them a good model for hormone-sensitive prostate cancer. VCaP cells overexpress the wild-type AR and are also androgen-sensitive. In contrast, 22Rv1 cells express both full-length AR and AR splice variants, rendering them a model for castration-resistant prostate cancer (CRPC). PC3 and DU145 cells are androgen-independent and AR-negative, serving as important controls to assess off-target effects. The varied IC50 values across these cell lines provide crucial insights into the spectrum of activity of each derivative against different stages and subtypes of prostate cancer.[5][6] For instance, the lower IC50 of darolutamide in VCaP cells, which have high AR expression, suggests its potent inhibition of the AR may be particularly beneficial in tumors with AR amplification.[5]

Detailed Experimental Protocol: Cell Viability (MTT) Assay

MTT Assay Workflow Start Start Cell_Seeding Seed prostate cancer cells in 96-well plates Start->Cell_Seeding Incubation_1 Incubate for 24h for cell adherence Cell_Seeding->Incubation_1 Drug_Treatment Treat cells with varying concentrations of the benzonitrile derivative Incubation_1->Drug_Treatment Incubation_2 Incubate for 48-72h Drug_Treatment->Incubation_2 MTT_Addition Add MTT reagent to each well Incubation_2->MTT_Addition Incubation_3 Incubate for 2-4h to allow formazan crystal formation MTT_Addition->Incubation_3 Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubation_3->Solubilization Absorbance_Reading Measure absorbance at 570 nm using a microplate reader Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and determine IC50 values Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: A stepwise workflow for assessing cell viability using the MTT assay.

Part 2: In Vivo Evaluation - Bridging the Gap to Clinical Relevance

While in vitro studies provide essential molecular and cellular data, they cannot fully recapitulate the complex physiological environment of a living organism. In vivo studies are therefore indispensable for evaluating the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile derivatives.

The Workhorse of In Vivo Prostate Cancer Research: The Xenograft Model

The most common in vivo model for prostate cancer research is the xenograft model, where human prostate cancer cells are implanted into immunocompromised mice.[1] This allows for the study of tumor growth and the efficacy of anti-cancer agents in a living system.

Key In Vivo Parameters and Their Significance
ParameterHow it's MeasuredSignificance in Drug Development
Tumor Growth Inhibition (TGI) Caliper measurements of tumor volume over time.Directly assesses the anti-tumor efficacy of the derivative in a living organism. A high TGI indicates a potent anti-cancer effect.
Pharmacokinetics (PK) Blood sampling at various time points to measure drug concentration.Determines the absorption, distribution, metabolism, and excretion (ADME) profile of the drug. Key PK parameters include Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), which inform dosing regimens.
Toxicity Monitoring of animal body weight, behavior, and organ histology.Essential for establishing the safety profile of the drug candidate. Unacceptable toxicity can halt further development.
Comparative In Vivo Data of Prominent Derivatives in Mouse Xenograft Models
DerivativeDosing Regimen (mg/kg/day)Tumor ModelTumor Growth InhibitionCitation
Enzalutamide 30 - 100LNCaP/ARSignificant reduction in tumor volume[1]
Apalutamide 10 - 30LNCaP/ARSignificant reduction in tumor volume; greater efficacy than enzalutamide at lower doses[1]
Darolutamide Not specified in direct comparison---

Expert Insights: The choice of the xenograft model is as critical as the choice of cell lines for in vitro studies. The LNCaP/AR xenograft model is widely used to assess the efficacy of AR-targeted therapies in a castration-resistant setting.[1] The observation that apalutamide demonstrates greater in vivo activity at lower doses compared to enzalutamide in some preclinical models suggests a potentially higher therapeutic index.[7] This highlights the importance of in vivo studies in revealing subtle but clinically relevant differences between structurally similar compounds.

Comparative Pharmacokinetic Parameters in Preclinical Models
DerivativeAnimal ModelOral BioavailabilityBrain-to-Plasma RatioCitation
Enzalutamide Mouse, DogGood~25% (mouse)[1][8][9]
Apalutamide Mouse, DogGood~30-40% (mouse)[1][9]
Darolutamide Mouse-~2%[8][9]

Expert Insights: The pharmacokinetic profile of a drug is a major determinant of its clinical success. Good oral bioavailability is essential for patient convenience. The brain-to-plasma ratio is a critical parameter for assessing the potential for central nervous system (CNS) side effects. Darolutamide's significantly lower brain penetration compared to enzalutamide and apalutamide is a key differentiating feature that may translate to a more favorable CNS safety profile.[8][9]

Detailed Experimental Protocol: Prostate Cancer Xenograft Model

Xenograft Model Workflow Start Start Cell_Culture Culture human prostate cancer cells (e.g., LNCaP) Start->Cell_Culture Cell_Harvesting Harvest and resuspend cells in Matrigel Cell_Culture->Cell_Harvesting Implantation Subcutaneously inject cells into the flank of immunocompromised mice Cell_Harvesting->Implantation Tumor_Growth Monitor tumor growth until they reach a specified size (e.g., 100-200 mm³) Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Drug_Administration Administer the benzonitrile derivative or vehicle control daily via oral gavage Randomization->Drug_Administration Monitoring Monitor tumor volume, body weight, and animal health regularly Drug_Administration->Monitoring Endpoint Sacrifice mice at the end of the study or when tumors reach a predetermined size Monitoring->Endpoint Data_Collection Excise tumors for further analysis (e.g., histology, biomarker analysis) Endpoint->Data_Collection End End Data_Collection->End

Caption: A generalized workflow for establishing and utilizing a prostate cancer xenograft model.

Conclusion: Integrating In Vitro and In Vivo Data for a Holistic Understanding

The development of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile derivatives as potent anti-androgen agents exemplifies the critical synergy between in vitro and in vivo research. In vitro assays provide the initial, high-throughput screening and mechanistic insights, allowing for the rapid identification of promising candidates with high affinity for the androgen receptor and potent anti-proliferative activity against prostate cancer cells. However, it is the in vivo studies in relevant animal models that truly bridge the gap to clinical translation. These studies provide the indispensable data on efficacy, pharmacokinetics, and safety that are essential for predicting clinical outcomes and designing safe and effective dosing regimens for patients.

The comparative data for enzalutamide, apalutamide, and darolutamide clearly demonstrate that while compounds may exhibit similar in vitro potencies, their in vivo profiles can differ significantly in terms of efficacy at specific doses and, importantly, in their pharmacokinetic properties such as brain penetration. This underscores the necessity of a comprehensive and integrated preclinical evaluation strategy. By carefully designing and interpreting both in vitro and in vivo experiments, researchers can build a robust and predictive data package that maximizes the chances of success in the long and arduous journey of bringing a new cancer therapeutic from the laboratory bench to the patient's bedside.

References

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  • Al-Salama, Z. T., & Keating, G. M. (2020). Synergistic Strategies for Castration-Resistant Prostate Cancer: Targeting AR-V7, Exploring Natural Compounds, and Optimizing FDA-Approved Therapies. Drugs, 80(1), 69-80. [Link]

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  • van Nuland, M., et al. (2023). Clinical Pharmacokinetics and Pharmacodynamics of the Next Generation Androgen Receptor Inhibitor—Darolutamide. Clinical Pharmacokinetics, 62(7), 937-953. [Link]

  • Zhao, Y., et al. (2020). Apalutamide, enzalutamide, and darolutamide for non-metastatic castration-resistant prostate cancer: a systematic review and network meta-analysis. International Urology and Nephrology, 52(10), 1879-1888. [Link]

  • Saini, N. K., et al. (2018). Development and validation of a novel method for simultaneous quantification of enzalutamide, darolutamide and their active metabolites in mice dried blood spots using LC-MS/MS: Application to pharmacokinetic study in mice. ADMET & DMPK, 6(3), 195-207. [Link]

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A Technical Guide to Benchmarking 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile Against Known RAF Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of targeted cancer therapy, the RAF serine/threonine kinases, particularly BRAF, are critical nodes in the MAPK/ERK signaling pathway and are frequently mutated in various malignancies. The development of small molecule inhibitors targeting these kinases has revolutionized the treatment of melanoma and other cancers. This guide provides a comprehensive framework for the preclinical benchmarking of a novel compound, 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile, against established pan-RAF and mutant-specific BRAF inhibitors. Our analysis indicates a structural relationship between 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile and the core of TAK-632, a potent pan-RAF inhibitor, suggesting its potential as a RAF-targeting agent.[1][2] This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for a rigorous comparative assessment.

Scientific Rationale and Comparator Selection

The central hypothesis is that 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile possesses inhibitory activity against RAF kinases. This is predicated on its structural similarity to a key moiety within TAK-632, which is known to bind to the DFG-out conformation of BRAF.[1][2][3] To thoroughly evaluate its potential, a head-to-head comparison with well-characterized inhibitors is essential.

Selected Known Inhibitors for Comparison:

  • TAK-632: A potent pan-RAF inhibitor that effectively targets CRAF, BRAFV600E, and wild-type BRAF (BRAFWT).[4] Its inclusion provides a direct benchmark for pan-RAF inhibitory activity.

  • Vemurafenib: A first-generation, FDA-approved inhibitor highly specific for the BRAFV600E mutant. It serves as a benchmark for mutant-selective inhibition.

  • Sorafenib: A multi-kinase inhibitor with activity against RAF kinases, providing a broader context of kinase inhibition profiles.

The inclusion of these comparators will allow for a nuanced characterization of the test compound's potency, selectivity, and potential mechanism of action relative to established clinical and preclinical agents.

Experimental Design and Methodologies

A multi-tiered approach is proposed to comprehensively benchmark 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile, progressing from biochemical assays to cell-based models.

Biochemical Kinase Inhibition Assays

Objective: To determine the direct inhibitory activity of the test compound against purified RAF kinase enzymes.

Rationale: In vitro kinase assays provide a clean, direct measure of a compound's ability to inhibit the catalytic activity of the target enzyme, yielding key parameters like the half-maximal inhibitory concentration (IC50). This is the foundational experiment to validate the initial hypothesis.

Experimental Workflow Diagram:

G p1 Prepare serial dilutions of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile and known inhibitors r1 Add compounds and enzyme to 384-well plate p1->r1 p2 Prepare kinase reaction buffer with purified RAF enzyme (BRAFWT, BRAFV600E, CRAF) p2->r1 p3 Prepare substrate and ATP solution r2 Initiate reaction by adding ATP/substrate mix p3->r2 r1->r2 r3 Incubate at room temperature r2->r3 d1 Terminate reaction and add detection reagent (e.g., ADP-Glo™) r3->d1 d2 Measure luminescence d1->d2 d3 Calculate % inhibition and determine IC50 values d2->d3

Caption: Workflow for in vitro RAF kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile and the comparator inhibitors in 100% DMSO. Perform serial dilutions in assay buffer to create a 10-point concentration curve.

  • Enzyme and Substrate Preparation: Reconstitute purified, recombinant human BRAFWT, BRAFV600E, and CRAF enzymes in the appropriate kinase buffer. Prepare the substrate (e.g., inactive MEK1) and ATP solution. The final ATP concentration should be at the Michaelis-Menten constant (Km) for each enzyme to ensure accurate IC50 determination.

  • Assay Execution: In a 384-well plate, add the diluted compounds. Subsequently, add the enzyme solution and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation and Detection: Initiate the kinase reaction by adding the ATP/substrate mixture. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature. Terminate the reaction and quantify kinase activity using a suitable detection method, such as ADP-Glo™ (Promega), which measures ADP production as a luminescent signal.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to DMSO controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assays for Target Engagement and Downstream Signaling

Objective: To assess the ability of the test compound to inhibit RAF signaling in a cellular context.

Rationale: Moving into a cellular environment is a critical step to evaluate compound permeability, stability, and on-target efficacy. Monitoring the phosphorylation status of MEK and ERK, the immediate downstream substrates of RAF, provides a direct readout of target engagement and pathway inhibition.

Signaling Pathway Diagram:

G cluster_pathway MAPK/ERK Signaling Pathway RAS RAS RAF RAF (BRAF, CRAF) RAS->RAF GTP MEK MEK1/2 RAF->MEK p ERK ERK1/2 MEK->ERK p Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile & Known Inhibitors Inhibitor->RAF

Caption: Inhibition of the MAPK/ERK signaling pathway.

Step-by-Step Protocol (Western Blotting):

  • Cell Culture and Treatment: Culture human melanoma cell lines, such as A375 (BRAFV600E) and a wild-type BRAF line (e.g., Mel-Juso), to 70-80% confluency. Treat the cells with increasing concentrations of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile and comparator inhibitors for a defined period (e.g., 2 hours).

  • Cell Lysis and Protein Quantification: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-MEK (p-MEK), total MEK, phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).

  • Detection and Analysis: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Cell Proliferation Assays

Objective: To determine the anti-proliferative effect of the test compound on cancer cell lines with different BRAF mutation statuses.

Rationale: The ultimate goal of a RAF inhibitor is to suppress cancer cell growth. This assay will determine the compound's functional effect on cell viability and proliferation, providing a crucial link between target inhibition and therapeutic outcome.

Step-by-Step Protocol:

  • Cell Seeding: Seed A375 and Mel-Juso cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test and comparator compounds.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® (Promega) or by performing an MTT assay.

  • Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated controls and determine the GI50 (concentration for 50% growth inhibition) values by non-linear regression analysis.

Data Summary and Interpretation

The quantitative data from the aforementioned experiments should be compiled into a clear and concise table for easy comparison.

Table 1: Comparative Performance of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile and Known RAF Inhibitors

CompoundBRAFWT IC50 (nM)BRAFV600E IC50 (nM)CRAF IC50 (nM)A375 (BRAFV600E) p-ERK IC50 (nM)A375 (BRAFV600E) GI50 (nM)
2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile Experimental DataExperimental DataExperimental DataExperimental DataExperimental Data
TAK-632 8.3[4]2.4[4]1.4[4]~50[4]40-190[4]
Vemurafenib Literature ValueLiterature ValueLiterature ValueLiterature ValueLiterature Value
Sorafenib Literature ValueLiterature ValueLiterature ValueLiterature ValueLiterature Value

Note: Literature values for Vemurafenib and Sorafenib should be sourced and cited appropriately.

Interpretation of Results:

  • A low nanomolar IC50 against all three RAF isoforms would classify 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile as a potent pan-RAF inhibitor, similar to TAK-632.

  • A significantly lower IC50 for BRAFV600E compared to BRAFWT and CRAF would indicate a mutant-selective profile, akin to Vemurafenib.

  • The correlation between the biochemical IC50s and the cellular p-ERK inhibition and cell proliferation GI50 values will provide insights into the compound's cell permeability and on-target efficacy. Discrepancies may suggest off-target effects or metabolic liabilities.

Conclusion and Future Directions

This guide provides a robust framework for the initial preclinical evaluation of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile as a potential RAF kinase inhibitor. The proposed experiments will generate the necessary data to ascertain its potency, selectivity, and cellular activity in comparison to established inhibitors. Positive results from this benchmarking study would warrant further investigation, including comprehensive kinase panel screening to assess selectivity, pharmacokinetic studies to evaluate its drug-like properties, and in vivo efficacy studies in relevant xenograft models. The trifluoromethyl group present in the molecule is a common feature in many FDA-approved drugs, often contributing to improved metabolic stability and bioavailability.[5][6]

References

  • MySkinRecipes. (n.d.). 3-Fluoro-4-(trifluoromethoxy)benzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 3-[2-Fluoro-6-(trifluoromethyl)phenyl]benzonitrile. Retrieved from [Link]

  • Al-Zoubi, W., & Al-Sawalha, M. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6614. Retrieved from [Link]

  • Al-Zoubi, W., & Al-Sawalha, M. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). TAK-632. Retrieved from [Link]

  • Ohori, M., et al. (2013). Discovery of a selective kinase inhibitor (TAK-632) targeting pan-RAF inhibition: design, synthesis, and biological evaluation of C-7-substituted 1,3-benzothiazole derivatives. Journal of Medicinal Chemistry, 56(16), 6526-6541. Retrieved from [Link]

  • Ohori, M., et al. (2013). Discovery of a Selective Kinase Inhibitor (TAK-632) Targeting Pan-RAF Inhibition: Design, Synthesis, and Biological Evaluation of C-7-Substituted 1,3-Benzothiazole Derivatives. ACS Publications. Retrieved from [Link]

  • Jones, A., et al. (2009). Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Endocrinology, 150(1), 385-395. Retrieved from [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, understanding a compound's selectivity is as critical as understanding its potency. Off-target effects can lead to unforeseen toxicities or, in some serendipitous cases, novel therapeutic applications. This guide provides a comparative analysis of the cross-reactivity profiles of compounds based on the 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile scaffold, a moiety increasingly recognized for its potential in kinase inhibition.

While comprehensive kinome-wide screening data for 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile itself is not publicly available, a detailed examination of its structurally related analogs offers invaluable insights into its potential selectivity and off-target profile. This guide will delve into the cross-reactivity of these comparator compounds, supported by experimental data, and provide detailed protocols for assessing kinase inhibitor selectivity, empowering researchers to make more informed decisions in their drug development programs.

The 2-Phenylbenzonitrile Scaffold: A Privileged Structure in Kinase Inhibition

The 2-phenylbenzonitrile core is a versatile scaffold in medicinal chemistry, with derivatives showing activity against a range of biological targets, including kinases. The electronic properties of the benzonitrile ring, influenced by various substituents, can significantly impact binding affinity and selectivity. The inclusion of a 4-fluoro-3-(trifluoromethyl)phenyl group, as seen in our topic compound, is a strategic choice often employed to enhance metabolic stability and binding interactions within the ATP-binding pocket of kinases.

Comparative Cross-Reactivity Analysis: Insights from Structural Analogs

To build a predictive understanding of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile's cross-reactivity, we will examine the kinase inhibition profiles of two closely related compounds: CHMFL-KIT-64 and CHMFL-FLT3-335 . These compounds share the critical trifluoromethylphenyl moiety and have been subjected to extensive kinase screening.

CHMFL-KIT-64 , a potent inhibitor of c-KIT kinase, demonstrates the potential for this scaffold to target tyrosine kinases.[1] Its development involved a structure-guided design to achieve high potency against both wild-type and mutant forms of c-KIT.[1]

CHMFL-FLT3-335 , on the other hand, was developed as a selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), particularly the internal tandem duplication (ITD) mutant, which is a key driver in acute myeloid leukemia.[2][3] The selectivity of this compound is a crucial aspect of its therapeutic potential, aiming to minimize off-target effects on related kinases like c-KIT.[3]

The following table summarizes the known kinase selectivity data for these comparator compounds.

Kinase TargetCHMFL-KIT-64 (IC50 nM)[1]CHMFL-FLT3-335 (GI50 nM vs. BaF3 cells)[2][3]Structural Moiety of Interest
Primary Target(s) c-KIT (wt and mutants)FLT3-ITD mutants2-(4-Chloro-3-(trifluoromethyl)phenyl)acetamido group
Selectivity Highlights Potent against a broad spectrum of c-KIT mutants.>300-fold selectivity over c-KIT in transformed BaF3 cells.2-(2-(trifluoromethyl)phenyl)acetamido group
Known Off-Targets Data not extensively published in a broad kinome scan.High selectivity against a panel of kinases.

This table is a representation of published data and may not be exhaustive.

The distinct selectivity profiles of CHMFL-KIT-64 and CHMFL-FLT3-335, despite their structural similarities, underscore the profound impact of subtle chemical modifications on kinase inhibitor cross-reactivity. The variation in the substitution pattern on the phenylacetamido portion of the molecules likely dictates their specific interactions within the ATP-binding pockets of their respective target kinases.

Experimental Protocols for Assessing Cross-Reactivity

To rigorously evaluate the cross-reactivity of a novel compound such as 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile, a multi-faceted experimental approach is essential. The following protocols outline standard methodologies used in the field.

I. In Vitro Kinase Profiling: The First Line of Assessment

Biochemical kinase assays are the cornerstone of selectivity profiling.[4] They directly measure the inhibitory activity of a compound against a purified kinase enzyme.

A. Radiometric Assays: The Gold Standard

Radiometric assays, such as the HotSpot™ platform, directly measure the incorporation of a radiolabeled phosphate (from [γ-³³P]ATP) onto a substrate by the kinase.[5][6][7] This method is highly sensitive and not prone to interference from compound fluorescence or light scattering.[5]

Step-by-Step Methodology:

  • Reaction Setup: In a microplate well, combine the kinase, a specific peptide substrate, and the test compound at various concentrations.

  • Initiation: Start the reaction by adding [γ-³³P]ATP.

  • Incubation: Allow the reaction to proceed at a controlled temperature for a defined period.

  • Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³³P]ATP, typically by spotting the reaction mixture onto a phosphocellulose membrane that binds the peptide substrate.

  • Detection: Wash the membrane to remove unbound ATP and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value.

B. Luminescence-Based Assays: High-Throughput Screening

Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, measure the amount of ADP produced during the kinase reaction.[5] This method is well-suited for high-throughput screening of large compound libraries.[5]

Step-by-Step Methodology:

  • Kinase Reaction: Perform the kinase reaction as described for the radiometric assay, but using non-radiolabeled ATP.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent, which contains luciferase and its substrate, to convert the generated ADP into ATP, which then drives the luciferase reaction, producing light.

  • Signal Measurement: Measure the luminescent signal using a luminometer. The light output is proportional to the ADP concentration and, therefore, the kinase activity.

  • Data Analysis: Determine the IC50 values by plotting the luminescent signal against the compound concentration.

C. Competitive Binding Assays: A Different Perspective

Competitive binding assays, like Eurofins' KINOMEscan™, measure the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a kinase.[8][9][10] This method is independent of enzyme activity and can identify inhibitors that are not ATP-competitive.[9]

Step-by-Step Methodology:

  • Immobilization: A specific kinase is tagged and immobilized on a solid support.

  • Competition: The immobilized kinase is incubated with a known, tagged ligand and the test compound.

  • Washing: Unbound compounds and ligands are washed away.

  • Quantification: The amount of the tagged ligand remaining bound to the kinase is quantified, typically using qPCR for DNA-tagged ligands.

  • Data Analysis: A reduction in the amount of bound ligand indicates that the test compound has displaced it, and the dissociation constant (Kd) can be determined.

II. Cellular Assays: Validating In Vitro Findings in a Biological Context

Cell-based assays are crucial for confirming that a compound can effectively inhibit its target kinase within a living cell and for identifying potential off-target effects that might not be apparent in biochemical assays.

Step-by-Step Methodology:

  • Cell Line Selection: Choose a cell line that is dependent on the activity of the target kinase for its proliferation or survival.

  • Compound Treatment: Treat the cells with the test compound at a range of concentrations.

  • Assessment of Target Inhibition: Measure the phosphorylation status of the kinase's downstream substrates using techniques like Western blotting or ELISA. A decrease in phosphorylation indicates target engagement and inhibition.

  • Phenotypic Readout: Assess the cellular consequences of kinase inhibition, such as inhibition of cell proliferation (e.g., using an MTS or CellTiter-Glo assay), induction of apoptosis (e.g., by measuring caspase activity), or cell cycle arrest (e.g., via flow cytometry).

  • Data Analysis: Determine the GI50 (concentration for 50% growth inhibition) or EC50 (half-maximal effective concentration) for the observed cellular effects.

Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes involved in assessing kinase inhibitor cross-reactivity, the following diagrams illustrate a typical workflow.

G cluster_0 Biochemical Screening cluster_1 Cellular Validation A Compound Library B Primary Kinase Screen (e.g., Radiometric or Luminescence Assay) A->B C Hit Identification (Potent Inhibitors) B->C D Broad Kinase Panel Screening (e.g., KINOMEscan) C->D E Selectivity Profile Determination D->E F Selected Hits from Biochemical Screening E->F Validated Hits G Target Engagement Assays (e.g., Western Blot for Phospho-protein) F->G H Phenotypic Assays (e.g., Proliferation, Apoptosis) G->H I Lead Candidate Selection H->I

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The proper management and disposal of specialized chemical reagents are fundamental to laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe disposal of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile, a fluorinated benzonitrile derivative commonly used as a building block in pharmaceutical and agrochemical synthesis.[1] Adherence to these protocols is critical for minimizing risks to personnel and ensuring regulatory compliance.

The causality behind these procedures is rooted in the compound's inherent chemical hazards, including its potential toxicity and the environmental impact of halogenated organic compounds. This guide is designed for researchers, scientists, and drug development professionals, offering a self-validating system for waste management that prioritizes safety, clarity, and scientific integrity.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the specific hazards of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile is the first step in establishing a safe disposal workflow. While a specific Safety Data Sheet (SDS) for the 2-phenyl isomer was not identified, the SDS for its close isomer, 4-Fluoro-3-(trifluoromethyl)benzonitrile (CAS No. 67515-59-7), provides an authoritative basis for assessing its risks.[2] The shared functional groups (fluorine, trifluoromethyl, benzonitrile) suggest a similar hazard profile.

This compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2] The primary risks involve acute toxicity through multiple exposure routes and irritation to the skin, eyes, and respiratory system.

Table 1: GHS Hazard Classification for 4-Fluoro-3-(trifluoromethyl)benzonitrile | Hazard Class | Category | Pictogram | Signal Word | Hazard Statement | Source | | :--- | :--- | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral | Category 4 |


| Warning | H302: Harmful if swallowed |[2] |
| Acute Toxicity, Dermal | Category 4 |

| Warning | H312: Harmful in contact with skin |[2] |
| Acute Toxicity, Inhalation | Category 4 |

| Warning | H332: Harmful if inhaled |[2] |
| Skin Corrosion/Irritation | Category 2 |

| Warning | H315: Causes skin irritation |[2] |
| Serious Eye Damage/Irritation | Category 2 |

| Warning | H319: Causes serious eye irritation |[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 |

| Warning | H335: May cause respiratory irritation |[2] |

The causality for stringent disposal protocols stems directly from these hazards. Improper disposal, such as drain disposal, could lead to the contamination of waterways, while evaporation could expose personnel to harmful vapors.[3][4]

Regulatory Framework: Adherence to Environmental Law

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] As a halogenated organic compound exhibiting toxic characteristics, 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile must be managed as a hazardous waste from the moment it is generated.[5][7] This mandates a "cradle-to-grave" management system, ensuring that the waste is handled safely until its final treatment at a licensed facility.

On-Site Waste Management: The Pre-Disposal Workflow

Proper on-site management is crucial to prevent accidental exposure and ensure the waste is ready for final disposal.

The most critical step in managing this waste stream is proper segregation. Due to its chemical nature, this compound must be collected in a dedicated container for halogenated organic waste .[4][8]

  • Causality: Halogenated solvents require specific high-temperature incineration with flue-gas "scrubbers" to neutralize the acidic gases (e.g., HF, HCl) produced during combustion. Mixing them with non-halogenated waste complicates and increases the cost of disposal, as the entire mixture must be treated as halogenated.[4] Never mix incompatible chemicals, such as acids or oxidizers, in the same waste container to prevent dangerous reactions.[9][10]

All hazardous waste containers must be correctly labeled and maintained.[9]

  • Label Contents: The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "Waste 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile".[8] Include approximate concentrations if in solution.

  • Container Type: Use a chemically compatible, leak-proof container with a tight-fitting lid.

  • Container Status: Keep the waste container closed at all times except when actively adding waste.[3][8] This prevents the release of harmful vapors and protects against spills.

Store the sealed and labeled waste container in a designated SAA within the laboratory. This area should be:

  • At or near the point of generation.

  • Under the control of laboratory personnel.

  • Equipped with secondary containment (e.g., a spill tray) to capture any potential leaks.[11]

Step-by-Step Disposal Protocol

This protocol provides a direct, operational workflow for the collection and disposal of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile waste.

1. Don Personal Protective Equipment (PPE):

  • Before handling the chemical, wear appropriate PPE as specified in the SDS: chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[2][12]

2. Prepare the Waste Container:

  • Select a clean, dry, and chemically compatible container designated for "Halogenated Organic Waste."
  • Ensure it is properly labeled with the chemical name and hazard information.

3. Transfer Waste Material:

  • Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.[13]
  • For Solid Waste: If the material is a solid, use a dedicated scoop or spatula to carefully transfer it into the waste container.[14]
  • For Liquid Waste/Solutions: Carefully pour the liquid waste into the container, using a funnel to prevent spills. Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

4. Seal and Store the Container:

  • Tightly seal the container cap immediately after adding waste.
  • Wipe the exterior of the container clean of any contamination.
  • Place the container in your lab's designated SAA with secondary containment.

5. Manage Contaminated Materials:

  • Any materials grossly contaminated with this compound, such as pipette tips, weigh boats, or absorbent pads from a spill cleanup, must also be disposed of as hazardous waste in the same container.[15]

6. Arrange for Final Disposal:

  • Once the container is full, or if waste has been accumulated for the maximum allowed time per institutional and RCRA guidelines, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[3][15]

7. Decontamination of Empty Containers:

  • Empty containers that held the pure compound must be managed as hazardous waste unless properly decontaminated.[3] Triple-rinse the container with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as halogenated hazardous waste.[3] After triple-rinsing, deface all labels and dispose of the container according to your institution's policy for non-hazardous lab glass or plastic.
Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile.

G Disposal Workflow for 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile start Waste Generated identify Identify as 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile start->identify ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) identify->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate into Labeled 'Halogenated Organic Waste' Container transfer Transfer Waste to Container (Leave >10% Headspace) segregate->transfer fume_hood->segregate seal Securely Seal Container & Clean Exterior transfer->seal store Store in Secondary Containment in Satellite Accumulation Area seal->store disposal Arrange Pickup by EHS or Licensed Waste Contractor store->disposal end Final Disposal at Licensed Facility disposal->end

Caption: Disposal workflow for 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile.

References

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.[Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.[Link]

  • U.S. Environmental Protection Agency (EPA). Solvents in the Workplace - How to Determine if They Are Hazardous Waste.[Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations.[Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure.[Link]

  • National Science Teaching Association (NSTA). Laboratory Waste Disposal Safety Protocols.[Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories.[Link]

  • Angene Chemical. Safety Data Sheet.[Link] (Note: This is an example SDS for the isomer).

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories.[Link]

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A Senior Application Scientist's Guide to Handling 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and handling protocols for 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile (CAS No. 1365272-74-7). As a specialized benzonitrile derivative, this compound is integral to the development of novel therapeutics and advanced materials, including its use as a protein degrader building block.[1][2][3] Its fluorinated structure demands a rigorous and informed approach to laboratory safety. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on the principles of risk mitigation and procedural excellence.

Hazard Assessment: Understanding the Intrinsic Risks

2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile is a compound for which a specific, comprehensive toxicological profile is not widely published. Therefore, a conservative approach is mandated, treating it with the caution afforded to analogous and structurally related fluorinated benzonitriles. The hazard profile is extrapolated from data on these related compounds, which consistently indicate significant potential for acute toxicity and irritation.[4][5][6]

The causality for this hazard profile is twofold:

  • The Benzonitrile Moiety: Benzonitriles can be metabolized to release cyanide, posing a risk of severe systemic toxicity. They are often harmful if swallowed, inhaled, or absorbed through the skin, targeting the central nervous system.[7]

  • The Fluorinated Aromatic Structure: The fluoro- and trifluoromethyl- groups significantly alter the molecule's electronic properties and lipophilicity, potentially enhancing its biological activity and ability to penetrate the skin. These groups are common in compounds that cause skin, eye, and respiratory irritation.[4][5][6]

Based on data from similar compounds, the anticipated hazards are summarized below.

Hazard ClassificationAnticipated SeverityRationale and Key Considerations
Acute Oral Toxicity Category 3 or 4 (Toxic or Harmful) Benzonitrile compounds are known to be toxic if swallowed.[5][6][7][8]
Acute Dermal Toxicity Category 3 or 4 (Toxic or Harmful) Fluorinated aromatics can be readily absorbed through the skin.[4][5][6][7][9]
Acute Inhalation Toxicity Category 3 or 4 (Toxic or Harmful) Particularly relevant if handled as a powder or if heated, generating vapors.[4][5][6]
Skin Corrosion/Irritation Category 2 (Causes skin irritation) A consistent finding across numerous fluorinated benzonitriles.[4][5][6]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation) Direct contact is likely to cause significant irritation.[4][5][6]
Specific Target Organ Toxicity Category 3 (May cause respiratory irritation) Inhalation of dust or vapors may irritate the respiratory system.[4][5][6]

The Hierarchy of Controls: A Foundational Safety Paradigm

Effective laboratory safety is not merely about wearing gloves; it's a systematic approach to risk reduction. The universally accepted "Hierarchy of Controls" prioritizes strategies that offer the highest level of protection. This guide is structured around this principle.

Hierarchy_of_Controls cluster_main Hierarchy of Controls for Chemical Safety Elimination Elimination (Not applicable for this compound) Substitution Substitution (Use a less hazardous chemical) Elimination->p1 Engineering Engineering Controls (Isolate people from the hazard) Substitution->p2 Administrative Administrative Controls (Change the way people work) Engineering->p3 PPE Personal Protective Equipment (Protect the worker with personal equipment) Administrative->p4 p1->Substitution p2->Engineering p3->Administrative p4->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls: Your First and Most Critical Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the researcher. For this compound, their use is not optional; it is mandatory.

  • Chemical Fume Hood: All handling of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood.[5][10] This is critical to prevent inhalation of any airborne particulates or vapors.[11]

  • Safety Shower and Eyewash Station: An ANSI-compliant safety shower and eyewash station must be located within a 10-second travel distance of the workstation.[6][10] Proximity must be unobstructed.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between you and the chemical. It must be selected and used correctly. Thin, disposable nitrile gloves, for instance, are intended only for incidental contact and must be removed and discarded immediately upon contamination.[12]

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer of Solids ANSI Z87.1-compliant chemical splash goggles.Double-gloving with 100% nitrile gloves (minimum 4-mil thickness).Fully-buttoned laboratory coat with tight cuffs.Not required if performed within a certified chemical fume hood.
Solution Preparation/Transfers Chemical splash goggles and a full-face shield.Thicker (e.g., >8-mil) nitrile gloves or chemical-resistant gauntlets (e.g., neoprene over nitrile).[13][14]Chemical-resistant apron over a laboratory coat.Not required if performed within a certified chemical fume hood.
Post-Handling Decontamination Chemical splash goggles.Nitrile gloves (minimum 4-mil thickness).Laboratory coat.Not required.

Hand Protection - A Deeper Look: The choice of glove material and thickness is critical. While nitrile offers good general resistance, its protection is finite.[12]

  • Breakthrough Time: This is the time it takes for a chemical to permeate the glove material. For operations with a high risk of splash or prolonged contact, a glove with a longer breakthrough time is necessary.[12]

  • Degradation: This refers to physical changes in the glove material upon chemical contact, such as swelling or cracking.[12]

  • Best Practice: For anything beyond incidental contact, double-gloving provides an additional layer of safety. Always inspect gloves for tears or holes before use.[15]

Operational Protocols: A Step-by-Step Workflow for Safe Handling

This workflow integrates engineering controls, administrative practices, and PPE usage into a self-validating system.

Chemical_Handling_Workflow prep 1. Preparation - Verify fume hood certification. - Assemble all materials. - Post warning signs. - Prepare waste containers. ppe 2. Don PPE - Don lab coat, goggles, and gloves. - Use face shield for splash risk. prep->ppe Verify Area is Clear handling 3. Chemical Handling (Inside Fume Hood) - Weigh solid compound. - Perform transfers and reactions. ppe->handling Proceed with Caution decon 4. Decontamination - Clean external surfaces of containers. - Decontaminate glassware and equipment. handling->decon After Experiment Completion waste 5. Waste Disposal - Segregate solid and liquid waste. - Place all contaminated disposables in hazardous waste. decon->waste Segregate Materials doff 6. Doff PPE & Personal Hygiene - Remove gloves and lab coat. - Wash hands thoroughly. waste->doff Secure Waste

Caption: Standard operating procedure for handling the target compound.

Emergency Procedures: Preparedness for Unforeseen Events

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4][7] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air immediately.[4] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response:

  • Small Spill (in a fume hood):

    • Ensure PPE is protective against the spill.

    • Contain the spill with an appropriate absorbent material (e.g., vermiculite or chemical absorbent pads).

    • Carefully sweep or scoop up the absorbed material into a designated hazardous waste container.[10]

    • Wipe the area with a suitable solvent (e.g., ethanol), followed by soap and water.

    • All cleanup materials must be disposed of as hazardous waste.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert others and notify your institution's Environmental Health and Safety (EHS) department.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan: Responsible Waste Management

All materials that have come into contact with 2-[4-Fluoro-3-(trifluoromethyl)phenyl]benzonitrile must be considered hazardous waste.

  • Solid Waste: This includes contaminated gloves, wipes, absorbent materials, and any residual chemical.[10] It should be collected in a clearly labeled, sealed container.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[16]

  • Empty Containers: "Empty" containers are never truly empty. They should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste.[17] The rinsed container can then be managed according to institutional policy.

All waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[4][5][6]

References

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